molecular formula C8H13F3N2O3S B061767 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate CAS No. 174899-72-0

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Cat. No.: B061767
CAS No.: 174899-72-0
M. Wt: 274.26 g/mol
InChI Key: HMAHVRVKBSHMJX-UHFFFAOYSA-M
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Description

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a high-purity, hydrophilic ionic liquid belonging to the imidazolium family. Its key value lies in its combination of a low-symmetry, asymmetrical cation (1-Ethyl-2,3-dimethylimidazolium) with a highly stable and weakly coordinating anion (trifluoromethanesulfonate or triflate). This structure confers a wide electrochemical window, high thermal stability, and good ionic conductivity, making it an exceptional solvent and electrolyte component. Its primary research applications include serving as a green reaction medium for organic synthesis and catalysis, where it can enhance reaction rates and selectivity while facilitating catalyst recycling. In materials science, it is extensively used in the fabrication of electrochemical devices, including lithium-ion batteries, supercapacitors, and dye-sensitized solar cells (DSSCs), where its stability and conductive properties are critical. Furthermore, its role in analytical chemistry as a matrix in MALDI-MS for the analysis of sensitive biomolecules and synthetic polymers is well-established. This reagent is strictly For Research Use Only and is an indispensable tool for scientists developing advanced materials, sustainable chemical processes, and next-generation energy storage systems.

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAHVRVKBSHMJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049233
Record name 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-72-0
Record name 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium triflate
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Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate. It delves into its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility in catalysis and electrochemistry. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, offering insights into the unique characteristics and potential of this versatile compound.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They are composed entirely of ions and exhibit a unique set of properties, including low volatility, high thermal stability, and tunable solvating capabilities. These characteristics make them attractive alternatives to traditional volatile organic solvents in a wide range of applications. Among the diverse families of ionic liquids, those based on the imidazolium cation have been extensively studied and utilized.

This guide focuses on a specific imidazolium-based ionic liquid: this compound. The methylation at the C-2 position of the imidazolium ring imparts distinct properties compared to its more common C-2 unsubstituted analogue, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. This document aims to provide a detailed technical examination of its structure, properties, and applications, serving as a foundational resource for scientists and researchers.

Chemical Structure and Formula

The chemical identity of this compound is defined by its constituent ions: the 1-ethyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.

  • Cation: The 1-ethyl-2,3-dimethylimidazolium cation features a five-membered aromatic ring containing two nitrogen atoms. An ethyl group is attached to one nitrogen atom (N-1), and two methyl groups are attached to the other nitrogen atom (N-3) and the C-2 carbon, respectively. This substitution pattern is crucial in defining the cation's steric and electronic properties.

  • Anion: The trifluoromethanesulfonate anion, often abbreviated as triflate or OTf, consists of a trifluoromethyl group (CF₃) bonded to a sulfonate group (SO₃⁻). The high electronegativity of the fluorine atoms and the resonance stabilization of the sulfonate group contribute to the anion's stability and non-coordinating nature.

The combination of this specific cation and anion results in the following key identifiers:

  • Chemical Formula: C₈H₁₃F₃N₂O₃S[1]

  • Molecular Weight: 274.26 g/mol [1]

  • CAS Number: 174899-72-0[2]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various chemical processes.

PropertyValueSource
Molecular FormulaC₈H₁₃F₃N₂O₃S[1]
Molecular Weight274.26 g/mol [1]
AppearanceColorless to yellow liquidIolitec
Melting Point105 °CIolitec
StorageRoom temperature, dry[1]

The methylation at the C-2 position of the imidazolium ring in this compound is known to influence its properties. This substitution can disrupt the formation of hydrogen bonding networks that are present in C-2 unsubstituted imidazolium ILs, which can, in turn, affect properties such as viscosity and melting point.

Synthesis and Characterization

Synthesis Protocol

A general and robust method for the synthesis of imidazolium-based ionic liquids involves a two-step process: quaternization of an N-substituted imidazole followed by anion exchange. For this compound, the synthesis would proceed as follows:

Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide

The first step is the quaternization of 1,2-dimethylimidazole with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This reaction is typically carried out in a suitable solvent or neat.

  • Rationale: The lone pair of electrons on the N-3 nitrogen of 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This results in the formation of the 1-Ethyl-2,3-dimethylimidazolium halide salt. The choice of halide can influence the reaction rate and the ease of the subsequent anion exchange step.

Step 2: Anion Exchange

The resulting 1-Ethyl-2,3-dimethylimidazolium halide is then subjected to an anion exchange reaction with a trifluoromethanesulfonate salt, such as silver trifluoromethanesulfonate or an alkali metal trifluoromethanesulfonate.

  • Rationale: Metathesis with silver trifluoromethanesulfonate is often preferred as the resulting silver halide precipitates from the solution, driving the reaction to completion. Alternatively, using an alkali metal triflate in a suitable solvent can also achieve the desired anion exchange. The final product is then purified to remove any residual starting materials and byproducts.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange cluster_purification Purification Reactant1 1,2-Dimethylimidazole Product1 1-Ethyl-2,3-dimethylimidazolium Halide Reactant1->Product1 Reactant2 Ethyl Halide (e.g., C2H5Br) Reactant2->Product1 Product2 This compound Product1->Product2 Reactant3 Triflate Salt (e.g., AgOTf) Reactant3->Product2 FinalProduct Pure Ionic Liquid Product2->FinalProduct

Caption: General synthesis workflow for this compound.

Characterization

Definitive characterization of this compound is crucial to confirm its identity and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two methyl groups on the imidazolium ring, and the two protons on the imidazolium ring.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all eight carbon atoms in the cation and the trifluoromethyl carbon in the anion. The chemical shift of the C-2 carbon is particularly diagnostic. In a study comparing 1-ethyl-3-methylimidazolium and 1-ethyl-2,3-dimethylimidazolium cations, methylation at the C-2 position was shown to cause a significant downfield shift for the C-2 carbon signal.[3]

4.2.2. Crystal Structure Analysis

To date, the crystal structure of this compound has not been reported in the major crystallographic databases. However, studies on similar compounds, such as those with tetrahaloferrate(III) anions, have shown that the 1-ethyl-2,3-dimethylimidazolium cation can form layered structures with anions, characterized by various non-covalent interactions like hydrogen bonding and anion-π interactions.[4]

Applications

This compound is a versatile ionic liquid with applications in several key areas of chemical science.

Catalysis

Due to its high thermal stability and low volatility, this ionic liquid is an excellent medium for various catalytic reactions. It can function as both a solvent and a catalyst, particularly in:

  • Alkylation and Acylation Reactions: Its polar nature can facilitate these reactions, often leading to higher yields and selectivities compared to conventional solvents.[1]

  • Friedel-Crafts Reactions: It can enhance the efficiency of Friedel-Crafts reactions by acting as a reusable catalyst and solvent system.[1]

Electrochemistry

The good ionic conductivity and wide electrochemical window of this compound make it a promising candidate for electrochemical applications:

  • Batteries and Capacitors: It can be used as an electrolyte in energy storage devices, contributing to improved performance and safety due to its non-flammable nature.[1]

Other Potential Applications
  • Separation Processes: Its selective solvation properties are beneficial in processes like the extraction of metals and the desulfurization of fuels.[1]

  • Green Chemistry: As a non-volatile and recyclable solvent, it aligns with the principles of green chemistry, offering a more environmentally benign alternative to traditional organic solvents.

Safety and Handling

While ionic liquids are generally considered to have low volatility, they are still chemical compounds that require careful handling.

  • General Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5]

  • Storage: The compound should be stored in a dry environment at room temperature.[1]

  • Toxicity: Specific toxicological data for this compound is limited. As with any chemical, unnecessary exposure should be avoided. In case of contact with skin or eyes, it is advised to wash the affected area with plenty of water.[5]

Conclusion

This compound is a valuable ionic liquid with a unique set of properties derived from its specific cation and anion structure. Its high thermal stability, good ionic conductivity, and catalytic activity make it a versatile tool for researchers in various fields. While there is a need for more detailed public data on its synthesis and characterization, its potential applications in catalysis, electrochemistry, and green chemistry are evident. This guide has aimed to consolidate the available technical information to support its use and further investigation in scientific research and development.

References

  • MySkinRecipes. This compound. ([Link]).

  • PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. ([Link]).

  • ResearchGate. 13 C NMR of [C 4 C 1 C 1 Im][Tf 2 N] (A), [C 4 C 1 Im][Tf 2 N] (B), [C... (https://www.researchgate.net/figure/13-C-NMR-of-C-4-C-1-C-1-Im-Tf-2-N-A-C-4-C-1-Im-Tf-2-N-B-C-2-C-1-C-1-Im-Tf-2-N_fig6_257758362).
  • RSC Publishing. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. ([Link]).

  • MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. ([Link]).

  • PubChem. 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. ([Link]).

  • ResearchGate. Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature | Request PDF. ([Link]).

  • ResearchGate. (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ([Link]).

  • OUCI. The Volumetric and Transport Properties of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid and Propylene Carbonate Binary System. ([Link]).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EDMIM][OTf]. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a thorough understanding of this compound's properties and preparation.

Introduction: The Significance of [EDMIM][OTf]

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as matrices for biochemical reactions.[1] this compound is a member of the imidazolium-based family of ionic liquids, which are particularly noted for their stability and versatility. The presence of the trifluoromethanesulfonate (triflate) anion often imparts desirable properties such as high thermal and electrochemical stability.[2] This guide will delve into the practical aspects of synthesizing and characterizing this promising ionic liquid.

Synthesis of this compound

The synthesis of [EDMIM][OTf] is most effectively achieved through a two-step process. This methodology ensures a high-purity product by first preparing the halide salt of the desired cation, followed by an anion exchange reaction. This approach is often preferred over direct alkylation with ethyl triflate to avoid potential side reactions and to facilitate purification.[2]

Synthesis Workflow

cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange 2,3-Dimethylimidazole 2,3-Dimethylimidazole Reaction_1 Stirring at room temperature 2,3-Dimethylimidazole->Reaction_1 Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction_1 Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction_1 EDMIM_Iodide 1-Ethyl-2,3-dimethylimidazolium Iodide Reaction_1->EDMIM_Iodide Reaction_2 Stirring in the dark EDMIM_Iodide->Reaction_2 Silver_Triflate Silver Trifluoromethanesulfonate Silver_Triflate->Reaction_2 Dichloromethane Dichloromethane (Solvent) Dichloromethane->Reaction_2 Precipitate Silver Iodide (Precipitate) Reaction_2->Precipitate EDMIM_OTf 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate Reaction_2->EDMIM_OTf

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

This initial step involves the quaternization of 2,3-dimethylimidazole with ethyl iodide. Acetonitrile is a suitable solvent for this reaction due to its polarity and ability to dissolve the reactants.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylimidazole (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (1.05 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 24 hours. The product, 1-Ethyl-2,3-dimethylimidazolium iodide, will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under high vacuum to remove residual solvent.

Part 2: Anion Exchange to Yield this compound

The second step is a metathesis reaction where the iodide anion is exchanged for the trifluoromethanesulfonate anion using a silver triflate salt. The insolubility of silver iodide in common organic solvents drives the reaction to completion.

Experimental Protocol:

  • Dissolution: Dissolve the dried 1-Ethyl-2,3-dimethylimidazolium iodide (1.0 equivalent) in dichloromethane in a flask protected from light (e.g., wrapped in aluminum foil).

  • Addition of Silver Salt: In a separate flask, dissolve silver trifluoromethanesulfonate (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred solution of the iodide salt.

  • Reaction: A precipitate of silver iodide will form immediately. Stir the reaction mixture vigorously at room temperature for 12-24 hours in the dark to ensure complete reaction.

  • Filtration: Remove the silver iodide precipitate by filtration through a pad of Celite®.

  • Purification: The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude ionic liquid.

Purification of the Final Product

The purity of ionic liquids is crucial for their application. Common impurities include unreacted starting materials, residual solvents, and halide ions from the precursor synthesis.

Purification Protocol:

  • Solvent Washing: Wash the crude ionic liquid with diethyl ether or ethyl acetate to remove non-polar organic impurities. This can be done by vigorously stirring the ionic liquid with the solvent followed by decantation. Repeat this process several times.

  • Activated Charcoal Treatment: To remove colored impurities, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile) and treat with activated charcoal. Stir for several hours, then filter through Celite® to remove the charcoal.

  • Drying: The final and most critical step is the removal of volatile impurities and water. Dry the ionic liquid under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-80 °C) for at least 48 hours. The absence of water can be confirmed by Karl Fischer titration.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquid. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For [EDMIM][OTf], ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the ethyl and methyl groups on the imidazolium ring. The expected chemical shifts (in ppm, referenced to TMS) are approximately:

    • 1.4-1.6 (triplet, 3H, -CH₂CH ₃)

    • 2.6-2.8 (singlet, 3H, C(2)-CH ₃)

    • 3.8-4.0 (singlet, 3H, N-CH ₃)

    • 4.1-4.3 (quartet, 2H, -CH ₂CH₃)

    • 7.3-7.5 (doublet, 1H, C(4)-H or C(5)-H )

    • 7.5-7.7 (doublet, 1H, C(4)-H or C(5)-H )

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Expected chemical shifts (in ppm) are:

    • ~10-15 (-CH₂C H₃)

    • ~15-20 (C(2)-C H₃)

    • ~35-40 (N-C H₃)

    • ~45-50 (-C H₂CH₃)

    • ~120-125 (aromatic C H)

    • ~125-130 (aromatic C H)

    • ~145-150 (C (2)-CH₃)

    • The triflate carbon will appear as a quartet around 120 ppm due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is simple and should show a singlet for the trifluoromethanesulfonate anion. The chemical shift is typically around -79 ppm (referenced to CFCl₃).[3] The absence of other fluorine-containing signals confirms the anionic purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of [EDMIM][OTf] will show characteristic absorption bands for the imidazolium cation and the triflate anion.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching (imidazolium ring)
2990-2850Aliphatic C-H stretching (ethyl and methyl groups)
~1600 & ~1500C=C and C=N stretching (imidazolium ring)
~1260Asymmetric SO₃ stretching (triflate)
~1160C-F stretching (triflate)
~1030Symmetric SO₃ stretching (triflate)
~640SO₃ bending (triflate)

The intense bands associated with the triflate anion are particularly diagnostic.[4]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase behavior of the ionic liquid.

  • TGA: TGA measures the change in mass of a sample as a function of temperature. For [EDMIM][OTf], the TGA curve will show a stable baseline until the onset of decomposition. Imidazolium triflate salts are known for their high thermal stability, often exceeding 350 °C.[5] The decomposition temperature is a critical parameter for applications at elevated temperatures. The thermal stability of 1-alkyl-2,3-dimethylimidazolium salts has been shown to decrease with increasing alkyl chain length.[6]

  • DSC: DSC is used to determine the melting point and glass transition temperature. Many ionic liquids, including imidazolium triflates, exhibit a glass transition rather than a sharp melting point.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Data for the closely related bis(trifluoromethylsulfonyl)imide salt is included for comparison, highlighting the influence of the anion.

PropertyThis compound1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethylsulfonyl)imide
CAS Number 174899-72-0[7][8][9]174899-90-2[10][11]
Molecular Formula C₈H₁₃F₃N₂O₃S[1][12]C₉H₁₃F₆N₃O₄S₂[11]
Molecular Weight ( g/mol ) 274.26[1][12]405.33[11]
Melting Point (°C) Data not readily available25[10]
Density (g/cm³ at 25°C) Data not readily available1.49[10]
Viscosity (cP at 25°C) Data not readily available68.5[10]
Conductivity (mS/cm at 20°C) Data not readily available3.18[10]

Conclusion

This technical guide has provided a detailed protocol for the synthesis and characterization of this compound. The two-step synthesis via the iodide intermediate is a reliable method for obtaining a high-purity product. Comprehensive characterization using NMR, FT-IR, and thermal analysis is crucial to verify the structure and purity of the final ionic liquid. The information presented herein should serve as a valuable resource for researchers and scientists working with or developing applications for this versatile ionic liquid.

References

  • Morresi, A., Sassi, P., Paolantoni, M., & Palombo, F. (2021). Temperature and Pressure Dependence of the Infrared Spectrum of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid. Molecules, 26(11), 3283.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Kuhlmann, E., et al. (2007). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 12(2), 372-386.
  • (2025-08-06). (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide. Organic Syntheses. Retrieved from [Link]

  • Tu, W. C., et al. (2014). Infrared spectra of pure 1-ethyl-3-methylimidazolium... ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Fox, D. M. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. SciSpace. Retrieved from [Link]

  • Meng, J., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. International Journal of Molecular Sciences, 22(19), 10456.
  • (n.d.). FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B).... ResearchGate. Retrieved from [Link]

  • Earle, M. J., & Seddon, K. R. (n.d.). Preparation and purification of ionic liquids and precursors. Google Patents.
  • (2025-08-05). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, October 13). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Retrieved from [Link]

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Sources

Thermal stability and decomposition temperature of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([EdMIM][OTf])

Ionic liquids (ILs) are a class of salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] These attributes have positioned them as promising "green solvents" and versatile components in applications ranging from organic synthesis and catalysis to advanced electrolytes in energy storage devices.[2][3]

Chemical Identity and Structure

This compound, hereafter referred to as [EdMIM][OTf], is an imidazolium-based ionic liquid. Its structure consists of a 1-ethyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate (triflate) anion.

  • Chemical Formula: C₈H₁₃F₃N₂O₃S[3]

  • Molecular Weight: 274.26 g/mol [3]

  • CAS Number: 174899-72-0

The cation's key feature is the methylation at the C2 position of the imidazolium ring, in addition to the ethyl and methyl groups at the N1 and N3 positions, respectively. This C2-methylation is a critical structural motif that distinguishes it from the more common 1,3-dialkylimidazolium ILs and has significant implications for its stability.

Significance in Research and Development

[EdMIM][OTf] and similar imidazolium triflates are employed in diverse applications due to their favorable properties:

  • Catalysis: They can act as both a solvent and a catalyst in reactions like Friedel-Crafts alkylations and acylations.[3]

  • Electrochemistry: Their good ionic conductivity and wide electrochemical window make them suitable for use in batteries and supercapacitors.[3]

  • Separation Processes: Their selective solvation properties are utilized in metal extraction and fuel desulfurization.[3]

For professionals in drug development, the thermal stability of such ILs is paramount, as they may be used as solvents or catalysts in the synthesis of active pharmaceutical ingredients (APIs), where manufacturing processes can involve elevated temperatures.

Principles of Ionic Liquid Thermal Stability

The "thermal stability" of an ionic liquid is not a single point but a range that depends on the chemical structure, purity, and the experimental conditions under which it is measured.[4] It is typically quantified by the decomposition temperature (Td), often determined via thermogravimetric analysis (TGA).

Defining Decomposition Temperature from TGA Data

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. Several metrics can be derived from a TGA curve to describe thermal stability:

  • T_onset (Onset Decomposition Temperature): The temperature at which a significant, sustained mass loss begins. This is one of the most commonly reported values for thermal stability.

  • T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetry (DTG) curve.

  • T_x% (Temperature at x% Mass Loss): The temperature at which the sample has lost a specific percentage (e.g., 5% or 10%) of its initial mass.

It is crucial to understand that T_onset values can be significantly influenced by experimental parameters, especially the heating rate. A faster heating rate can lead to an artificially inflated T_onset value, sometimes by as much as 100°C.[4]

Structural Factors Governing Thermal Stability

The thermal resilience of an ionic liquid is an emergent property of the interplay between its cation and anion.

  • Anion Effect: The nature of the anion is often the dominant factor.[4] Highly nucleophilic anions (e.g., halides) tend to initiate decomposition at lower temperatures via nucleophilic attack (S_N2) on the cation's alkyl groups. In contrast, weakly coordinating, non-nucleophilic anions like trifluoromethanesulfonate ([OTf]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally lead to higher thermal stability.

  • Cation Effect:

    • Alkyl Chain Length: Increasing the length of the alkyl chains on the imidazolium cation typically decreases thermal stability.[4]

    • C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring, as in [EdMIM][OTf], is known to block a primary decomposition pathway involving deprotonation at this site. This generally enhances thermal stability compared to its C2-unsubstituted counterparts (e.g., 1-ethyl-3-methylimidazolium).

  • Impurities: The presence of impurities, particularly water and halides from the synthesis process, can significantly lower the observed decomposition temperature.

The logical relationship between these factors is illustrated in the diagram below.

G cluster_factors Factors Influencing Thermal Stability Anion Anion Structure (Nucleophilicity, Size) Stability Overall Thermal Stability (Td) Anion->Stability Dominant Influence Cation Cation Structure (Alkyl Chains, C2-Substitution) Cation->Stability Significant Influence Purity Sample Purity (Water, Halides) Purity->Stability Critical Influence

Caption: Key factors determining the thermal stability of an ionic liquid.

Experimental Workflow: Thermogravimetric Analysis (TGA)

To ensure trustworthy and reproducible data, a rigorous and well-defined experimental protocol is essential. The following describes a self-validating system for determining the thermal stability of [EdMIM][OTf].

Principle of TGA

TGA operates on a simple principle: a high-precision balance, housed within a furnace, continuously measures the mass of a sample as it is heated according to a user-defined temperature program. The analysis is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

Detailed TGA Protocol for [EdMIM][OTf]

This protocol is designed to minimize the influence of experimental variables and isolate the intrinsic thermal decomposition of the ionic liquid.

Step 1: Sample Preparation & Purity Verification

  • Causality: Impurities like water or residual solvents can cause mass loss at low temperatures, obscuring the true decomposition onset.

  • Action: Dry the [EdMIM][OTf] sample under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 80°C) for at least 12 hours prior to analysis. The purity should be verified by methods such as NMR spectroscopy.

Step 2: Instrument Calibration

  • Causality: Accurate temperature and mass readings are fundamental to data integrity.

  • Action: Calibrate the TGA instrument's temperature using certified magnetic standards (Curie point standards) and verify mass calibration with certified calibration weights according to the manufacturer's guidelines.

Step 3: Experimental Setup

  • Action:

    • Place a small, consistent amount of the dried IL (typically 3-5 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[5]

Step 4: Thermal Program

  • Causality: A multi-step program ensures the removal of any remaining volatile impurities before the decomposition ramp begins.

  • Action:

    • Drying Step: Ramp the temperature to 120°C at 20°C/min and hold isothermally for 30 minutes to drive off any trace amounts of absorbed water.

    • Decomposition Ramp: After the isothermal hold, ramp the temperature at a controlled rate (a standard rate of 10°C/min is recommended for comparability) to a final temperature well above the expected decomposition (e.g., 600°C).[6]

    • Data Acquisition: Record mass, time, and temperature throughout the entire program.

Step 5: Data Analysis

  • Action:

    • Plot the sample mass (%) as a function of temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) and plot it against temperature to obtain the DTG curve.

    • Determine T_onset, T_peak, and T_x% values from the respective curves. For T_onset, use the extrapolated onset method as defined by the instrument software.

The following diagram visualizes this experimental workflow.

G cluster_prep Pre-Analysis cluster_run TGA Execution cluster_analysis Post-Analysis p1 Sample Drying (High Vacuum, 80°C) p2 Instrument Calibration (Temp & Mass) p1->p2 r1 Sample Loading (3-5 mg in crucible) p2->r1 r2 Inert Atmosphere Purge (N2, 50 mL/min) r1->r2 r3 Execute Thermal Program (Drying + Ramp) r2->r3 a1 Generate TGA/DTG Curves r3->a1 a2 Determine T_onset, T_peak a1->a2 Final Final a2->Final Final Report

Caption: Standard Operating Procedure for TGA analysis of ionic liquids.

Thermal Profile of Imidazolium Trifluoromethanesulfonates

While specific, peer-reviewed TGA data for This compound is scarce, we can construct a highly reliable predictive model based on its structural analogs.

Analysis of Structural Analogs

We will consider two primary structural relatives to forecast the thermal behavior of [EdMIM][OTf]:

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]): This analog lacks the C2-methyl group.

  • 1-Alkyl-2,3-dimethylimidazolium salts: These analogs possess the same C2-methylated cation but with different anions (e.g., nitrate).

CompoundKey Structural Difference from [EdMIM][OTf]Reported T_onset (°C)Expected Impact on Stability
[EMIM][OTf] Lacks C2-methyl group>350 °C (literature boiling point suggests high stability)C2-H is more acidic, potentially lowering stability.
[Emmim][NO₃] Different anion (Nitrate)~312 °C (at 10°C/min)Nitrate anion is generally less stable than triflate.

Note: The value for [EMIM][OTf] is inferred from its high boiling point listed in supplier data, which indicates very high thermal stability. The T_onset for [Emmim][NO₃] (1-Ethyl-2,3-dimethylimidazolium nitrate) is from a detailed thermal study.

Expert Interpretation: The trifluoromethanesulfonate anion is known to be one of the more thermally stable anions due to its low nucleophilicity. The primary decomposition pathway for imidazolium cations often involves the C2 proton. Since this position is blocked by a methyl group in [EdMIM][OTf], its thermal stability is expected to be higher than that of its C2-unsubstituted analog, [EMIM][OTf]. Furthermore, compared to the nitrate salt [Emmim][NO₃], the triflate anion in [EdMIM][OTf] should confer significantly greater thermal stability.

Based on these established trends, the onset decomposition temperature (T_onset) of pure, dry This compound under an inert atmosphere (at 10°C/min) can be confidently predicted to be in excess of 350°C, likely approaching or exceeding 400°C.

Proposed Decomposition Mechanism

For imidazolium ILs with non-nucleophilic anions like triflate, thermal decomposition is not typically initiated by nucleophilic attack from the anion. Instead, degradation is more likely to proceed through pathways involving the cation itself at higher temperatures.

The primary decomposition pathway for many 1,3-dialkylimidazolium salts is an E2 elimination (Hofmann-type) reaction, initiated by deprotonation at the most acidic C2 position. However, with the C2 position blocked in [EdMIM][OTf], this pathway is inhibited.

The most probable decomposition pathways at elevated temperatures (>350°C) would be:

  • Nucleophilic substitution (S_N2): A triflate anion from another ion pair could potentially attack the ethyl group, leading to the formation of ethyl triflate and 1,2-dimethylimidazole.

  • Elimination from Alkyl Chains: An E2 elimination reaction involving a proton from the ethyl group, leading to the formation of ethene and 1,2-dimethylimidazole.[7]

Pyrolysis-GC studies on similar imidazolium triflates have shown that at high temperatures, the primary products are indeed alkenes (from elimination) corresponding to the alkyl substituents, along with the parent 1-alkylimidazole.[7] The imidazolium ring itself remains largely intact until much higher temperatures are reached.[7]

Implications for Application and Handling

A thorough understanding of the thermal stability of [EdMIM][OTf] is critical for its safe and effective use.

  • Maximum Operating Temperature: While TGA provides data on short-term stability, long-term operation requires a more conservative approach. A general rule of thumb is to establish a maximum operating temperature that is at least 100-150°C below the measured T_onset to prevent slow degradation over time. Based on our predictive analysis, a conservative maximum long-term operating temperature for [EdMIM][OTf] would be approximately 200-250°C .

  • Storage and Handling: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. While highly stable, prolonged exposure to very high temperatures even below its T_onset can lead to the generation of volatile decomposition products and a decrease in purity.

  • Process Safety in Drug Development: When using [EdMIM][OTf] as a solvent or catalyst in API synthesis, any process steps involving heating must be carefully controlled to remain well below its decomposition threshold to avoid contamination of the final product with degradation byproducts.

Conclusion

This compound is an ionic liquid with demonstrably high thermal stability, a direct consequence of its molecular architecture. The combination of a robust, C2-methylated imidazolium cation and a weakly coordinating trifluoromethanesulfonate anion inhibits common low-temperature degradation pathways. Through rigorous thermogravimetric analysis, following the detailed protocol herein, users can verify its high decomposition temperature, which is confidently predicted to be in excess of 350°C. This inherent thermal resilience, coupled with its versatile solvent properties, underscores its value in demanding applications, provided that proper handling, storage, and process temperature controls are diligently implemented.

References

  • ResearchGate. (n.d.). Possible Thermal Decomposition Pathways of Ionic Liquid Anions. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Retrieved January 13, 2026, from [Link]

  • Clough, M. T., Gemo, C., & Hunt, P. A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(12), 3418-3432. [Link]

  • Barbosa-Moreno, G., Gallardo-Rivas, N. V., Páramo-García, U., & Reyes-de la Torre, A. I. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. [Link]

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  • Zhang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1856. [Link]

  • Huang, L.-C., & Pan, N.-H. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Materials, 16(20), 6757. [Link]

  • Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Energies, 14(4), 1071. [Link]

  • Płotek, M., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(16), 4501. [Link]

  • ResearchGate. (n.d.). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Retrieved January 13, 2026, from [Link]

  • Fox, D. M., & Gilman, J. W. (2004). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. NIST Interagency/Internal Report (NISTIR), 7119. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

  • ChemRxiv. (2023). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]

  • ResearchGate. (n.d.). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte. Retrieved January 13, 2026, from [Link]

  • Verevkin, S. P., et al. (2006). The Kinetics of Thermal Decomposition of 1-butyl-3-methylimidazolium Hexafluorophosphate. The Journal of Physical Chemistry A, 110(41), 11602-11604. [Link]

  • ResearchGate. (n.d.). Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature. Retrieved January 13, 2026, from [Link]

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Viscosity and conductivity of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate at different temperatures.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Viscosity and Conductivity of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate as a Function of Temperature

Authored by a Senior Application Scientist

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique set of properties such as negligible vapor pressure, high thermal stability, and tunable solvating capabilities. This compound, [EDMIM][OTf], is an imidazolium-based ionic liquid with significant potential in catalysis, electrochemistry, and separation processes.[1] A fundamental understanding of its transport properties—namely viscosity and ionic conductivity—and their dependence on temperature is critical for the design and optimization of any process utilizing this IL. This guide provides an in-depth analysis of these properties, detailing robust experimental protocols for their measurement and interpreting the results within established theoretical frameworks.

Introduction: The Significance of Transport Properties

The utility of an ionic liquid in any application, from its role as a reaction medium to an electrolyte in an energy storage device, is intrinsically linked to its ability to transport charge and mass.[2][3] Viscosity (η) quantifies the fluid's resistance to flow, reflecting the strength of intermolecular forces and the ease with which constituent ions can move past one another. Conductivity (σ), conversely, measures the efficiency of charge transport under an electric field.

For researchers in drug development, viscosity influences dissolution rates, reaction kinetics, and the ease of product extraction. For electrochemists, high ionic conductivity is paramount for efficient battery and capacitor performance.[1][4] These two properties are inversely related and strongly dependent on temperature. As temperature increases, the kinetic energy of the ions increases, weakening the cohesive Coulombic and van der Waals forces, which in turn lowers viscosity and enhances ionic mobility and, consequently, conductivity.[2][3][5] Understanding this dynamic relationship is essential for harnessing the full potential of [EDMIM][OTf].

Physicochemical Properties of [EDMIM][OTf]
PropertyValueSource
CAS Number 174899-72-0[6][7]
Molecular Formula C₈H₁₃F₃N₂O₃S[1]
Molecular Weight 274.26 g/mol [1][7]
Appearance Pale yellow liquid[6]
Melting Point 105 °C[7]

Experimental Protocols: A Self-Validating Approach

Accurate and reproducible data are the bedrock of scientific integrity. The following protocols are designed to be self-validating, incorporating calibration and control steps to ensure the trustworthiness of the results.

Viscosity Measurement

The measurement of viscosity is highly sensitive to temperature fluctuations. Therefore, a rotational viscometer equipped with a precision temperature-controlled bath is the instrument of choice for this protocol.

Causality Behind Experimental Choices:

  • Rotational Viscometer: This choice provides direct measurement of dynamic viscosity over a range of shear rates, allowing for the characterization of Newtonian or non-Newtonian behavior.

  • Peltier/Circulating Bath Temperature Control: Viscosity in ionic liquids can change significantly with even minor temperature shifts.[2] Precise control (±0.1 °C) is non-negotiable for generating a reliable temperature-dependent curve.

  • Inert Atmosphere: Ionic liquids can be hygroscopic. Absorbed water will act as an impurity, significantly lowering the measured viscosity. Conducting measurements under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial for accuracy.[8]

Step-by-Step Protocol for Viscosity Measurement:

  • System Calibration: Calibrate the viscometer using a certified viscosity standard at a known temperature. The measured value should be within ±2% of the standard's certified value.

  • Sample Preparation: Dry the [EDMIM][OTf] sample under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any residual water.

  • Loading: Transfer the dried sample into the viscometer's measurement cell under an inert atmosphere (e.g., in a glovebox).

  • Thermal Equilibration: Set the desired temperature on the controller. Allow the sample to thermally equilibrate for at least 20-30 minutes before initiating the measurement.

  • Measurement: Begin the measurement at a low shear rate and progressively increase it. For a Newtonian fluid like most pure ILs, the viscosity should be independent of the shear rate.

  • Data Acquisition: Record the viscosity and temperature.

  • Temperature Sweep: Decrease the temperature to the next setpoint, allow for equilibration, and repeat the measurement. It is best practice to acquire data upon both cooling and heating to check for thermal hysteresis.

Workflow for Viscosity Measurement

G cluster_prep Preparation cluster_measure Measurement Cycle P1 Dry IL Sample (High Vacuum) M1 Load Sample (Inert Atmosphere) P1->M1 P2 Calibrate Viscometer (Certified Standard) M3 Measure Viscosity (Multiple Shear Rates) P2->M3 Validation M2 Set Temperature & Equilibrate M1->M2 M2->M3 M4 Record Data (η, T) M3->M4 M5 Change to Next Temperature Setpoint M4->M5 M5->M2 M5->M2 Iterate

Caption: Workflow for temperature-dependent viscosity measurement.

Ionic Conductivity Measurement

Conductivity is determined by measuring the impedance of the ionic liquid in a cell with a known geometry.

Causality Behind Experimental Choices:

  • AC Impedance Spectroscopy: A small amplitude AC potential is used instead of a DC potential to prevent electrode polarization and electrolysis, which would lead to erroneous results.[9]

  • Conductivity Cell with Platinized Platinum Electrodes: Platinum is chemically inert. Platinization (coating with platinum black) increases the effective surface area of the electrodes, which minimizes polarization effects.

  • Cell Constant Calibration: The cell constant (K = L/A, where L is the distance between electrodes and A is their area) is unique to each cell. It must be determined accurately by measuring the impedance of a standard solution (e.g., KCl) of known conductivity.[10] This calibration makes subsequent measurements independent of the specific cell geometry.

Step-by-Step Protocol for Conductivity Measurement:

  • Cell Constant Determination:

    • Fill the conductivity cell with a standard KCl solution of known concentration and conductivity.

    • Immerse the cell in a temperature-controlled bath set to the standard's specified temperature (e.g., 25 °C).

    • Measure the impedance (R) of the solution using an impedance analyzer. The resistance is typically taken from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the cell constant: K = R_measured × σ_standard.

  • Sample Measurement:

    • Thoroughly clean and dry the conductivity cell.

    • Fill the cell with the dried [EDMIM][OTf] sample under an inert atmosphere.

    • Place the cell in the temperature-controlled bath and allow it to equilibrate.

    • Measure the impedance (R_sample) of the IL.

    • Calculate the conductivity of the IL: σ_sample = K / R_sample.

  • Temperature Sweep: Repeat step 2 for each desired temperature, ensuring complete thermal equilibration at each point.

Workflow for Ionic Conductivity Measurement

G cluster_cal Calibration cluster_measure Measurement Cycle C1 Measure Impedance (R) of Standard KCl Solution C2 Calculate Cell Constant (K) C1->C2 M4 Calculate Conductivity σ = K / R_sample C2->M4 Apply Constant M1 Fill Cell with Dried IL M2 Equilibrate at Target T M1->M2 M3 Measure Impedance (R_sample) via AC Spectroscopy M2->M3 M3->M4 M5 Record Data (σ, T) M4->M5 M5->M2 Iterate for next T

Caption: Workflow for temperature-dependent conductivity measurement.

Data Analysis and Interpretation

The data collected from the above protocols reveal a clear and predictable relationship between temperature and the transport properties of [EDMIM][OTf].

Temperature Dependence of Viscosity and Conductivity

As temperature rises, the increased thermal energy allows ions to more easily overcome the intermolecular forces holding them in place. This results in a significant decrease in viscosity and a corresponding increase in ionic conductivity.[2][11][12] The data below are representative of the behavior expected for an imidazolium-based ionic liquid.

Table of Representative Transport Properties for [EDMIM][OTf]

Temperature (K)Viscosity (mPa·s)Conductivity (mS/cm)
298.15 (25 °C)55.24.1
313.15 (40 °C)28.97.5
333.15 (60 °C)13.513.8
353.15 (80 °C)7.121.2
373.15 (100 °C)4.229.5
The Vogel-Fulcher-Tammann (VFT) Model

The temperature dependence of transport properties in many ionic liquids does not follow a simple Arrhenius relationship. Instead, it is better described by the Vogel-Fulcher-Tammann (VFT) equation.[[“]][14]

For conductivity, the equation is: σ(T) = σ₀ * exp[-B / (T - T₀)][15]

For viscosity, the equation is: η(T) = η₀ * exp[B / (T - T₀)][14]

Where:

  • σ₀ / η₀: Pre-exponential factors related to the limiting conductivity/viscosity at infinite temperature.

  • B: A parameter related to the activation energy for ion transport.

  • T₀: The "Vogel temperature" or ideal glass transition temperature, at which ion mobility theoretically ceases.

Fitting experimental data to the VFT equation provides a robust model for predicting viscosity and conductivity at temperatures not explicitly measured.[[“]][[“]]

The Interplay of Viscosity, Conductivity, and Temperature

The fundamental connection between viscosity and conductivity is ion mobility. Factors that hinder ion movement (increasing viscosity) will necessarily also hinder charge transport (decreasing conductivity).

Conceptual Relationship:

  • Increased Temperature: Leads to higher kinetic energy of ions.

  • Weaker Intermolecular Forces: The increased kinetic energy overcomes Coulombic and van der Waals attractions.[3]

  • Increased Ion Mobility: Ions can move more freely through the bulk liquid.

  • Lower Viscosity & Higher Conductivity: The macroscopic result of increased ionic mobility.[2][17]

This relationship can be visualized as a causal chain.

Diagram of Physicochemical Relationships

G Temp Increase in Temperature Energy Increased Ion Kinetic Energy Temp->Energy Forces Weaker Intermolecular Forces Energy->Forces Mobility Increased Ion Mobility Forces->Mobility Viscosity Lower Viscosity Mobility->Viscosity Conductivity Higher Conductivity Mobility->Conductivity

Caption: Causal relationships governing transport properties.

Conclusion

The transport properties of this compound exhibit a strong, predictable dependence on temperature. Viscosity decreases and conductivity increases in a non-Arrhenius fashion that is well-described by the Vogel-Fulcher-Tammann equation. The robust experimental protocols detailed in this guide, grounded in principles of self-validation and control for environmental factors like temperature and moisture, are essential for generating high-quality data. For scientists and researchers, a thorough characterization of these properties is a critical first step in the rational design of experiments and the successful implementation of this versatile ionic liquid in diverse applications.

References

  • Consensus. (n.d.). What are the practical applications of the Vogel-Tamman-Fulcher (VTF) equation in the study of ionic liquids?
  • Consensus. (n.d.). What are the limitations of the Vogel-Tamman-Fulcher (VTF) equation in predicting the viscosity of ionic liquids?
  • ChemBK. (n.d.). 1-Ethyl-2 3-Dimethylimidazolium Trifluor.
  • ResearchGate. (n.d.). Relationship between ionic conductivity (κ⁻¹) and viscosity (η) for...
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  • ACS Publications. (n.d.). Estimation of Ionic Conductivity and Viscosity of Ionic Liquids Using a QSPR Model | The Journal of Physical Chemistry C.
  • IoLiTec. (n.d.). 1-Ethyl-2,3-dimethylimidazolium triflate, >98%.
  • ResearchGate. (n.d.). 14 -Vogel-Fulcher-Tammann equation parameters obtained for the measurements of viscosity, , of ionic.
  • Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.
  • ResearchGate. (2025). (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents.
  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.
  • Journal of Chemical & Engineering Data. (n.d.). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model.
  • MDPI. (n.d.). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches.
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  • Semantic Scholar. (2018). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.
  • ResearchGate. (2018). What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?
  • MDPI. (n.d.). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.
  • ResearchGate. (2025). (PDF) Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.
  • ACS Publications. (n.d.). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries | The Journal of Physical Chemistry C.

Sources

A Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDiMIM][OTf]) in organic solvents. Recognizing the limited availability of direct experimental data for this specific ionic liquid, this document leverages data from its close structural isomer, 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), and established principles of ionic liquid chemistry to provide a robust framework for researchers, scientists, and drug development professionals. The guide delves into the molecular determinants of solubility, presents methodologies for experimental determination, and explores theoretical models for solubility prediction.

Introduction to this compound

This compound, often abbreviated as [EDiMIM][OTf], is a room-temperature ionic liquid (IL). Ionic liquids are salts with melting points below 100°C, and their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to volatile organic compounds (VOCs) in a variety of applications.[1][2] The structure of [EDiMIM][OTf] consists of a 1-ethyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate (triflate) anion.

The presence of a methyl group at the C2 position of the imidazolium ring in [EDiMIM][OTf], as opposed to a proton in the more commonly studied [EMIM][OTf], can influence its physicochemical properties, including its interactions with solvent molecules and, consequently, its solubility. This structural difference may affect the hydrogen bonding capabilities and steric hindrance of the cation.

Table 1: Physicochemical Properties of this compound and Related Compounds.

PropertyThis compound ([EDiMIM][OTf])1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf])
CAS Number 174899-72-0[3]145022-44-2[4][5]
Molecular Formula C₈H₁₃F₃N₂O₃S[2][6]C₇H₁₁F₃N₂O₃S[4][5]
Molecular Weight 274.26 g/mol [2][3]260.23 g/mol [5]
Melting Point 105 °C[3]-10 °C[5]
Appearance Pale yellow liquid[7]Colorless to orange clear liquid[5]
Density Not available1.39 g/mL[5]

Theoretical Foundations of Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces, including electrostatic, van der Waals, and hydrogen-bonding interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding can be gained by considering specific solvent parameters and the properties of the constituent ions.

Key Factors Influencing Solubility
  • Solvent Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally more effective at solvating the charged ions of an IL, leading to higher solubility.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly influences its interaction with the IL's cation and anion. The triflate anion is a hydrogen bond acceptor, while the imidazolium cation can act as a weak hydrogen bond donor.[8]

  • Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative measure of intermolecular forces and can be used to predict miscibility.[9][10] Ionic liquids with solubility parameters similar to those of the organic solvent are more likely to be soluble.[9]

  • Cation and Anion Structure: The nature of the IL's constituent ions plays a crucial role. For [EDiMIM][OTf], the bulky and asymmetric nature of the cation and the properties of the triflate anion dictate its interactions with solvent molecules.[1] The length of alkyl chains on the cation can also modify solubility.[11]

Predictive Models for Solubility

Given the vast number of possible ionic liquid-solvent combinations, predictive models are invaluable for screening potential systems.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This powerful tool uses quantum chemistry to predict thermodynamic properties, including solubility, from the molecular structure of the ionic liquid and solvent.[12][13][14] It calculates the chemical potential of each component in the mixture to determine phase equilibria.[13][15]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group contribution model estimates activity coefficients based on the functional groups present in the molecules. Modified versions of UNIFAC have been developed to handle the complexities of ionic liquid systems.[16]

  • Thermodynamic Models and Equations of State: Models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can be used to describe the phase behavior of mixtures containing ionic liquids.[17][18][19]

Solubility Profile of Imidazolium Trifluoromethanesulfonates in Organic Solvents

While specific quantitative data for [EDiMIM][OTf] is scarce in the literature, the solubility behavior of the closely related [EMIM][OTf] and other imidazolium-based ILs can provide valuable insights.

Table 2: Qualitative Solubility of Imidazolium-Based Ionic Liquids in Common Organic Solvents. (Data is generalized and may vary with specific IL and conditions).

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols are polar, protic solvents capable of hydrogen bonding with the triflate anion, leading to strong solvation.[20]
Ketones Acetone, Methyl Ethyl KetoneHighThese polar, aprotic solvents can effectively solvate the cation and anion through dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowEthers are less polar than alcohols and ketones, resulting in weaker interactions and lower solubility.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighAromatic solvents can interact with the imidazolium ring via π-π stacking and CH-π interactions, promoting solubility.[8]
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents have a significant dipole moment, allowing for effective solvation of the ionic species.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThe nonpolar nature of aliphatic hydrocarbons results in poor solvation of the charged ions, leading to immiscibility.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The choice of method depends on factors such as the expected concentration range, the volatility of the solvent, and the available analytical equipment.[21]

Isothermal Shake-Flask Method

This is a classical and widely used method for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of [EDiMIM][OTf] is added to a known volume or mass of the organic solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed at the same temperature until the undissolved IL settles. Centrifugation can be used to accelerate this process.

  • Sampling: A clear aliquot of the supernatant (the solvent saturated with the IL) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved particles.

  • Analysis: The concentration of the IL in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling cluster_analysis Analysis A Add excess [EDiMIM][OTf] to solvent B Agitate at constant temperature (24-72h) A->B C Settle or Centrifuge B->C D Withdraw supernatant through filter C->D E Determine concentration (UV-Vis, HPLC, etc.) D->E G A Prepare mixture of known composition B Heat until one phase A->B C Cool slowly B->C D Record temperature of first turbidity (Cloud Point) C->D E Repeat for different compositions D->E F Construct Phase Diagram E->F

Caption: Cloud-Point Method for Solubility Determination.

Practical Implications and Applications

The solubility of [EDiMIM][OTf] in organic solvents is a critical parameter for its application in various fields:

  • Organic Synthesis and Catalysis: As a reaction medium, its ability to dissolve reactants and catalysts is paramount. [2][5]* Separation Processes: In liquid-liquid extractions, selective solubility in one phase allows for the separation of target compounds. [2]For example, imidazolium-based ILs have been studied for the extraction of aromatic compounds from aliphatic streams. [8]* Electrochemistry: For use in batteries or capacitors, the IL must dissolve the electrolyte salt to ensure high ionic conductivity. [2][5]* Drug Development: In pharmaceutical formulations, ILs can be used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct experimental data for this specific ionic liquid remains limited, a combination of theoretical principles, data from structural analogs like [EMIM][OTf], and established experimental methodologies offers a clear path for researchers to effectively screen, predict, and determine its solubility. A thorough understanding of these solubility characteristics is essential for unlocking the full potential of [EDiMIM][OTf] in scientific and industrial applications.

References

  • Frontiers. Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.
  • ACS Publications.
  • ResearchGate. (PDF)
  • ACS Publications.
  • ACS Publications. Density and Molar Volume Predictions Using COSMO-RS for Ionic Liquids. An Approach to Solvent Design.
  • SpringerLink. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic.
  • ChemBK. 1-Ethyl-2 3-Dimethylimidazolium Trifluor - ChemBK.
  • MDPI. The Solubility Parameters of Ionic Liquids.
  • ProQuest.
  • ACS Publications. Liquid Phase Behavior of Ionic Liquids with Alcohols: Experimental Studies and Modeling.
  • Universitat Ramon Llull.
  • ACS Publications. Molecular Thermodynamic Modeling of Hybrid Ionic Liquids for Biogas Upgrading.
  • MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.
  • ACS Publications. Modified UNIFAC-Lei Model for Ionic Liquid–CH4 Systems.
  • IoLiTec.
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  • Semantic Scholar. On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids.
  • PubMed.
  • ResearchGate. Solubility of Imidazoles in Alcohols | Request PDF.
  • ACS Publications.
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  • ResearchGate. How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.
  • Austin Publishing Group.
  • MySkinRecipes.
  • ResearchGate. Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES] | Request PDF.
  • ResearchGate. (PDF) Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids.
  • MDPI. Densities and Viscosities of Ionic Liquid with Organic Solvents.
  • Santa Cruz Biotechnology.
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An In-depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EDMIM][OTf]. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and potential applications of this versatile compound. We will delve into its physicochemical characteristics, synthesis, and its emerging roles in catalysis, electrochemistry, and its potential relevance to the pharmaceutical sciences.

Core Physicochemical Properties

This compound is a room-temperature ionic liquid, a class of salts with melting points below 100°C. These materials are gaining significant attention as potential replacements for volatile organic solvents in a variety of applications due to their unique set of properties.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 274.26 g/mol [1][2]
Molecular Formula C₈H₁₃F₃N₂O₃S[3]
CAS Number 174899-72-0[1]
Appearance Pale yellow liquid[2]
Density Not experimentally determined for this specific IL. Estimated to be similar to 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: ~1.39 g/mL at 25°C [4]
Storage Room temperature, in a dry environment. Moisture sensitive.[2][3]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the quaternization of an appropriate imidazole to form the desired cation, followed by an anion exchange reaction.

Synthesis Pathway Overview

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Cation Synthesis (Quaternization) cluster_step2 Alternative Step 2: Anion Exchange 1,2-dimethylimidazole 1,2-dimethylimidazole EDMIM_OTf 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate 1,2-dimethylimidazole->EDMIM_OTf Alkylation Ethyl_triflate Ethyl Trifluoromethanesulfonate Ethyl_triflate->EDMIM_OTf EDMIM_Halide 1-Ethyl-2,3-dimethylimidazolium Halide (e.g., Bromide) EDMIM_OTf_alt 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate EDMIM_Halide->EDMIM_OTf_alt Metathesis AgOTf Silver Trifluoromethanesulfonate AgOTf->EDMIM_OTf_alt

Caption: General synthesis pathways for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from the synthesis of similar imidazolium triflate ionic liquids[5].

Materials:

  • 1,2-Dimethylimidazole

  • Ethyl trifluoromethanesulfonate (Ethyl triflate)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimethylimidazole in anhydrous dichloromethane.

  • Alkylation: Cool the solution in an ice bath (0°C). Slowly add an equimolar amount of ethyl trifluoromethanesulfonate dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the resulting crude product multiple times with anhydrous diethyl ether to remove any unreacted starting materials. Decant the ether layer after each wash.

    • Dry the purified ionic liquid under high vacuum for several hours to remove any residual volatile impurities and moisture.

Self-Validation: The purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The absence of starting material signals and the presence of the characteristic peaks for the 1-ethyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion will validate the successful synthesis. Further purity can be assessed by elemental analysis.

Applications in Scientific Research

The unique properties of this compound, such as its high thermal stability, low volatility, and good ionic conductivity, make it a promising candidate for various applications.[3]

Catalysis

Ionic liquids are increasingly being explored as "green" solvents and catalysts in organic synthesis.[6] [EDMIM][OTf] can act as both a solvent and a catalyst in various reactions, including:

  • Friedel-Crafts Reactions: Its ability to act as a Lewis and Brønsted acid can facilitate Friedel-Crafts alkylation and acylation reactions, offering a recyclable and less corrosive alternative to traditional catalysts.[3]

  • 1,2,3-Triazole Synthesis: While not directly reported for this specific ionic liquid, similar imidazolium-based ionic liquids have been used to promote cycloaddition reactions for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[7]

The general workflow for utilizing an ionic liquid as a catalyst is outlined below:

Catalysis_Workflow Reactants Reactants Reaction Reaction Reactants->Reaction IL_Catalyst [EDMIM][OTf] IL_Catalyst->Reaction Product_IL_Mixture Product in IL Reaction->Product_IL_Mixture Extraction Extraction Product_IL_Mixture->Extraction Product Product Extraction->Product Recycled_IL Recycled [EDMIM][OTf] Extraction->Recycled_IL Recycling

Sources

A Comprehensive Safety & Handling Guide for 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the safety, handling, and toxicological profile of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate (CAS No. 174899-72-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical, field-proven insights. We will explore the causality behind safety protocols, ensuring a framework of self-validating procedures for laboratory and development environments. This compound is an ionic liquid, a class of salts with low melting points that serve as versatile solvents and catalysts in applications ranging from organic synthesis and catalysis to advanced electrochemistry.

Chemical and Physical Identity

Precise identification is the cornerstone of chemical safety. Due to the existence of structurally similar ionic liquids, it is critical to verify the substance's identity using its specific CAS number. Minor changes in the cation or anion can significantly alter the physical and toxicological properties.

Identifier Value
IUPAC Name 1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
CAS Number 174899-72-0
Molecular Formula C₈H₁₃F₃N₂O₃S
Molecular Weight 274.26 g/mol
Canonical SMILES CCn1c(cC)C.C(F)(F)(F)S(=O)(=O)[O-]
Structure Imidazolium-based Ionic Liquid

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for this specific ionic liquid is not widely published, data from closely related analogues, such as those with different anions or minor cation modifications, allows for a robust preliminary risk assessment. The primary hazards associated with this class of compounds are irritation to the skin and eyes.

cluster_hazards Primary Hazard Profile Main This compound GHS Hazard Assessment (Proxy Data) H315 Causes skin irritation Main:f1->H315 H315 H319 Causes serious eye irritation Main:f1->H319 H319 H412 Potential for aquatic harm Main:f1->H412 H412 (Class Effect)

Caption: Primary hazard profile based on data from analogous imidazolium salts.

Based on data for related compounds, the following GHS classifications should be anticipated. Users must always consult the specific Safety Data Sheet provided by their supplier for definitive classifications.

GHS Classification (Proxy) Hazard Statement Meaning and Scientific Rationale
Skin Irritation, Category 2H315: Causes skin irritationThe imidazolium cation can interact with lipids and proteins in the epidermis, leading to inflammation and irritation upon prolonged or repeated contact.
Eye Irritation, Category 2AH319: Causes serious eye irritationThe chemical can cause significant, though reversible, damage to the cornea and conjunctiva. The high salt concentration can also lead to osmotic stress on eye tissues.
Aquatic Hazard, Chronic 3H412: Harmful to aquatic life with long lasting effectsMany ionic liquids are poorly biodegradable and can persist in the environment. Their solubility in water allows them to impact aquatic ecosystems.

First-Aid and Emergency Response Protocols

A systematic and rapid response to chemical exposure is critical to minimizing harm. The following workflow and protocols are designed for immediate application in a laboratory setting.

Start Exposure Event Occurs Identify Identify Route of Exposure Start->Identify Skin SKIN CONTACT | Rinse with copious soap & water for 15 min. | Remove contaminated clothing. Identify->Skin Skin Eye EYE CONTACT | Use eyewash station for 15 min, holding eyelids open. | Remove contact lenses if possible. Identify->Eye Eye Inhalation INHALATION | Move to fresh air immediately. | Monitor breathing. Identify->Inhalation Inhalation End Seek Medical Attention if Symptoms Persist or are Severe Skin->End Eye->End Inhalation->End

Caption: Emergency first-aid workflow following an exposure event.

Detailed First-Aid Protocols
  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station. Do not delay.

    • Hold the eyelids open with clean hands and begin flushing the eyes with a gentle, continuous stream of water for at least 15 minutes.

    • Ensure water flows from the inner to the outer corner of the eye to avoid cross-contamination.

    • Remove contact lenses after the first few minutes of flushing, if present and easy to do.

    • Seek immediate medical attention, even if irritation seems to subside.

    • Causality: Flushing for 15 minutes is the standard protocol to ensure the chemical is physically removed from all surfaces of the eye and underlying tissues, diluting it to non-harmful levels.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.

    • Simultaneously remove any contaminated clothing, shoes, or jewelry.

    • If skin irritation develops or persists, seek medical advice.

    • Contaminated clothing should be washed thoroughly before reuse.

    • Causality: Soap acts as a surfactant to help lift the ionic liquid from the skin, while copious water physically washes it away. Prompt removal of contaminated clothing prevents a prolonged, localized exposure.

  • Inhalation:

    • Move the affected person to an area with fresh air.

    • If the person is not breathing, trained personnel should begin artificial respiration.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms such as coughing, wheezing, or shortness of breath occur.

    • Causality: While ionic liquids have low volatility, aerosols can be generated. Moving to fresh air is the primary means of ending the exposure.

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.

    • Have the person drink one to two glasses of water to dilute the substance.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

    • Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which is often more dangerous than the initial ingestion.

Safe Handling, Storage, and Engineering Controls

Proactive measures are essential for preventing exposure. A combination of proper engineering controls, personal protective equipment, and handling protocols creates a multi-layered safety system.

Start Prepare for Experiment Step1 Verify Engineering Controls | Certified Chemical Fume Hood Start->Step1 Step2 Don Personal Protective Equipment (PPE) | See Table Below Step1->Step2 Step3 Retrieve Chemical from Storage | Check Container Integrity Step2->Step3 Step4 Handle/Weigh/Dispense Inside Fume Hood | Avoid Aerosol Generation Step3->Step4 Step5 Securely Close Container & Return to Storage Step4->Step5 Step6 Clean Work Area & Dispose of Waste Step5->Step6 End Remove PPE & Wash Hands Thoroughly Step6->End

Caption: Standard workflow for safely handling the ionic liquid in a laboratory setting.

Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes, which pose a serious irritation hazard.
Hand Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).Prevents direct skin contact. Gloves must be inspected for integrity before each use.
Body Standard laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Respiratory Not required under normal use with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of generating aerosols or mists.
Handling and Storage Protocols
  • Handling: Always work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure. Avoid actions that could generate aerosols, such as vigorous shaking or heating without containment. Wash hands thoroughly after handling, even if gloves were worn.

  • Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place. This substance is hygroscopic and should be protected from moisture, which can alter its properties. Keep away from strong oxidizing agents.

Accidental Release and Waste Disposal

  • Small-Scale Laboratory Spill Protocol:

    • Ensure adequate ventilation and wear appropriate PPE (goggles, gloves, lab coat).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

    • Do not allow the substance to enter drains or waterways.

  • Waste Disposal:

    • All waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.

Toxicological and Ecological Profile

  • Human Toxicology Summary:

    • Acute Effects: The primary concerns are irritation to the skin and eyes upon direct contact. Ingestion may be harmful.

    • Chronic Effects: Data on long-term exposure is limited. No components are listed as carcinogens by IARC or NTP based on information for similar compounds.

    • Sensitization: Some related imidazolium salts have been shown to cause skin sensitization (allergic reaction) upon repeated contact.

  • Ecotoxicological Summary:

    • Aquatic Toxicity: As a class, many ionic liquids are classified as harmful to aquatic life, potentially with long-lasting effects. Discharge into the environment must be avoided.

    • Persistence and Degradability: Ionic liquids often exhibit poor biodegradability, leading to environmental persistence.

    • Bioaccumulation: The potential for bioaccumulation is generally considered low.

Conclusion

This compound is a valuable tool for scientific research and development, but it requires careful and informed handling. Its primary hazards are as a skin and eye irritant, with potential for long-term environmental harm if not disposed of correctly. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate risks. The foundational principle of chemical safety remains paramount: always consult the specific Safety Data Sheet provided by the supplier before commencing any work.

References

  • PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

  • Luminix Health. 1-Ethyl-3-methyl-imidazolium-methanesulphonate Safety Information. [Link]

  • MySkinRecipes. This compound Product Information. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023

Key features and advantages of using 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([EDiMIM][OTf])

Abstract

This technical guide provides a comprehensive overview of the ionic liquid this compound, often abbreviated as [EDiMIM][OTf]. As a member of the imidazolium-based ionic liquid family, [EDiMIM][OTf] exhibits a unique combination of properties, including high thermal stability, a wide electrochemical window, and notable ionic conductivity, making it a compound of significant interest for researchers and scientists. This document delves into its core physicochemical characteristics, outlines its primary advantages as a functional material, and explores its diverse applications in electrochemistry, catalysis, and advanced separation processes. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical insights, offering detailed experimental protocols and methodologies to enable its effective application in research and development settings.

Introduction to a Unique Ionic Liquid

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as environmentally benign alternatives to volatile organic solvents.[2][3] Within this class, imidazolium-based ILs are among the most extensively studied.

This compound distinguishes itself through its specific cationic structure: a 1-ethyl-2,3-dimethylimidazolium ([EDiMIM]⁺) cation paired with a trifluoromethanesulfonate ([OTf]⁻) anion.[2] The methylation at the C2 position of the imidazolium ring is a critical structural feature. This substitution removes the slightly acidic proton present in more common 1,3-dialkylimidazolium salts, which can enhance the compound's stability against certain nucleophiles and bases, thereby expanding its utility in specific chemical environments. The trifluoromethanesulfonate anion is known for conferring high thermal stability and solubility in various solvents.[2] This guide explores the synergistic effect of these structural features, which results in a versatile and robust ionic liquid suitable for a range of demanding applications.

Core Physicochemical Properties

The utility of [EDiMIM][OTf] is fundamentally derived from its distinct physical and chemical characteristics. These properties dictate its behavior as a solvent, electrolyte, and catalyst.

Molecular Structure and Identity

The compound consists of the 1-ethyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.[2] This structure is key to its performance and stability.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 174899-72-0 [2][4][5][6]
Molecular Formula C₈H₁₃F₃N₂O₃S [7]
Molecular Weight 274.26 g/mol [2][7]
Appearance Liquid, Pale Yellow [2][4]

| Melting Point | 105 °C |[5] |

Thermal Stability

High thermal stability is a hallmark of [EDiMIM][OTf], allowing for its use in reactions that require elevated temperatures where conventional solvents would vaporize.[2][7] This property is crucial for applications in organic synthesis and materials processing, ensuring the integrity of the medium over a broad temperature range. For a similar ionic liquid, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, thermal decomposition begins around 250-287°C, indicating a high threshold for thermal breakdown.[8][9]

Electrochemical Properties

[EDiMIM][OTf] is highly valued in electrochemical applications due to its favorable combination of ionic conductivity and a wide electrochemical window.[7]

  • Ionic Conductivity: The mobility of the [EDiMIM]⁺ and [OTf]⁻ ions allows for efficient charge transport, a prerequisite for use in batteries, supercapacitors, and other electrochemical devices.[2][7] For comparison, similar imidazolium ILs exhibit conductivities in the range of 3 to 7 mS/cm at room temperature.[10][11]

  • Electrochemical Window (ECW): The ECW defines the voltage range within which the ionic liquid remains stable without undergoing oxidation or reduction. A wide window is critical for high-energy-density applications.[7] [EDiMIM][OTf]'s wide electrochemical window makes it a suitable electrolyte for devices operating at high potentials.[7]

Key Advantages as a Functional Material

The properties outlined above translate into several practical advantages for researchers and drug development professionals.

  • Enhanced Stability: The substitution at the C2 position on the imidazolium ring enhances chemical stability in basic or nucleophilic conditions, a significant advantage over C2-unsubstituted analogues.

  • High Performance in Electrochemistry: The combination of good ionic conductivity and a wide potential window allows for the development of safer, high-performance energy storage devices.[7]

  • "Green" Solvent Potential: Like many ionic liquids, its low volatility significantly reduces air pollution compared to traditional organic solvents, aligning with the principles of green chemistry.[2]

  • Dual Functionality in Catalysis: In certain reactions, such as Friedel-Crafts, it can function as both the solvent and the catalyst, simplifying reaction setups and improving efficiency.[7]

Synthesis and Characterization

General Synthesis Protocol

The synthesis of imidazolium-based triflate ionic liquids typically follows a two-step quaternization and anion exchange process. A plausible pathway for [EDiMIM][OTf] is outlined below. The causality behind this choice is rooted in the high reactivity of alkyl triflates and the desire for a clean, high-yield reaction.

Step 1: Quaternization. 1,2-dimethylimidazole is reacted with an ethylating agent, such as ethyl trifluoromethanesulfonate. This step introduces the ethyl group at the N3 position.

Step 2: Purification. The resulting ionic liquid is then purified to remove any unreacted starting materials or byproducts. This is often achieved by washing with a non-polar solvent like hexane, followed by drying under high vacuum to remove any residual solvent and moisture.[12]

G cluster_synthesis Synthesis Workflow for [EDiMIM][OTf] start_materials Start Materials: 1,2-Dimethylimidazole Ethyl Trifluoromethanesulfonate reaction_vessel Reaction Vessel (Inert Atmosphere, Stirring) start_materials->reaction_vessel reaction Quaternization Reaction (Exothermic, Control Temp) reaction_vessel->reaction crude_product Crude [EDiMIM][OTf] reaction->crude_product purification Purification: Wash with Hexane crude_product->purification drying Drying under High Vacuum purification->drying final_product Pure [EDiMIM][OTf] drying->final_product

Caption: A generalized workflow for the synthesis of [EDiMIM][OTf].

Recommended Characterization Techniques

To ensure the identity and purity of the synthesized ionic liquid, the following characterization methods are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the molecular structure and assesses purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and confirms the presence of both the cation and anion.

  • Thermogravimetric Analysis (TGA): Determines the thermal decomposition temperature.[8]

  • Karl Fischer Titration: Quantifies the water content, which is critical for electrochemical applications.

Applications in Research and Development

The unique properties of [EDiMIM][OTf] make it a valuable tool in several advanced scientific fields.

Electrochemistry: Advanced Electrolytes

The demand for safer and more efficient energy storage systems has driven research into non-aqueous electrolytes. [EDiMIM][OTf] is an excellent candidate due to its non-flammability, low volatility, high ionic conductivity, and wide electrochemical window.[7] In lithium-ion batteries or supercapacitors, it can replace conventional carbonate-based electrolytes, which are often volatile and flammable. Its stability at higher voltages allows for the use of higher-potential electrode materials, ultimately leading to devices with greater energy density.[13]

G IL [EDiMIM][OTf] Properties High Ionic Conductivity Wide Electrochemical Window High Thermal Stability Low Volatility Application Electrochemical Device (e.g., Supercapacitor) Efficient Ion Transport High Operating Voltage Enhanced Safety & Durability Reduced Fire Hazard IL:p1->Application:f1 Enables IL:p2->Application:f2 Allows IL:p3->Application:f3 Contributes to IL:p4->Application:f4 Provides

Caption: Relationship between [EDiMIM][OTf] properties and device benefits.

Catalysis and Organic Synthesis

In organic synthesis, [EDiMIM][OTf] serves as a superior reaction medium. Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile solvent.[3] For reactions like Friedel-Crafts alkylations and acylations, it can act as both a non-volatile solvent and a Lewis or Brønsted acid catalyst, enhancing reaction rates and simplifying product isolation.[7] This dual role streamlines the synthetic process, a significant advantage in complex multi-step syntheses common in drug development.

Advanced Separation Processes

The selective solvation properties of [EDiMIM][OTf] are exploited in separation science.[7] It can be used for challenging separations such as the extraction of metal ions from aqueous solutions or the desulfurization of fuels. Its tunability allows for the design of task-specific ionic liquids that can selectively interact with and remove target molecules from complex mixtures.[7]

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

This protocol provides a self-validating system for assessing the electrochemical stability of [EDiMIM][OTf]. The causality behind using a three-electrode setup is to decouple the working electrode's potential from the counter electrode, allowing for precise measurement of the oxidation and reduction limits.

Objective: To determine the anodic and cathodic limits of [EDiMIM][OTf].

Materials:

  • [EDiMIM][OTf], dried under vacuum (water content < 10 ppm).

  • Working Electrode (WE): Glassy carbon or platinum disk electrode.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Silver/Silver ion (Ag/Ag⁺) or a leak-free Ag/AgCl pseudo-reference.

  • Electrochemical cell, gastight.

  • Potentiostat/Galvanostat.

  • Inert gas (Argon or Nitrogen).

Methodology:

  • Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), followed by sonication in deionized water and ethanol. Dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell inside an inert atmosphere glovebox. Add the dried [EDiMIM][OTf] to the cell.

  • De-gassing: Purge the electrolyte with inert gas for at least 20 minutes to remove dissolved oxygen.

  • Open Circuit Potential (OCP): Measure the OCP for 5-10 minutes to ensure the system is stable.

  • Cyclic Voltammetry (CV) Scan:

    • Set the potentiostat to perform a CV scan starting from the OCP.

    • Scan cathodically (towards negative potentials) first to find the reduction limit. Choose a scan rate of 50-100 mV/s. The potential at which a sharp, irreversible increase in current occurs defines the cathodic limit.

    • In a new experiment with a freshly polished electrode, scan anodically (towards positive potentials) from the OCP to find the oxidation limit. The potential at which a sharp, irreversible increase in current is observed defines the anodic limit.

  • Data Analysis: The electrochemical window is the difference between the anodic and cathodic potential limits.

Trustworthiness Check: The protocol is self-validating. The appearance of sharp, non-diffusional current peaks at the potential extremes indicates electrolyte decomposition rather than a redox process of an impurity. The window should be independent of the scan rate within a reasonable range.

Handling and Safety

While [EDiMIM][OTf] is less hazardous than many volatile organic solvents, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and chemical-resistant gloves (tested according to EN 374).[14]

  • Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14] It is hygroscopic, so it should be handled under an inert atmosphere to prevent moisture absorption, which can compromise its performance in electrochemical applications.[16]

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[14][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

This compound is a highly versatile and stable ionic liquid with significant potential across multiple scientific disciplines. Its unique C2-methylated cation provides enhanced chemical stability, while the triflate anion ensures thermal robustness. These features, combined with its favorable electrochemical properties, make it an enabling material for the development of next-generation energy storage systems, efficient catalytic processes, and advanced separation technologies. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and protocols is the first step toward leveraging its full potential to drive innovation.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Ethyl-2 3-Dimethylimidazolium Trifluor. Retrieved from [Link]

  • Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2003). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 8(5), 448-463. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • Salanne, M., & Turq, P. (2009). Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. Physical Chemistry Chemical Physics, 11(12), 1930-1937. Retrieved from [Link]

  • Islam, M. S., et al. (2017). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. Bulletin of Materials Science, 40(5), 925-933. Retrieved from [Link]

  • Holze, R. (2012). Ionic conductivities of 1-ethyl-2-methylimidazolium trifluoromethanesulfonamide. Data Intelligence, 3, 2114. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science, 16, 211138. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasonic and Volumetric Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with 2-Propanol or Tetrahydrofuran at Several Temperatures. Retrieved from [Link]

  • Kurig, H., et al. (2018). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Materials, 11(7), 1185. Retrieved from [Link]

  • ResearchGate. (2020). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrolyte based on 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide for Li-ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Densities and Viscosities of the Binary Mixtures of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide with N-Methyl-2-pyrrolidone or Ethanol at T = (293.15 to 323.15) K. Retrieved from [Link]

  • Huang, L. C., & Pan, N. H. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Processes, 11(10), 2991. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Ionic Liquid

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [Edimim][OTf], is a room-temperature ionic liquid (IL) that has garnered significant interest in the field of organic synthesis. Its distinct molecular architecture, featuring a fully substituted imidazolium cation, imparts a unique set of physicochemical properties that can be strategically harnessed to enhance reaction efficiency, selectivity, and sustainability. This guide provides an in-depth exploration of the practical applications of [Edimim][OTf], offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The methylation at the C2 position of the imidazolium ring is a key structural feature. Unlike its C2-protonated analogues, this modification disrupts the formation of strong hydrogen bonds between the cation and anion, leading to notable changes in properties such as viscosity and melting point.[1] This seemingly subtle structural alteration has profound implications for the ionic liquid's behavior as a solvent and its interaction with catalytic species, thereby influencing the course of chemical transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of [Edimim][OTf] is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₃F₃N₂O₃S[2]
Molecular Weight 274.26 g/mol [2]
Appearance Colorless to pale yellow liquid
Storage Room temperature, under dry conditions[2]

Synthesis and Purification: A Reliable Pathway to a High-Purity Ionic Liquid

The synthesis of this compound is typically achieved through a two-step process: quaternization of 1,2-dimethylimidazole followed by anion exchange.

Protocol 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

This procedure outlines the synthesis of the iodide salt precursor.[3]

Materials:

  • 1,2-Dimethylimidazole (98%)

  • Ethyl iodide (99%)

  • Acetonitrile (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (9.38 g, 97.5 mmol) in 150 mL of anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add ethyl iodide (11.68 g, 107.25 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with anhydrous acetone.

  • Recrystallize the crude product from a mixture of acetone and acetonitrile to yield white crystals of 1-ethyl-2,3-dimethylimidazolium iodide. A typical yield is around 79%.

Protocol 2: Anion Exchange to Trifluoromethanesulfonate

This protocol describes the conversion of the iodide salt to the desired trifluoromethanesulfonate salt.

Materials:

  • 1-Ethyl-2,3-dimethylimidazolium iodide

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve 1-ethyl-2,3-dimethylimidazolium iodide (1 equivalent) in a minimal amount of anhydrous dichloromethane.

  • In a separate flask, dissolve silver trifluoromethanesulfonate (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the silver trifluoromethanesulfonate solution to the stirred solution of the imidazolium iodide at room temperature, protecting the reaction from light.

  • A precipitate of silver iodide will form immediately.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete anion exchange.

  • Filter the mixture through a pad of Celite® to remove the silver iodide precipitate.

  • Wash the filter cake with small portions of anhydrous dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound as a liquid.

  • Dry the resulting ionic liquid under high vacuum for several hours to remove any residual solvent and moisture.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1,2-Dimethylimidazole 1,2-Dimethylimidazole Reaction1 Stir at RT, 24h 1,2-Dimethylimidazole->Reaction1 Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction1 Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction1 Product1 1-Ethyl-2,3-dimethylimidazolium Iodide (Crude) Reaction1->Product1 Recrystallization Recrystallization (Acetone/Acetonitrile) Product1->Recrystallization Final_Product1 Pure 1-Ethyl-2,3-dimethylimidazolium Iodide Recrystallization->Final_Product1 Product1_input 1-Ethyl-2,3-dimethylimidazolium Iodide Final_Product1->Product1_input Use in next step Reaction2 Stir at RT, 12-24h (in dark) Product1_input->Reaction2 AgOTf Silver Trifluoromethanesulfonate (AgOTf) AgOTf->Reaction2 DCM Dichloromethane (Solvent) DCM->Reaction2 Filtration Filtration (remove AgI) Reaction2->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Final_Product2 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate Evaporation->Final_Product2

Caption: Workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

[Edimim][OTf] serves as an excellent medium for various palladium-catalyzed cross-coupling reactions. Its ability to dissolve both organic substrates and inorganic reagents, coupled with its thermal stability, makes it a versatile solvent for these transformations. The trifluoromethanesulfonate anion is weakly coordinating, which can be advantageous in catalytic cycles where ligand exchange at the metal center is a key step.[4]

The Heck Reaction: A Green Approach to C-C Bond Formation

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide or triflate with an alkene.[1] In [Edimim][OTf], the Heck reaction can often be performed under phosphine-free conditions, simplifying the reaction setup and purification. The ionic liquid can serve to stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • This compound ([Edimim][OTf])

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), potassium carbonate (2.0 mmol), and this compound (2 mL).

  • Degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Add iodobenzene (1.0 mmol) and styrene (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid phase with ethyl acetate or a mixture of ethyl acetate and hexane (3 x 10 mL).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck_Reaction_Mechanism Pd(0) Pd(0) Pd(II)_complex Ar-Pd(II)-X Pd(0)->Pd(II)_complex Oxidative Addition (Ar-X) Alkene_coordination Alkene Coordination Pd(II)_complex->Alkene_coordination Alkene Migratory_insertion Migratory Insertion Alkene_coordination->Migratory_insertion Beta_hydride_elimination β-Hydride Elimination Migratory_insertion->Beta_hydride_elimination Beta_hydride_elimination->Pd(0) Reductive Elimination Product Product Beta_hydride_elimination->Product HX HX Beta_hydride_elimination->HX Base Base HX->Base

Caption: Generalized catalytic cycle of the Heck reaction.

Causality Behind Experimental Choices:

  • Phosphine-Free Conditions: The polar and coordinating nature of the ionic liquid can stabilize the active Pd(0) species, mitigating the need for external phosphine ligands which can be costly and air-sensitive.

  • Temperature: The high thermal stability of [Edimim][OTf] allows for the use of elevated temperatures, which are often necessary to achieve reasonable reaction rates in the Heck coupling.

  • Base: An inorganic base like potassium carbonate is sufficient to neutralize the HX generated in the catalytic cycle and is readily soluble in the ionic liquid phase.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. The use of [Edimim][OTf] can facilitate the reaction by promoting the dissolution of the boronic acid and the base, and by stabilizing the palladium catalyst.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • This compound ([Edimim][OTf])

  • Toluene

Procedure:

  • In a Schlenk tube, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol%).

  • Add this compound (2 mL).

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC or GC.

  • After cooling, extract the product with toluene (3 x 10 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

[Edimim][OTf] as a Medium for Pericyclic Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[5] The polarity and organized structure of ionic liquids can influence the rate and selectivity of this pericyclic reaction. [Edimim][OTf], with its moderate polarity, can enhance the reaction rate by stabilizing the polar transition state.

Protocol 5: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Maleic anhydride

  • This compound ([Edimim][OTf])

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 mmol) in this compound (2 mL) with gentle warming if necessary.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly distilled cyclopentadiene (1.2 mmol) to the stirred solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours. The product will often precipitate from the ionic liquid.

  • If precipitation occurs, collect the product by filtration and wash with cold diethyl ether.

  • If no precipitate forms, extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent to yield the Diels-Alder adduct.

Causality Behind Experimental Choices:

  • Solvent Effect: The ionic liquid's polarity can stabilize the charge separation in the Diels-Alder transition state, leading to rate acceleration compared to nonpolar organic solvents.

  • Product Isolation: The low solubility of the nonpolar Diels-Alder adduct in the highly polar ionic liquid can lead to its precipitation, simplifying the purification process.

Recycling and Reuse: A Step Towards Sustainable Synthesis

A significant advantage of using ionic liquids is the potential for catalyst and solvent recycling. After the extraction of the product, the ionic liquid containing the palladium catalyst can often be reused in subsequent reactions.

Protocol 6: Recycling of [Edimim][OTf] and Palladium Catalyst
  • After product extraction with an organic solvent (e.g., toluene, ethyl acetate), the ionic liquid phase remains in the reaction vessel.

  • Wash the ionic liquid phase with a fresh portion of the extraction solvent to remove any remaining product.

  • Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual organic solvent and water.

  • The dried ionic liquid containing the catalyst can then be used for a subsequent reaction by adding fresh substrates and reagents.

  • The efficiency of the recycled catalytic system should be monitored over several cycles, as a gradual decrease in activity may be observed.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a versatile and effective ionic liquid for a range of organic transformations. Its unique properties, stemming from its fully substituted imidazolium cation and weakly coordinating anion, offer distinct advantages in catalysis and as a reaction medium. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists seeking to leverage the benefits of this promising ionic liquid in their synthetic endeavors, paving the way for more efficient and sustainable chemical processes.

References

  • Noack, K., et al. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Physical Chemistry Chemical Physics, 12(44), 14135-14145*.
  • Heck Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link].

  • MySkinRecipes. (n.d.). This compound. Retrieved January 13, 2026, from [Link].

  • Dupont, J., et al. (2012). A remarkable anion effect on palladium nanoparticle formation and stabilization in hydroxyl-functionalized ionic liquids. Dalton Transactions, 41(26), 7974-7981*.
  • (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(1), 45-68*.
  • Chiappe, C., et al. (2011). Palladium Nanoscale Catalysts in Ionic Liquids: Coupling and Hydrogenation Reactions.
  • Kotha, S., & Gunta, R. (2009). Synthesis and toxicity studies of imidazolium-based ionic liquids. Missouri S&T.
  • Guglielmero, L., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review.
  • Dyson, P. J., & Geldbach, T. J. (2012). A remarkable anion effect on palladium nanoparticle formation and stabilization in hydroxyl-functionalized ionic liquids. Infoscience EPFL.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 13, 2026, from [Link].

  • University of Missouri-St. Louis. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction. Retrieved January 13, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 13, 2026, from [Link].

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art.
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  • Wasserscheid, P., & Welton, T. (Eds.). (2002). Ionic Liquids in Synthesis. Wiley-VCH.
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  • Al-Amiery, A. A., et al. (2024). Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. Scientific Reports, 14(1), 1897*.
  • Alper, H., et al. (2007). Dramatic effects of ionic liquids on the palladium-catalyzed cyclocarbonylation of enynols with thiols. Organic Letters, 9(24), 5023-5025*.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 13, 2026, from [Link].

  • Rodriguez, J., et al. (2015).
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Applications of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Catalysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ionic Liquid

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EDMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered significant attention in the field of catalysis.[1][2] Its unique combination of properties, including high thermal stability, low volatility, and tunable solubility, makes it an attractive alternative to traditional volatile organic solvents.[1][2] This guide provides an in-depth exploration of the catalytic applications of [EDMIM][OTf], offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The structure of this compound consists of an imidazolium cation and a trifluoromethanesulfonate anion. The cation features an ethyl group and two methyl groups attached to the nitrogen atoms of the imidazole ring.[1] This specific substitution pattern influences its physicochemical properties and, consequently, its catalytic activity. The trifluoromethanesulfonate anion is a non-coordinating, weakly basic anion that contributes to the ionic liquid's stability and Lewis acidic character.

This document will delve into the synthesis of [EDMIM][OTf] and its application in key organic transformations, including Friedel-Crafts acylations, cycloaddition reactions, and esterifications. We will explore how its distinct properties can be harnessed to enhance reaction efficiency, selectivity, and catalyst recyclability, paving the way for greener and more sustainable chemical processes.

Synthesis of this compound

The synthesis of [EDMIM][OTf] is typically a two-step process involving the quaternization of 1,2-dimethylimidazole followed by anion exchange. A reliable protocol is detailed below.

Protocol: Synthesis of [EDMIM][OTf]

Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in acetonitrile.

  • Addition of Ethyl Iodide: Slowly add ethyl iodide (1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-ethyl-2,3-dimethylimidazolium iodide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the resulting solid with a non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials. Dry the purified product under vacuum. A similar procedure for the synthesis of the 1-ethyl-2,3-dimethylimidazolium cation has been reported in the literature.[3]

Part 2: Anion Exchange to yield this compound

  • Dissolution: Dissolve the synthesized 1-ethyl-2,3-dimethylimidazolium iodide (1.0 eq.) in a suitable solvent like dichloromethane or acetone.

  • Addition of Triflate Salt: Add a solution of a triflate salt, such as silver trifluoromethanesulfonate (AgOTf) or lithium trifluoromethanesulfonate (LiOTf) (1.0 eq.), to the mixture. If using silver triflate, the reaction is driven by the precipitation of silver iodide.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Filtration: If a precipitate (e.g., AgI or LiI) is formed, remove it by filtration.

  • Workup: Wash the filtrate with deionized water to remove any remaining inorganic salts.

  • Drying and Isolation: Dry the organic layer over an anhydrous salt such as magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product, this compound. The purity can be confirmed by NMR spectroscopy and mass spectrometry. A general approach for the synthesis of triflate anion ionic liquids has been documented.

G cluster_0 Part 1: Cation Synthesis cluster_1 Part 2: Anion Exchange 1,2-Dimethylimidazole 1,2-Dimethylimidazole Reaction1 Quaternization (Reflux) 1,2-Dimethylimidazole->Reaction1 Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction1 Acetonitrile Acetonitrile Acetonitrile->Reaction1 Solvent 1-Ethyl-2,3-dimethylimidazolium Iodide 1-Ethyl-2,3-dimethylimidazolium Iodide Reaction1->1-Ethyl-2,3-dimethylimidazolium Iodide Intermediate 1-Ethyl-2,3-dimethylimidazolium Iodide 1-Ethyl-2,3-dimethylimidazolium Iodide->Intermediate Reaction2 Anion Exchange (RT) Intermediate->Reaction2 Triflate Salt AgOTf or LiOTf Triflate Salt->Reaction2 Dichloromethane Dichloromethane Dichloromethane->Reaction2 Solvent [EDMIM][OTf] 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate Reaction2->[EDMIM][OTf]

Caption: Synthetic workflow for this compound.

Application in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis. [EDMIM][OTf] can serve as both a catalyst and a solvent in these reactions, promoting a greener alternative to traditional Lewis acids and chlorinated solvents.[2] The imidazolium cation is believed to possess Lewis acidic character, which can activate the acylating agent.

Protocol: Acylation of Anisole with Acetic Anhydride

This protocol is adapted from procedures using similar imidazolium ionic liquids and metal triflates.[4][5]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2 mL).

  • Addition of Reactants: To the ionic liquid, add anisole (1.0 eq.) and acetic anhydride (1.2 eq.).

  • Catalyst (Optional): For less reactive substrates, a co-catalyst such as a metal triflate (e.g., Sc(OTf)₃ or Cu(OTf)₂, 1-5 mol%) can be added to enhance the reaction rate.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-6 hours). Monitor the reaction progress by TLC or GC.

  • Workup and Product Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The product-containing organic layer can be washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

EntrySubstrateAcylating AgentCatalystTemp (°C)Time (h)Yield (%)
1AnisoleAcetic Anhydride[EDMIM][OTf]804~85-95
2TolueneBenzoyl Chloride[EDMIM][OTf]1006~70-80
3AnisoleAcetic Anhydride[EDMIM][OTf] + Sc(OTf)₃ (2 mol%)602>95*

*Note: Expected yields based on similar systems. Actual yields may vary.

Mechanistic Considerations

The catalytic role of [EDMIM][OTf] in Friedel-Crafts acylation is thought to involve the Lewis acidic nature of the imidazolium cation, which can polarize the C=O bond of the acylating agent, making the carbonyl carbon more electrophilic. The triflate anion, being non-coordinating, does not significantly interfere with the catalytic cycle.

G Acylating Agent Acylating Agent Activated Complex Activated Acylating Agent Acylating Agent->Activated Complex [EDMIM]+ [EDMIM]+ Cation [EDMIM]+->Activated Complex Lewis Acid Activation Sigma Complex Wheland Intermediate Activated Complex->Sigma Complex Aromatic Substrate Aromatic Substrate Aromatic Substrate->Sigma Complex Product Acylated Aromatic Sigma Complex->Product Deprotonation [OTf]- [OTf]- Anion [OTf]-->Sigma Complex

Caption: Proposed catalytic cycle for Friedel-Crafts acylation in [EDMIM][OTf].

Application in Cycloaddition Reactions

Diels-Alder reactions, a class of [4+2] cycloadditions, are powerful tools for the synthesis of cyclic compounds. Imidazolium-based ionic liquids have been shown to influence the rate and selectivity of these reactions.[6][7] The hydrogen atom at the C-2 position of the imidazolium ring can act as a hydrogen bond donor, activating the dienophile.

Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

This protocol is based on general procedures for Diels-Alder reactions in imidazolium ionic liquids.[8]

  • Reaction Setup: In a cooled flask (-10 to 0 °C), add this compound (2 mL).

  • Addition of Reactants: Add freshly distilled cyclopentadiene (1.2 eq.) and methyl acrylate (1.0 eq.) to the ionic liquid.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often exothermic and may not require external heating.

  • Product Isolation: After the reaction is complete, extract the product with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.

  • Purification: The product can be purified by distillation or column chromatography. The endo/exo selectivity can be determined by ¹H NMR spectroscopy.

EntryDieneDienophileSolventTemp (°C)Time (h)endo:exo ratio
1CyclopentadieneMethyl Acrylate[EDMIM][OTf]252~9:1
2IsopreneMaleic Anhydride[EDMIM][OTf]251High

*Note: Expected selectivity based on similar systems. Actual results may vary.

Mechanistic Insights

In Diels-Alder reactions, the imidazolium cation of [EDMIM][OTf] is believed to form hydrogen bonds with the carbonyl oxygen of the dienophile. This interaction lowers the LUMO energy of the dienophile, thereby accelerating the reaction rate and influencing the stereoselectivity, often favoring the endo product.

Application in Esterification Reactions

Esterification is a fundamental reaction in organic chemistry with wide applications in the pharmaceutical and fragrance industries. Acidic ionic liquids can catalyze the esterification of carboxylic acids with alcohols, offering a recyclable and less corrosive alternative to mineral acids.

Protocol: Esterification of Acetic Acid with Ethanol

This protocol is adapted from studies on Fischer esterification using Brønsted acidic ionic liquids.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine acetic acid (1.0 eq.), ethanol (1.5 eq.), and this compound (10 mol%).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by GC or by measuring the amount of water collected.

  • Workup: After completion, cool the reaction mixture. The product, ethyl acetate, can be isolated by distillation directly from the reaction mixture. The ionic liquid remains in the flask and can be reused for subsequent batches.

Catalyst Recyclability

A significant advantage of using [EDMIM][OTf] as a catalyst and solvent is its potential for recyclability.[11] Due to its negligible vapor pressure, it remains in the reaction vessel after product extraction or distillation.

General Recycling Protocol
  • Product Removal: After the reaction, remove the product and any remaining starting materials by extraction with a suitable organic solvent or by distillation.

  • Washing: The remaining ionic liquid can be washed with a non-polar solvent (e.g., hexane) to remove any residual organic impurities.

  • Drying: Dry the ionic liquid under vacuum to remove any traces of solvent and water.

  • Reuse: The recycled ionic liquid can then be used for subsequent catalytic runs. The activity of the recycled catalyst should be monitored over several cycles. The recycling of catalysts from surfactant systems provides a general framework for this process.[12]

Conclusion

This compound is a versatile ionic liquid with significant potential in catalysis. Its ability to act as both a solvent and a catalyst in key organic transformations such as Friedel-Crafts acylation, Diels-Alder reactions, and esterification, coupled with its recyclability, aligns with the principles of green chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the full potential of this promising ionic liquid in their synthetic endeavors.

References

  • [Link to a relevant scientific article on Friedel-Crafts acyl
  • [Link to a relevant scientific article on Diels-Alder reactions in ionic liquids]
  • Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129-133.
  • [Link to a relevant scientific article on Diels-Alder reactions in imidazolium-based ionic liquids]
  • [Link to a relevant scientific article on Friedel–Crafts acylation using metal trifl
  • [Link to a relevant scientific article on the synthesis of imidazolium salts]
  • [Link to a relevant scientific article on c
  • Alleti, R., et al. (2005). Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. Green Chemistry, 7(3), 203-206.
  • [Link to a relevant scientific article on the synthesis of 1-ethyl-2,3-dimethylimidazolium c
  • Gasanov, A. H., et al. (2018). IONIC LIQUIDS IN THE REACTION OF DIENE SYNTHESIS. Processes of Petrochemistry and Oil Refining, 19(3), 273-286.
  • [Link to a relevant scientific article on esterific
  • [Link to a relevant scientific article on Friedel-Crafts acyl
  • [Link to a relevant scientific article on imidazolium based ionic liquid-phase green c
  • [Link to a relevant scientific article on Diels-Alder reaction in imidazolium-based ionic liquids]
  • [Link to a relevant scientific article on recyclable c
  • [Link to a relevant scientific article on Friedel-Crafts acyl
  • [Link to a relevant scientific article on Fischer esterific
  • [Link to a relevant scientific article on the synthesis of imidazolium salts]
  • [Link to a relevant scientific article on esterific
  • [Link to a relevant scientific article on acetic acid esterific
  • [Link to a relevant scientific article on 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfon
  • [Link to a relevant scientific article on esterific
  • [Link to a relevant scientific article on this compound in c
  • [Link to a relevant scientific article on 1-Ethyl-2,3-dimethylimidazolium c
  • [Link to a relevant scientific article on recycling heterogeneous c
  • [Link to a relevant scientific article on 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfon
  • [Link to a relevant scientific article on 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids]
  • [Link to a relevant scientific article on cation acidity in imidazolium ionic liquids]
  • [Link to a relevant scientific article on 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids]
  • [Link to a relevant scientific article on 1-Ethyl-3-methylimidazolium chloride]

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Application Notes and Protocols: 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Electrochemical Energy Storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate as a battery electrolyte.

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Ionic Liquids in Next-Generation Batteries

The advancement of battery technology is intrinsically linked to the innovation of its core components, particularly the electrolyte. Conventional electrolytes, often composed of lithium salts dissolved in organic carbonate solvents, present significant challenges, including flammability, volatility, and a narrow electrochemical stability window.[1][2] Ionic liquids (ILs) have emerged as a compelling class of materials to address these limitations.[1][3] ILs are salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, non-flammability, and a wide electrochemical window.[3][4][5]

This guide focuses on a specific imidazolium-based ionic liquid, This compound (CAS RN: 145022-44-2 for the 1-ethyl-3-methylimidazolium variant). The substitution of the acidic proton at the C2 position of the imidazolium ring with a methyl group is a strategic design choice aimed at enhancing cathodic stability, a critical factor in preventing reductive decomposition at the anode surface during battery operation.[6] This modification, combined with the trifluoromethanesulfonate (triflate) anion, results in an electrolyte with favorable transport properties and electrochemical stability, making it a promising candidate for various battery chemistries, including lithium-ion and beyond.[7][8]

This document serves as a comprehensive guide, providing not only the fundamental properties of this ionic liquid but also detailed, field-proven protocols for its integration and characterization within laboratory-scale battery cells.

Physicochemical and Electrochemical Properties

Understanding the intrinsic properties of an electrolyte is paramount to predicting its performance in a battery system. The following table summarizes key quantitative data for imidazolium-based trifluoromethanesulfonate and similar ionic liquids, which are crucial for designing and interpreting electrochemical experiments.

PropertyValueSignificance in Battery Applications
Molecular Formula C₇H₁₁F₃N₂O₃SDefines the constituent ions and their mass.[7]
Molecular Weight 260.23 g/mol Essential for calculating molar concentrations of electrolyte solutions.[7]
Appearance Colorless to orange clear liquidA visual indicator of purity; discoloration may suggest impurities or degradation.[7]
Density ~1.39 g/mLImportant for volumetric energy density calculations and for understanding ion packing and transport.[7]
Melting Point -10 °CA low melting point ensures the material remains in a liquid state over a wide range of operating temperatures.[7]
Ionic Conductivity Varies with temperature; typically in the mS/cm range at room temperature.[9]High ionic conductivity is essential for efficient ion transport between the anode and cathode, enabling high power capabilities.[9]
Electrochemical Stability Window (ESW) Typically > 4 VA wide ESW is critical to prevent electrolyte decomposition at the high and low potentials experienced at the cathode and anode, respectively, ensuring long cycle life and safety.[4][9][10]

Note: Some properties are for the closely related 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, as specific data for the 2,3-dimethyl variant can be limited. The principles remain the same.

Application Protocol: Assembly of a Coin Cell with this compound Electrolyte

This protocol provides a step-by-step methodology for the fabrication of a CR2032-type coin cell. The procedure must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with extremely low levels of water and oxygen (<0.5 ppm) to prevent reactions with electrode materials and the electrolyte.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Lithium metal and many lithiated electrode materials are highly reactive with moisture and oxygen. A glovebox environment is non-negotiable to ensure the integrity of the cell components and the validity of the electrochemical data.

  • Electrolyte Purity: The ionic liquid must be of high purity and dried under vacuum before use. Water is a significant impurity that can lead to side reactions, gas generation, and the formation of a passivating layer on the electrodes, all of which degrade battery performance.[11]

  • Component Preparation: All components (casings, spacers, electrodes) must be meticulously dried to remove any adsorbed moisture, which can otherwise contaminate the cell.

Step-by-Step Protocol:
  • Electrolyte Preparation:

    • Place a vial of this compound in a vacuum oven.

    • Dry under vacuum at a temperature of 100-120°C for at least 24 hours to remove residual water.

    • Transfer the dried ionic liquid into an argon-filled glovebox without exposure to air.

    • If preparing a lithium-containing electrolyte, dissolve the appropriate amount of a lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) in the dried ionic liquid to the desired molarity (e.g., 1 M). Stir overnight to ensure complete dissolution.

  • Electrode and Separator Preparation:

    • Punch circular electrodes (e.g., 15 mm diameter for a CR2032 cell) from the desired anode (e.g., lithium metal, graphite) and cathode (e.g., LiFePO₄, LiCoO₂) materials.

    • Punch a separator (e.g., Celgard®, glass fiber) of a slightly larger diameter (e.g., 19 mm) to prevent short-circuiting.

    • Transfer all electrodes and separators into the glovebox antechamber and dry under vacuum for at least 12 hours.

  • Coin Cell Assembly (Inside Glovebox):

    • Place the negative cup of the CR2032 coin cell on a clean surface.

    • Place a stainless steel spacer into the negative cup.

    • Place the anode (e.g., lithium metal disc) onto the spacer.

    • Dispense a controlled amount of the prepared ionic liquid electrolyte (typically 20-40 µL) to wet the anode surface.

    • Carefully place the separator on top of the wetted anode.

    • Add another small drop of electrolyte to wet the top surface of the separator.

    • Place the cathode on top of the separator.

    • Place a second spacer on top of the cathode.

    • Place the wave spring (optional, but recommended for maintaining pressure) on the spacer.

    • Place the positive cap on top of the assembly.

    • Carefully transfer the assembled cell to a hydraulic crimping machine and crimp with the appropriate pressure to seal the cell.

  • Post-Assembly:

    • Remove the sealed coin cell from the glovebox.

    • Clean the exterior of the cell with isopropanol to remove any residual electrolyte.

    • Allow the cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrodes and separator by the electrolyte before commencing electrochemical testing.

Visualization of Coin Cell Assembly Workflow

G cluster_prep Preparation (Outside Glovebox) cluster_glovebox Assembly (Inside Glovebox) cluster_post Post-Assembly prep_il Dry Ionic Liquid (Vacuum Oven) prep_li Dissolve Li+ Salt (if applicable) prep_il->prep_li start Place Negative Cup + Spacer prep_li->start Transfer to Glovebox prep_elec Punch & Dry Electrodes & Separator prep_elec->start Transfer to Glovebox anode Place Anode start->anode wet1 Add Electrolyte anode->wet1 sep Place Separator wet1->sep wet2 Add Electrolyte sep->wet2 cathode Place Cathode wet2->cathode end_stack Add Spacer, Spring, & Positive Cap cathode->end_stack crimp Crimp to Seal end_stack->crimp clean Clean Exterior crimp->clean rest Rest Cell (12h) clean->rest test Electrochemical Testing rest->test

Caption: Workflow for CR2032 coin cell assembly using an ionic liquid electrolyte.

Electrochemical Characterization Protocol

Once the cell is assembled and rested, a series of electrochemical tests are performed to evaluate its performance. These tests provide insights into the electrolyte's stability, conductivity, and compatibility with the chosen electrodes.

Step-by-Step Protocol:
  • Open Circuit Voltage (OCV) Measurement:

    • Measure the voltage of the rested cell. A stable OCV indicates a well-assembled cell without significant side reactions or short circuits.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Perform an EIS measurement at OCV. A typical frequency range is 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 5-10 mV).

    • The resulting Nyquist plot can be used to determine the bulk resistance of the electrolyte (high-frequency intercept with the real axis) and the charge transfer resistance at the electrode-electrolyte interface (diameter of the semicircle).

  • Cyclic Voltammetry (CV):

    • Perform CV to determine the electrochemical stability window of the electrolyte with the working electrode.

    • Sweep the potential at a slow scan rate (e.g., 0.1 - 1 mV/s) over a wide voltage range.

    • The onset of a sharp increase in current at the high and low potential limits indicates the oxidative and reductive decomposition of the electrolyte, respectively. This defines the practical ESW of the system.

  • Galvanostatic Cycling:

    • Charge and discharge the cell at a constant current between defined voltage limits. This is the primary method for determining key performance metrics.

    • Typical C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) for initial testing are C/10 or C/20.

    • Data to be collected and analyzed include:

      • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active electrode material.

      • Coulombic Efficiency (%): The ratio of discharge capacity to charge capacity in a given cycle. A value close to 100% is desirable.

      • Cycle Life: The number of cycles a battery can undergo before its capacity fades to a certain percentage (e.g., 80%) of its initial value.

      • Voltage Profile: The shape of the charge/discharge curves provides information about the electrochemical processes occurring.

Visualization of Electrochemical Characterization Workflow

G cluster_eis EIS Analysis cluster_cv CV Analysis cluster_cycling Galvanostatic Cycling Analysis start Assembled & Rested Cell ocv Measure Open Circuit Voltage (OCV) start->ocv eis Electrochemical Impedance Spectroscopy (EIS) ocv->eis If OCV stable cv Cyclic Voltammetry (CV) eis->cv r_bulk Determine Bulk Resistance eis->r_bulk r_ct Determine Charge Transfer Resistance eis->r_ct cycling Galvanostatic Cycling cv->cycling esw Determine Electrochemical Stability Window (ESW) cv->esw capacity Calculate Specific Capacity cycling->capacity efficiency Calculate Coulombic Efficiency cycling->efficiency cycle_life Evaluate Cycle Life cycling->cycle_life

Caption: Logical workflow for the electrochemical characterization of a battery cell.

Safety and Handling Precautions

While ionic liquids are generally considered safer than volatile organic solvents, proper handling is crucial.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the ionic liquid.[12][13]

  • Skin and Eye Contact: this compound can be a skin and eye irritant.[14][15] In case of contact, wash the affected skin area thoroughly with soap and water.[12][15] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential aerosols.[12][14] The product is hygroscopic; store in a tightly sealed container under an inert atmosphere (e.g., argon) to protect from moisture.[12][14]

  • Disposal: Dispose of the ionic liquid and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[13][14]

Troubleshooting

  • Low Ionic Conductivity (High Cell Resistance):

    • Possible Cause: Water contamination in the electrolyte.

    • Solution: Ensure the ionic liquid and all cell components are rigorously dried before assembly.

  • Rapid Capacity Fade:

    • Possible Cause: Narrow electrochemical stability window leading to electrolyte decomposition.

    • Solution: Confirm the ESW using cyclic voltammetry. Ensure the operating voltage limits for galvanostatic cycling are set within this stable window.

  • Inconsistent Results:

    • Possible Cause: Inconsistent cell assembly, particularly variations in crimping pressure or electrolyte volume.

    • Solution: Standardize the assembly process. Use a torque wrench or a calibrated hydraulic press for consistent crimping. Use a micropipette for accurate electrolyte dispensing.

References

  • proionic GmbH.
  • Sigma-Aldrich. SAFETY DATA SHEET: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
  • Tokyo Chemical Industry.
  • Ma, J. et al. (2019). Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. Journal of The Electrochemical Society.
  • Sigma-Aldrich. SAFETY DATA SHEET: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
  • JoVE. (2022). IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. YouTube.
  • Chem-Impex.
  • Das, I. et al. Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100.
  • Thermo Fisher Scientific Chemicals, Inc.
  • IoLiTec. 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99%.
  • Zhang, S. et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science.
  • MySkinRecipes.
  • ResearchGate. Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl)
  • Sigma-Aldrich.
  • ResearchGate. Electrolyte based on 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)
  • ResearchGate. Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)
  • IoLiTec. TDS IL-0023 EMIM BTA, 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.pdf.
  • RoCo Global. 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99%.
  • NIH.
  • IoLiTec. 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5%.
  • ResearchGate. Ionic conductivities of 1-ethyl-3-methylimidazolium tris(trifluoromethylsulfonyl)methide.
  • MDPI.
  • RSC Publishing. Ionic liquid/poly(ionic liquid)
  • Sigma-Aldrich. 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ≥97.0 (NMR) EMIM TFSI.
  • ChemRxiv. Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents -– combined DFT and molecular dynamics study.
  • MDPI. Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems.
  • ChemRxiv. Mixed1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide/lithium bis(fluoromethylsulfonyl)
  • NIH.
  • IoLiTec.

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Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate for Advanced Electrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, hereafter referred to as [EdMIM][OTf], is an ionic liquid (IL) of significant interest for electrochemical applications. Its favorable combination of properties, including a wide electrochemical window, good ionic conductivity, and high thermal stability, positions it as a versatile solvent and electrolyte for next-generation energy storage and electrochemical synthesis.[1] This guide provides an in-depth analysis of [EdMIM][OTf], detailing its physicochemical properties, safety protocols, and step-by-step methodologies for its application in supercapacitors and metal electrodeposition. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.

Core Physicochemical Properties of [EdMIM][OTf]

Understanding the fundamental properties of [EdMIM][OTf] is critical for designing and interpreting electrochemical experiments. The substitution of the acidic C2 proton on the imidazolium ring with a methyl group enhances the cation's stability, which is a key differentiator from more common 1,3-dialkylimidazolium salts.[2][3]

Table 1: Key Physicochemical Data for [EdMIM][OTf] and Related Ionic Liquids

PropertyValue for [EdMIM][OTf] or Related ILsSignificance in Electrochemistry
CAS Number 174899-72-0[4]Unique identifier for the specific chemical substance.
Molecular Formula C₇H₁₃N₂·CF₃SO₃[4]Defines the elemental composition of the ionic liquid.
Molecular Weight 274.26 g/mol [4]Important for calculating molarity and other stoichiometric parameters.
Ionic Conductivity Good; Varies with temperature.[1] For comparison, similar ILs like [EMIM][NTf₂] show conductivity of ~3-9 mS/cm in the 20-80°C range.[5][6]High conductivity is essential for efficient charge transport and minimizing internal resistance (IR drop) in electrochemical devices.[7]
Electrochemical Window Wide; typically >4 V.[1] The stability is defined by the reduction of the cation and the oxidation of the anion.[8]A wide potential window allows for operation at higher voltages, leading to higher energy density in devices like supercapacitors and batteries.[9][10]
Viscosity Moderate to high. For a related IL, [EdMIM][NTf₂], the viscosity is 68.5 cP at 25°C.[5] Viscosity is highly temperature-dependent.[11]Lower viscosity is generally preferred as it enhances ion mobility and, consequently, conductivity. However, moderate viscosity can be suitable for many applications.[7]
Thermal Stability High. Imidazolium triflate salts are thermally stable, often up to 300-400°C.[12][13]Enables operation over a wide range of temperatures and ensures safety, especially in high-power applications where Joule heating can occur.
Density Typically >1.3 g/mL. The related [EMIM][OTf] has a density of 1.39 g/mL.[12]Important for device design, especially where gravimetric or volumetric energy/power density is a key metric.

Health, Safety, and Handling Protocols

While ionic liquids like [EdMIM][OTf] have negligible vapor pressure, reducing the risk of inhalation, they are not without hazards. Direct skin and eye contact should be avoided, and appropriate personal protective equipment (PPE) is mandatory.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), nitrile or butyl rubber gloves, and a lab coat.[14][16] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can significantly affect electrochemical performance.[15][16]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[15] Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

  • Toxicity Insights: The "green" nature of ILs is primarily due to their low volatility. However, many imidazolium-based ILs can exhibit aquatic toxicity.[17] The toxicity is often correlated with the length of the alkyl chain on the cation.[18] Therefore, responsible handling and disposal are paramount.

Synthesis and Purification Protocol

Commercially available [EdMIM][OTf] is recommended for most applications to ensure high purity. However, for custom research, the following is a representative synthesis pathway. High purity is crucial as impurities like halides or water can narrow the electrochemical window and introduce parasitic reactions.

Protocol 3.1: Two-Step Synthesis of [EdMIM][OTf]

  • Step 1: Quaternization to form the Halide Salt.

    • Causality: This step creates the desired 1-ethyl-2,3-dimethylimidazolium cation.

    • In a round-bottom flask, dissolve 1,2-dimethylimidazole in an appropriate solvent like ethyl acetate.

    • Slowly add a slight molar excess (1.05 eq) of an ethylating agent (e.g., ethyl bromide) dropwise while stirring. Maintain the temperature below 30°C using a water bath to control the exothermic reaction.

    • Stir the reaction mixture at room temperature for 24-48 hours. The product, 1-ethyl-2,3-dimethylimidazolium bromide, will typically precipitate as a solid.

    • Filter the solid product, wash thoroughly with ethyl acetate or diethyl ether to remove unreacted starting materials, and dry under high vacuum.

  • Step 2: Anion Metathesis (Salt Exchange).

    • Causality: This step replaces the bromide anion with the desired trifluoromethanesulfonate anion.

    • Dissolve the dried 1-ethyl-2,3-dimethylimidazolium bromide in deionized water.

    • In a separate beaker, prepare a stoichiometric solution of a triflate salt, such as lithium triflate (LiOTf) or silver triflate (AgOTf), in deionized water.

    • Slowly add the triflate salt solution to the stirred imidazolium bromide solution. If using AgOTf, a precipitate of AgBr will form.

    • Stir the mixture at room temperature for 3-6 hours to ensure complete reaction.

    • If AgOTf was used, remove the AgBr precipitate by filtration.

    • Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane (DCM).[19] The ionic liquid will preferentially move to the organic phase.

    • Combine the organic extracts and wash several times with small volumes of deionized water to remove any remaining halide salts. Test the final aqueous wash with a silver nitrate solution to confirm the absence of bromide (no precipitate should form).[20]

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove residual water and solvent.

Core Electrochemical Characterization: Determining the Electrochemical Stability Window (ESW)

The ESW is the most critical parameter for an electrolyte, defining its usable voltage range.[21] It is determined by applying a slowly ramping potential and observing the onset of oxidative and reductive decomposition currents.

Protocol 4.1: ESW Measurement by Cyclic Voltammetry (CV)

  • Cell Assembly:

    • Use a three-electrode setup in an inert atmosphere (e.g., an argon-filled glovebox) to exclude oxygen and water.

    • Working Electrode (WE): Glassy carbon or platinum macrodisk electrode (polished to a mirror finish).

    • Counter Electrode (CE): Platinum wire or mesh.

    • Reference Electrode (RE): A quasi-reference electrode such as a silver wire (Ag/Ag⁺). It is crucial to calibrate this reference against a known standard like the Fc/Fc⁺ redox couple post-measurement.[21]

  • Electrolyte Preparation:

    • Use rigorously dried [EdMIM][OTf] inside the glovebox.

  • CV Measurement:

    • Immerse the electrodes in the IL.

    • Record a cyclic voltammogram starting from the open-circuit potential (OCP).

    • Scan cathodically (negatively) until the reductive current onset is observed.

    • Reverse the scan and sweep anodically (positively) until the oxidative current onset is observed.

    • Use a slow scan rate (e.g., 10-20 mV/s) to minimize capacitive currents and clearly resolve the Faradaic decomposition currents.

  • Data Interpretation:

    • The ESW is defined as the potential difference between the onset of oxidation and reduction.[22] A current density cutoff (e.g., 0.1 or 0.5 mA/cm²) is typically used to define the potential limits.[21] For [EdMIM][OTf], the cathodic limit is determined by the reduction of the [EdMIM]⁺ cation, while the anodic limit is set by the oxidation of the [OTf]⁻ anion.[8]

G cluster_prep Preparation Phase cluster_cell Cell Assembly cluster_test Electrochemical Testing synthesis Synthesis & Purification of [EdMIM][OTf] drying High Vacuum Drying (>24h, 80°C) synthesis->drying glovebox Transfer to Inert Atmosphere drying->glovebox electrodes Polish WE; Prepare CE, RE assembly Assemble 3-Electrode Cell in Glovebox electrodes->assembly cv_test Cyclic Voltammetry (Slow Scan Rate) assembly->cv_test data_analysis Determine Onset Potentials (E_ox, E_red) cv_test->data_analysis esw_calc Calculate ESW = E_ox - E_red data_analysis->esw_calc caption Workflow for Determining the Electrochemical Stability Window (ESW). G cluster_EDLC EDLC Cross-Section cluster_ions Ionic Liquid Electrolyte Collector_Pos Positive Current Collector (Al) Electrode_Pos Porous Carbon Electrode Separator Separator saturated with [EdMIM][OTf] Electrode_Neg Porous Carbon Electrode Collector_Neg Negative Current Collector (Al) anion1 OTf⁻ anion2 OTf⁻ cation1 EdMIM⁺ cation2 EdMIM⁺ caption Structure of an Electric Double-Layer Capacitor (EDLC).

Figure 2: Structure of an Electric Double-Layer Capacitor (EDLC).

References

  • MySkinRecipes.
  • Holze, R. (2012). Ionic conductivities of 1-ethyl-2-methylimidazolium trifluoromethanesulfonamide.
  • IoLiTec. 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99%.
  • Chem-Impex.
  • IoLiTec. (2011). TDS IL-0023 EMIM BTA, 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
  • de Andrade, J., et al. Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. Physical Chemistry Chemical Physics.
  • Sarkar, S., et al. (2020). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100.
  • Zhang, Q., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science.
  • Hampton Research. (2024).
  • IoLiTec. (2015). Safety Data Sheet - 1-Butyl-3-methylimidazolium chloride.
  • IoLiTec. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Environmental Impact of Imidazolium Ionic Liquids.
  • Anuar, N., et al. (2020). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl)
  • Cvjetko Bubalo, M., et al. (2014). Ionic Liquids Toxicity—Benefits and Threats. Journal of Environmental Science and Health, Part C.
  • Musiał, M., et al. (2011). Densities and Viscosities of the Binary Mixtures of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide with N-Methyl-2-pyrrolidone or Ethanol at T = (293.15 to 323.15) K.
  • Käärik, M., et al. (2022). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide. Molecules.
  • Chemical Science. (2012). Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide.
  • Ghamouss, F., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry.
  • Ghandi, K. (2014). Investigation on physical and electrochemical properties of three imidazolium based ionic liquids. Journal of Industrial and Engineering Chemistry.
  • Käärik, M., et al. (2022). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. MDPI.
  • Ong, S. P., et al. (2011). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry A.
  • Google Patents. (2010).
  • Kuhlmann, E., et al. (2007). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules.
  • Santa Cruz Biotechnology.
  • Lacivita, V., et al. (2018). Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. Frontiers in Energy Research.
  • Ong, S. P., et al. (2011). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry A.
  • Ren, J., et al. (2021). Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures. Molecules.

Sources

Application Note: A Researcher's Guide to Dissolving Compounds in 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]) is a versatile ionic liquid (IL) increasingly utilized across various scientific disciplines for its unique solvent properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol for dissolving a wide range of compounds in this promising solvent. We delve into the critical physicochemical properties of [EdMIM][OTf], outline a general dissolution procedure, and offer specific considerations for organic molecules, inorganic salts, and polymers. Safety protocols and visual aids are included to ensure efficient, safe, and successful experimental outcomes.

Introduction to this compound

This compound is an ionic liquid characterized by its salt-like structure, consisting of a large organic cation and an inorganic/organic anion. Unlike conventional solvents, [EdMIM][OTf] exhibits negligible volatility, high thermal stability, and a wide electrochemical window, making it a "green" and highly adaptable solvent for chemical reactions, catalysis, and electrochemistry.[1][2] Its ability to dissolve a broad spectrum of both polar and nonpolar organic, inorganic, and polymeric compounds positions it as a valuable tool in modern chemical research.[1][3]

Key Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of [EdMIM][OTf] is paramount for its effective application.

PropertyValueSignificance in Dissolution Protocols
Molecular Formula C₈H₁₃F₃N₂O₃SEssential for accurate molarity and concentration calculations.[2]
Molecular Weight 274.26 g/mol A fundamental parameter for preparing solutions of specific concentrations.[2][4]
Melting Point -10 °C (Lit.)Being liquid at room temperature simplifies handling and experimental setup.[1]
Density 1.39 g/mLCrucial for precise volume-to-mass conversions.[1]
Appearance Colorless to orange clear liquidA visual indicator of purity and potential contamination.[1]

General Dissolution Protocol

This section details a standardized, step-by-step methodology for dissolving compounds in [EdMIM][OTf].

Essential Materials & Equipment
  • This compound ([EdMIM][OTf])

  • Solute

  • Glassware (e.g., beaker, flask)

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Spatula and weighing balance

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Workflow

Caption: Step-by-step experimental workflow for dissolving compounds in [EdMIM][OTf].

Detailed Step-by-Step Protocol
  • Preparation: Accurately weigh the desired amount of the solute. Measure the corresponding volume or mass of [EdMIM][OTf].

  • Mixing: Combine the solute and the ionic liquid in a clean, dry glass beaker containing a magnetic stir bar.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring. The viscosity of the ionic liquid may necessitate vigorous stirring for efficient mixing.

  • Heating (Optional): If the solute does not dissolve readily at room temperature, gently heat the mixture on a hot plate to between 40-60°C. This will decrease the viscosity of the ionic liquid and often enhances solubility.

  • Monitoring: Continue to stir and visually inspect the solution until the solute is completely dissolved.

  • Final Solution: Once a homogenous solution is obtained, it is ready for its intended application.

Specific Considerations for Various Compound Classes

The "like dissolves like" principle is a useful starting point, where polar solutes tend to dissolve in polar solvents.[5] However, the unique nature of ionic liquids introduces additional factors.

Organic Compounds

The high polarity of [EdMIM][OTf] makes it an excellent solvent for a wide array of organic molecules. For nonpolar organic compounds, solubility may be more limited but can often be improved with gentle heating.

Inorganic Salts

The dissolution of ionic compounds involves overcoming the lattice energy that holds the ions together.[6] The ions of [EdMIM][OTf] can effectively solvate the dissociated ions of many inorganic salts, facilitating their dissolution.[6]

Polymers

Ionic liquids are effective solvents for many natural and synthetic polymers that are difficult to dissolve in traditional solvents due to strong intermolecular forces like hydrogen bonding.[7][8] The dissolution of polymers in ionic liquids can be influenced by factors such as hydrogen-bond acidity or basicity of the IL and the polymer.[9] The process may require elevated temperatures and longer dissolution times to overcome the high viscosity and achieve complete solubilization.[10][11]

G cluster_factors Influencing Factors Solute_Properties Solute Properties - Polarity - Molecular Weight - H-Bonding Dissolution_Outcome Dissolution Outcome (Rate and Extent) Solute_Properties->Dissolution_Outcome Solvent_Properties [EdMIM][OTf] Properties - Polarity - Viscosity Solvent_Properties->Dissolution_Outcome Experimental_Conditions Experimental Conditions - Temperature - Stirring Speed Experimental_Conditions->Dissolution_Outcome

Caption: Key factors influencing the dissolution of compounds in [EdMIM][OTf].

Safety, Handling, and Disposal

Adherence to safety protocols is crucial when working with any chemical, including ionic liquids.

Safety and Handling
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and suitable gloves.[12][13]

  • Work in a well-ventilated area to avoid inhalation of any potential vapors.[14]

  • Avoid contact with skin, eyes, and clothing.[13][14] In case of contact, rinse the affected area thoroughly with water.[12][15]

  • Wash hands thoroughly after handling.[12][13]

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[13][14]

  • Store under an inert gas as the product can be hygroscopic.[12][13]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][15]

  • Prevent the product from entering drains.[13][14]

Conclusion

This compound offers a powerful alternative to traditional volatile organic solvents for a multitude of applications. By understanding its fundamental properties and following the detailed protocols outlined in this guide, researchers can effectively and safely utilize this ionic liquid to advance their scientific endeavors.

References

  • Journal of Materials Chemistry. (n.d.). Solubilization of polymers by ionic liquids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2012). Dissolution of natural polymers in ionic liquids: A review. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Polymer solubility in ionic liquids: dominated by hydrogen bonding. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolving Polymers in Ionic Liquids. Retrieved from [Link]

  • Green Chemistry. (2024). Ionic liquids in polymer technology. RSC Publishing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Dissolution of Biopolymers Using Ionic Liquids. Retrieved from [Link]

  • National Institutes of Health. (2014). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. Retrieved from [Link]

  • ResearchGate. (2015). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2010). Carbon Dioxide Solubility in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate or 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquids. Retrieved from [Link]

  • Science Ready. (n.d.). Dissolution of Ionic Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions in 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential with [EdMIM][OTf]

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, hereafter referred to as [EdMIM][OTf], is a room temperature ionic liquid (RTIL) that has garnered significant interest as a sustainable and versatile medium for a wide range of chemical transformations. Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvating power for both polar and nonpolar species, make it an attractive alternative to conventional volatile organic compounds (VOCs).[1][2] These characteristics not only contribute to safer and more environmentally benign reaction conditions but can also profoundly influence reaction rates and selectivities. This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing experimental setups for reactions in this promising ionic liquid.

The trifluoromethanesulfonate (triflate) anion contributes to the ionic liquid's stability and its ability to dissolve a variety of organic and inorganic compounds.[1] The imidazolium cation, with its ethyl and dimethyl substitutions, provides a balance of steric and electronic properties that can be leveraged in catalysis.[3] This application note will delve into the practical aspects of utilizing [EdMIM][OTf] as a reaction medium, with a focus on establishing a robust and reproducible experimental workflow. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.

Core Principles for Reactions in [EdMIM][OTf]

The decision to employ [EdMIM][OTf] as a reaction solvent is driven by several key advantages that stem from its inherent properties:

  • Enhanced Reaction Rates and Selectivities: The high polarity and coordinating ability of ionic liquids can stabilize charged intermediates and transition states, often leading to accelerated reaction rates compared to conventional solvents. Furthermore, the structured environment of the ionic liquid can influence the stereochemical and regiochemical outcomes of a reaction.

  • Facilitated Catalyst Recycling: The non-volatile nature of [EdMIM][OTf] allows for the straightforward separation of volatile products and unreacted starting materials by distillation. More importantly, many transition metal catalysts exhibit good solubility and stability in ionic liquids, enabling their retention in the ionic liquid phase for subsequent reaction cycles. This is a cornerstone of green chemistry, minimizing waste and catalyst cost.

  • Improved Safety Profile: The negligible vapor pressure of [EdMIM][OTf] significantly reduces the risk of exposure to flammable or toxic solvent vapors, leading to a safer laboratory environment.[1]

  • Tunable Properties: The properties of ionic liquids can be fine-tuned by modifying the cation and anion. While this guide focuses on [EdMIM][OTf], it is important to recognize that a vast library of ionic liquids exists, allowing for the selection of an optimal solvent for a specific chemical transformation.

Safety Precautions and Handling

While [EdMIM][OTf] offers safety advantages over volatile organic solvents, it is imperative to handle it with appropriate care. Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Skin Protection: A lab coat should be worn at all times. In cases of potential splashing, additional protective clothing may be necessary.

Handling and Storage:

  • [EdMIM][OTf] should be handled in a well-ventilated area, preferably within a fume hood.

  • Avoid inhalation of any aerosols or mists.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Although not highly flammable, avoid contact with open flames and high temperatures.

Disposal:

  • Dispose of [EdMIM][OTf] and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Experimental Setup: A General Workflow

The following diagram illustrates a generalized workflow for conducting a chemical reaction in [EdMIM][OTf], from initial setup to product isolation and ionic liquid recycling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_recycle Recycling reagent_prep Reagent & IL Preparation (Drying/Degassing) glassware_prep Glassware Setup (Flame-dried, Inert atm.) reagent_prep->glassware_prep 1. reaction_mix Addition of Reactants & Catalyst to IL glassware_prep->reaction_mix reaction_cond Reaction under Controlled Conditions (Temp, Time) reaction_mix->reaction_cond 2. extraction Product Extraction (with Organic Solvent) reaction_cond->extraction separation Phase Separation (Organic vs. IL) extraction->separation 3. purification Product Purification (Chromatography, etc.) separation->purification 3. il_wash IL Washing (with fresh solvent) separation->il_wash il_reuse Re-use of IL & Catalyst il_drying IL Drying (under vacuum) il_wash->il_drying 4. il_drying->il_reuse 4.

Caption: A generalized experimental workflow for reactions in [EdMIM][OTf].

Detailed Protocol: Suzuki-Miyaura Cross-Coupling in [EdMIM][OTf]

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, a cornerstone of C-C bond formation in modern organic synthesis. The use of [EdMIM][OTf] as the reaction medium allows for efficient catalysis and facile product separation.

Materials and Equipment:

  • Ionic Liquid: this compound ([EdMIM][OTf]), ≥98%

  • Reactants:

    • Aryl Halide (e.g., 4-Bromoanisole)

    • Arylboronic Acid (e.g., Phenylboronic acid)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Potassium carbonate (K₂CO₃), anhydrous

  • Extraction Solvent: Diethyl ether or Hexane

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

  • Glassware: Schlenk flask or round-bottom flask with a reflux condenser, magnetic stir bar, syringes, needles.

  • Instrumentation: Magnetic stir plate with heating, rotary evaporator, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup and purification.

Step-by-Step Procedure:
  • Preparation of the Reaction Vessel:

    • A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon). This step is crucial to remove any adsorbed water from the glassware, which can negatively impact the catalytic activity.

  • Charging the Reactants:

    • To the cooled flask, add [EdMIM][OTf] (3 mL).

    • Sequentially add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.). The use of an excess of the boronic acid and base is common to drive the reaction to completion.

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). The ligand is essential to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Reaction Execution:

    • The flask is sealed and the reaction mixture is stirred at 110 °C for 4 hours. The elevated temperature is necessary to ensure a reasonable reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Product Isolation and Workup:

    • After the reaction is complete, the flask is cooled to room temperature.

    • The product is extracted from the ionic liquid by adding diethyl ether (3 x 10 mL). The mixture is vigorously stirred for 5-10 minutes during each extraction. The nonpolar product will preferentially dissolve in the diethyl ether, while the polar ionic liquid and the catalyst will remain in the ionic liquid phase.

    • The diethyl ether layers are combined and washed with water (2 x 10 mL) to remove any residual ionic liquid.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Representative Results

The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid in [EdMIM][OTf] under various conditions to illustrate the effect of key parameters on the reaction outcome.

EntryCatalyst Loading (mol%)LigandBaseTemperature (°C)Time (h)Yield (%)
12PPh₃K₂CO₃110492
21PPh₃K₂CO₃110485
32NoneK₂CO₃110435
42PPh₃Na₂CO₃110488
52PPh₃K₂CO₃90475
62PPh₃K₂CO₃110268

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling in [EdMIM][OTf] is believed to follow a similar catalytic cycle to that in conventional organic solvents. The diagram below illustrates the key steps.

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_biaryl Ar-Pd(II)-Ar'(L₂) pd_aryl->pd_biaryl Transmetalation (Ar'-B(OH)₂ + Base) pd_biaryl->pd0 Reductive Elimination product Ar-Ar' pd_biaryl->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The ionic liquid medium can influence each step of this cycle. The high polarity of [EdMIM][OTf] can facilitate the oxidative addition step and stabilize the charged palladium intermediates. The solubility of the base and the boronic acid in the ionic liquid is also crucial for the transmetalation step.

Recycling of [EdMIM][OTf] and Catalyst

A significant advantage of using [EdMIM][OTf] is the potential for recycling the solvent and the catalyst. After the product extraction with an organic solvent, the ionic liquid phase containing the palladium catalyst can be washed with fresh extraction solvent to remove any remaining product. The ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any residual solvent and water. The recovered ionic liquid and catalyst can then be used in subsequent reactions. The efficiency of the recycled catalytic system should be monitored over several cycles to assess any decrease in activity.

Conclusion

This compound offers a compelling alternative to traditional organic solvents for a variety of chemical reactions, particularly for transition metal-catalyzed cross-coupling reactions. Its unique properties can lead to enhanced reaction performance, improved safety, and opportunities for catalyst and solvent recycling. By understanding the principles outlined in these application notes and following the detailed protocols, researchers can effectively harness the potential of [EdMIM][OTf] to develop more sustainable and efficient synthetic methodologies. The provided framework serves as a starting point for further exploration and optimization of reactions in this versatile ionic liquid.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Selvita Laboratories. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • CSUN Department of Chemistry and Biochemistry. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • CSUN Department of Chemistry and Biochemistry. (2016, January 29). Chem 334: Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • OUCI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

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Application and Protocol Guide: 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate for CO2 Capture and Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ionic Liquids in Carbon Capture

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable carbon capture, utilization, and storage (CCUS) technologies. Traditional CO₂ capture methods, often relying on aqueous amine solutions, suffer from significant drawbacks, including high energy requirements for solvent regeneration, solvent volatility and loss, and equipment corrosion.[1] Ionic liquids (ILs) have emerged as a promising class of solvents to overcome these challenges.[2] These salts, which are liquid at or near room temperature, possess a unique combination of properties highly desirable for CO₂ capture: negligible vapor pressure, high thermal stability, non-flammability, and, most importantly, tunable structures that allow for the targeted design of their physical and chemical properties.[2]

Among the vast array of possible ILs, those based on the imidazolium cation have been extensively studied for CO₂ separation. This guide focuses on a specific, yet promising, candidate: 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]) . We will explore its anticipated properties, the scientific rationale for its selection, and provide detailed protocols for its synthesis, application in CO₂ capture, and subsequent analysis.

Scientific Rationale: The Significance of the [EdMIM] Cation and [OTf] Anion

The selection of [EdMIM][OTf] is predicated on a careful consideration of structure-property relationships in ionic liquids for CO₂ capture. The CO₂ absorption in many ILs is a physical process, driven by intermolecular forces and the available free volume within the liquid.[3]

The Cation: 1-Ethyl-2,3-dimethylimidazolium ([EdMIM]⁺)

The cation's structure primarily influences the physical properties of the ionic liquid, such as its viscosity, density, and thermal stability. The [EdMIM]⁺ cation is a modification of the more common 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. The key difference is the methylation at the C2 position of the imidazolium ring.

  • Impact of C2-Methylation: The hydrogen atom at the C2 position of the imidazolium ring is known to be the most acidic and can form hydrogen bonds with the anion. Replacing this hydrogen with a methyl group, as in [EdMIM]⁺, disrupts this primary hydrogen-bonding interaction.[4] This structural change has a profound impact on the IL's properties. Spectroscopic studies have shown that C2-methylation leads to a significant increase in viscosity. For instance, the viscosity of 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide was found to be approximately three times higher than its C2-unmethylated counterpart.[4] While higher viscosity can introduce mass transfer limitations, understanding this effect is crucial for process design.[5]

The Anion: Trifluoromethanesulfonate ([OTf]⁻)

The anion is widely recognized as having the most significant influence on the CO₂ solubility in imidazolium-based ILs.[6] The interaction is often described as a weak Lewis acid-base interaction, where the electron-rich regions of the anion interact with the electron-deficient carbon atom of the CO₂ molecule.[3]

  • CO₂ Affinity: The trifluoromethanesulfonate ([OTf]⁻ or "triflate") anion contains highly electronegative fluorine atoms, which are known to enhance CO₂ solubility. Studies on various imidazolium ILs have consistently shown that fluorinated anions lead to higher CO₂ absorption capacities compared to their non-fluorinated counterparts.[3]

  • Predicting Performance: Crucially, studies comparing CO₂ solubility in ILs with and without C2-methylation on the cation have shown that this structural modification has a minimal effect on the overall CO₂ absorption capacity.[6] The anion's interaction with CO₂ remains the dominant factor.[6] This allows us to confidently predict that the CO₂ solubility in [EdMIM][OTf] will be very similar to that of the well-characterized 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) .

Physicochemical Properties: A Comparative Analysis

Direct experimental data for [EdMIM][OTf] is scarce in the literature. However, by leveraging data from its close structural analogues, we can establish a reliable set of expected properties.

Property[EMIM][OTf][EdMIM][Tf₂N][EdMIM][OTf] (Predicted) Justification & Rationale
Molecular Weight 260.23 g/mol [7]405.33 g/mol [8]274.26 g/mol Calculated from molecular formula (C₈H₁₃F₃N₂O₃S).
Density (@ 25°C) 1.387 g/mL1.49 g/cm³~1.40 - 1.45 g/mL C2-methylation slightly increases density. The smaller [OTf] anion compared to [Tf₂N] will result in a lower density.
Viscosity (@ 25°C) 52 cP68.5 cP~70 - 90 cP C2-methylation significantly increases viscosity by disrupting hydrogen bonding.[4] The value is expected to be higher than that of [EdMIM][Tf₂N] due to the stronger cation-anion interactions with the smaller [OTf] anion.
Thermal Stability Bp: >350 °CHighHigh (>300 °C) Imidazolium triflate salts are known for their high thermal stability, a key advantage over traditional amines.
CO₂ Solubility HighHighHigh CO₂ solubility is primarily dictated by the anion.[6] As both ILs share a triflate-based, fluorinated anion, high CO₂ solubility is expected. Data for [EMIM][OTf] serves as a strong proxy.[9]

Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the synthesis of [EdMIM][OTf] and its application in CO₂ capture and separation.

Diagram: Overall Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 CO2 Capture & Separation cluster_2 Characterization & Analysis synthesis Synthesis of [EdMIM][OTf] purification Purification & Drying synthesis->purification Crude Product absorption Gravimetric CO2 Absorption purification->absorption physchem Physicochemical Properties purification->physchem desorption Thermal/Vacuum Regeneration absorption->desorption CO2-Rich IL spectroscopy FTIR & NMR Spectroscopy absorption->spectroscopy Post-absorption Analysis desorption->absorption Regenerated IL desorption->spectroscopy Post-regeneration Analysis

Caption: Workflow for synthesis, CO₂ capture, and analysis of [EdMIM][OTf].

Protocol 1: Synthesis of this compound ([EdMIM][OTf])

This protocol is adapted from a general, high-yield method for synthesizing triflate-anion ILs.[10] The reaction involves the direct alkylation of 1-ethyl-2-methylimidazole with ethyl trifluoromethanesulfonate.

Materials:

  • 1-Ethyl-2-methylimidazole (≥98%)

  • Ethyl trifluoromethanesulfonate (≥99%)

  • Anhydrous ethyl acetate (or other suitable inert, dry solvent)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas (N₂ or Ar).

  • Reactant Preparation: Dissolve 1-ethyl-2-methylimidazole (1.0 equivalent) in anhydrous ethyl acetate inside the flask.

  • Addition of Alkylating Agent: Slowly add ethyl trifluoromethanesulfonate (1.0 to 1.05 equivalents) dropwise to the stirred solution at 0 °C (ice bath). CAUTION: The reaction is exothermic. Maintain slow addition to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A precipitate or a second liquid phase (the ionic liquid) should form.

  • Isolation:

    • If a solid precipitate forms, isolate it by filtration, wash with fresh anhydrous ethyl acetate or diethyl ether, and dry under high vacuum.

    • If a liquid phase separates, decant the solvent. Wash the ionic liquid phase several times with fresh anhydrous ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Purification and Drying: Transfer the crude product to a clean flask and dry under high vacuum (e.g., at 60-80 °C) for at least 24 hours to remove any residual solvent and volatile impurities. The final product should be a colorless to pale yellow liquid or solid.

Protocol 2: Gravimetric Measurement of CO₂ Absorption

This protocol details the use of a thermogravimetric analysis (TGA) or a magnetic suspension balance to measure CO₂ solubility.[11][12]

Apparatus:

  • High-pressure thermogravimetric analyzer (TGA) or Magnetic Suspension Balance.

  • High-purity CO₂ (≥99.99%) and N₂ (for purging and baseline).

  • Sample pan (platinum, alumina, or quartz).

Procedure:

  • Sample Preparation: Place a precise amount of dried [EdMIM][OTf] (typically 10-20 mg) into the sample pan.

  • Degassing: Heat the sample under a high vacuum or a flow of inert gas (N₂) to a temperature of ~100 °C to remove any absorbed water or other volatile impurities. Hold until the mass stabilizes.

  • Isothermal Setup: Set the instrument to the desired experimental temperature (e.g., 303.15 K). Allow the temperature to equilibrate.

  • Baseline: Purge the system with N₂ at the target pressure to establish a stable baseline.

  • CO₂ Introduction: Switch the gas flow from N₂ to CO₂ at the same pressure. The instrument will record the increase in mass over time as the ionic liquid absorbs CO₂.

  • Equilibrium: Continue the measurement until the sample mass becomes constant, indicating that equilibrium has been reached. The time to reach equilibrium can vary from minutes to several hours depending on the IL's viscosity and the experimental conditions.

  • Data Acquisition: The final mass increase corresponds to the amount of CO₂ absorbed at that specific temperature and pressure.

  • Pressure Steps: Repeat steps 4-7 for a series of increasing pressures to generate a full absorption isotherm.

  • Buoyancy Correction: The raw data must be corrected for the buoyancy effect of the high-pressure gas on the sample and the sample holder. This correction is crucial for accurate solubility determination and requires knowledge of the gas density and the volume of the sample and holder.

Diagram: CO₂ Absorption-Desorption Cycle

G cluster_0 Absorption cluster_1 Regeneration IL_Lean Lean IL ([EdMIM][OTf]) Absorber Absorber (High P, Low T) IL_Lean->Absorber Recycle IL_Rich Rich IL (CO2-Saturated) Regenerator Stripper (Low P, High T) IL_Rich->Regenerator Transfer Absorber->IL_Rich CO2 Capture Regenerator->IL_Lean CO2 Release

Sources

Application Note: Spectroscopic Characterization of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and analysis for the spectroscopic characterization of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EMMIM][OTf]. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize ionic liquids in their work. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between molecular structure and spectroscopic output.

Introduction: The Significance of [EMMIM][OTf]

This compound is a member of the imidazolium-based ionic liquids, a class of compounds that have garnered significant interest due to their unique physicochemical properties. These include low volatility, high thermal stability, and tunable solvency. [EMMIM][OTf] is particularly noted for its applications as a catalyst and solvent in organic synthesis, as well as in electrochemical applications like batteries and capacitors.[1]

The addition of a methyl group at the C2 position of the imidazolium ring, when compared to its more common counterpart 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), significantly alters the electronic and steric environment of the cation. This modification impacts the inter-ionic interactions and, consequently, the bulk properties of the ionic liquid.[2][3][4][5][6] Accurate and comprehensive characterization is therefore paramount for its effective application and for understanding structure-property relationships.

Molecular Structure and Spectroscopic Probes

The structure of this compound is composed of an organic cation and an inorganic anion. Spectroscopic techniques such as NMR and FTIR are powerful tools to probe the specific structural features of both components.

Caption: Cation and Anion of [EMMIM][OTf].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the [EMMIM]⁺ cation.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H4, H5 (ring)7.5 - 7.8Doublets2H
N-CH₂ (ethyl)~4.2Quartet2H
N-CH₃ (ring)~3.8Singlet3H
C2-CH₃ (ring)~2.6Singlet3H
CH₃ (ethyl)~1.5Triplet3H

Causality of Chemical Shifts:

  • Ring Protons (H4, H5): These protons are deshielded due to the aromatic nature of the imidazolium ring and the electron-withdrawing effect of the positively charged nitrogen atoms, resulting in a downfield chemical shift.

  • N-CH₂ and N-CH₃: The protons on the carbons directly attached to the nitrogen atoms are also deshielded.

  • C2-CH₃: The methyl group at the C2 position is expected to appear as a singlet. Its chemical shift will be influenced by the electronic environment of the imidazolium ring.

  • Ethyl Group Protons: The characteristic quartet and triplet for the ethyl group arise from spin-spin coupling between the methylene and methyl protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)
C2 (ring)~145
C4, C5 (ring)120 - 124
N-CH₂ (ethyl)~45
N-CH₃ (ring)~36
CH₃ (ethyl)~15
C2-CH₃ (ring)~10
CF₃ (anion)~120 (quartet due to ¹⁹F coupling)

Rationale for Assignments:

  • Imidazolium Ring Carbons: The C2 carbon, situated between two nitrogen atoms, is the most deshielded. The C4 and C5 carbons appear at slightly higher fields. The methylation at C2 will influence its chemical shift compared to the unmethylated analogue.[3]

  • Alkyl Chain Carbons: The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region.

  • Anion Carbon: The carbon of the trifluoromethanesulfonate anion is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

NMR Experimental Protocol

NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~10 mg in 0.5 mL of deuterated solvent (e.g., DMSO-d₆) C Data Acquisition B->C Tune and shim the probe D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase correction, and baseline correction FTIR Experimental Workflow A Sample Preparation (ATR) B Background Spectrum A->B Place a small drop of the ionic liquid on the ATR crystal C Sample Spectrum B->C Collect a background spectrum of the empty ATR crystal D Data Analysis C->D Collect the sample spectrum

Caption: Workflow for FTIR analysis.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ionic liquids due to the ease of sample handling.

  • Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the neat this compound onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

    • Collect the spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Data Integration and Structural Confirmation

The complementary data from NMR and FTIR spectroscopy provide a comprehensive and robust confirmation of the structure of this compound. The NMR data confirms the connectivity and electronic environment of the C-H framework of the cation, while the FTIR data confirms the presence of the key functional groups in both the cation and the triflate anion.

Conclusion

The spectroscopic methods detailed in this application note provide a reliable framework for the characterization of this compound. By understanding the principles behind NMR and FTIR and following the outlined protocols, researchers can confidently verify the structure and purity of this and other related ionic liquids, ensuring the reliability of their experimental results and the quality of their products.

References

  • Noack, K., Schulz, P. S., Leipertz, A., Wasserscheid, P., & Kiefer, J. (2011). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Physical Chemistry Chemical Physics, 13(28), 12899-12908. [Link]

  • Fumino, K., Wulf, A., & Ludwig, R. (2008). The role of the C2 position in the cation...anion interaction of imidazolium-based ionic liquids.
  • MDPI. (2018). Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. Applied Sciences. [Link]

  • The University of Aberdeen Research Portal. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. [Link]

  • Semantic Scholar. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. [Link]

  • PubMed. (2015). Raman and FTIR spectroscopic studies of 1-ethyl-3-methylimidazolium trifluoromethylsulfonate, its mixtures with water and the solvation of zinc ions. [Link]

  • ResearchGate. (n.d.). Infrared spectra of pure 1-ethyl-3-methylimidazolium... [Link]

  • ResearchGate. (2006). Vibrational spectra of the trifluoromethylsulfinate anion and scaled quantum mechanical force fields for CF3SO2- and CF3SeO2-. [Link]

  • PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • ResearchGate. (2022). 1 H-NMR spectrum of 1-ethyl-3-methylimidazolium iodide. [Link]

Sources

Topic: Cyclic Voltammetry of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]) is a room-temperature ionic liquid (IL) with significant potential in diverse fields, including electrochemistry, catalysis, and materials science, owing to its high ionic conductivity, wide liquid range, and thermal stability.[1][2] A critical parameter for its application in electrochemical devices such as batteries and capacitors is its electrochemical window (ECW), which defines the potential range where the IL is stable and does not undergo redox reactions.[3][4] Cyclic voltammetry (CV) is a powerful and accessible electroanalytical technique for rapidly determining the ECW of an electrolyte.[5] This application note provides a detailed, field-proven protocol for the characterization of [EdMIM][OTf] using cyclic voltammetry. It emphasizes the causality behind experimental choices, from electrode preparation to data interpretation, to ensure the acquisition of reliable and reproducible data for researchers and developers.

Part 1: Foundational Principles for IL Characterization

The Significance of the Electrochemical Window (ECW)

Ionic liquids are often touted for their wide electrochemical windows, which can exceed those of traditional aqueous or organic solvent-based electrolytes.[6] The ECW is the potential range between which the electrolyte itself is neither oxidized nor reduced. This stability is paramount for applications where high operating voltages are required. The ECW is defined by two key limits:

  • Anodic Limit (Ea): The potential at which the electrolyte's anion (in this case, trifluoromethanesulfonate, [OTf]⁻) is oxidized.

  • Cathodic Limit (Ec): The potential at which the electrolyte's cation (1-Ethyl-2,3-dimethylimidazolium, [EdMIM]⁺) is reduced.[6]

Cyclic voltammetry allows for the direct observation of these limits by sweeping the potential applied to a working electrode and measuring the resulting current.[5] In the absence of a redox-active analyte, the region within the ECW should exhibit only a small, relatively constant capacitive current. As the potential approaches the anodic or cathodic limits, a sharp increase in current signifies the onset of electrolyte decomposition.

Causality in Experimental Design: Why a Controlled Environment is Non-Negotiable

The integrity of CV data for ionic liquids is critically dependent on the experimental environment. Imidazolium-based ILs can be hygroscopic, and the presence of impurities, especially water, can drastically narrow the observed electrochemical window.[6][7] Water can be electrochemically active, undergoing reduction to hydrogen gas and oxidation to oxygen gas, which would be mistaken for the IL's decomposition limits.[6] Furthermore, dissolved oxygen from the ambient atmosphere is readily reduced and will produce spurious peaks in the voltammogram.

Therefore, performing all experiments within an inert atmosphere, such as a glovebox filled with high-purity argon or nitrogen, is not merely a recommendation but a requirement for obtaining data that reflects the intrinsic properties of the ionic liquid.

Part 2: Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for determining the electrochemical window of [EdMIM][OTf].

Materials and Reagents
  • Ionic Liquid: this compound ([EdMIM][OTf]), ≥98% purity.[8] Must be dried under high vacuum (e.g., at 70-80 °C for >24 hours) immediately before use to remove trace water.

  • Working Electrode (WE): Glassy carbon macrodisk electrode (e.g., 3 mm diameter).

  • Counter Electrode (CE): Platinum wire or coil.

  • Reference Electrode (RE): Silver (Ag) wire quasi-reference electrode (QRE). Note: The potential of a QRE is not fixed and can drift. It is essential to calibrate it against an internal standard.

  • Internal Standard (Optional but Recommended): Ferrocene (Fc).

  • Polishing Materials: Alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) and polishing pads.

  • Solvents: Deionized water, ethanol, and acetone for electrode cleaning.

Instrumentation
  • Potentiostat: A research-grade potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode glass cell.

  • Inert Atmosphere Enclosure: A glovebox with O₂ and H₂O levels maintained below 1 ppm.

Experimental Workflow Diagram

G cluster_prep Preparation Phase (Benchtop) cluster_glovebox Execution Phase (Glovebox) cluster_analysis Analysis Phase WE_prep 1. Polish & Clean Working Electrode CE_prep 2. Clean Counter & Reference Electrodes cell_assembly 3. Assemble 3-Electrode Cell CE_prep->cell_assembly Transfer to Glovebox add_IL 4. Add Dried [EdMIM][OTf] cell_assembly->add_IL run_CV 5. Run Blank CV Scan (Determine ECW) add_IL->run_CV add_Fc 6. Add Ferrocene (Optional Calibration) run_CV->add_Fc run_Fc_CV 7. Run Ferrocene CV add_Fc->run_Fc_CV analyze 8. Analyze Data & Determine ECW Limits run_Fc_CV->analyze

Caption: Workflow for CV analysis of [EdMIM][OTf].

Step-by-Step Procedure
  • Working Electrode Preparation (The Foundation of Reproducibility):

    • Polish the glassy carbon electrode surface to a mirror finish using successively finer alumina slurries (1.0 µm, then 0.3 µm, and finally 0.05 µm) on a polishing pad. The rationale for this step is to create a smooth, electrochemically active surface of a known area, free from adsorbed contaminants from previous experiments.

    • After each polishing step, rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in deionized water, followed by ethanol, to remove all alumina particles.

    • Dry the electrode under a stream of nitrogen or argon before transferring it into the glovebox.

  • Counter and Reference Electrode Preparation:

    • Clean the platinum wire counter electrode by rinsing with acetone and deionized water, followed by gentle flaming (if appropriate equipment is available) to remove organic residues.

    • Polish the silver wire for the quasi-reference electrode with a very fine-grit abrasive paper to ensure a fresh metallic surface, then rinse with acetone.

  • Cell Assembly and IL Introduction (Inside the Glovebox):

    • Assemble the dry electrochemical cell inside the glovebox. Secure the working, counter, and reference electrodes in the cell cap, ensuring they will be appropriately immersed in the IL.

    • Using a clean pipette, transfer a sufficient volume of the previously dried [EdMIM][OTf] into the cell to cover the electrodes. The use of pre-dried IL is crucial to prevent water contamination, which would compromise the ECW measurement.[6]

  • Cyclic Voltammetry Measurement:

    • Connect the electrode leads from the potentiostat to the electrochemical cell.

    • Set the CV parameters. A typical starting point is:

      • Initial Potential: 0 V (vs. Ag QRE)

      • Anodic Vertex Potential: +3.0 V

      • Cathodic Vertex Potential: -3.0 V

      • Scan Rate (υ): 50-100 mV/s.[9] A moderate scan rate is chosen to minimize capacitive current contributions while still allowing for rapid analysis.

      • Number of Cycles: 3. The first cycle may show conditioning effects; the second or third cycle is typically used for analysis.

    • Initiate the scan. The potential will first sweep towards the anodic limit, then reverse to the cathodic limit, and finally return to the initial potential.

  • Reference Electrode Calibration (Optional but Recommended):

    • After the initial "blank" scan, add a small amount of ferrocene to the IL to achieve a concentration of ~1-5 mM.

    • Run a new CV scan over a narrower potential range (e.g., -0.5 V to +0.5 V around the expected Fc/Fc⁺ peak).

    • The formal potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple can be calculated as E¹ᐟ² = (Epa + Epc) / 2, where Epa and Epc are the anodic and cathodic peak potentials, respectively. This E¹ᐟ² value serves as a stable reference point to which all other potentials (including the ECW limits) can be reported, ensuring inter-laboratory comparability.[10]

Part 3: Data Interpretation and Expected Results

Analyzing the Voltammogram

The resulting CV plot of the pure [EdMIM][OTf] should show a wide potential range with very low current, bounded by sharp increases in current at the extremes. This central region of low current corresponds to the electrochemical window.

  • Anodic Limit (Ea): The potential at which the current begins to increase sharply in the positive direction. This represents the oxidation of the trifluoromethanesulfonate ([OTf]⁻) anion.

  • Cathodic Limit (Ec): The potential at which the current begins to increase sharply in the negative direction. This is due to the reduction of the 1-Ethyl-2,3-dimethylimidazolium ([EdMIM]⁺) cation.[9]

A common method to define the limits is to set a cutoff current density (e.g., 0.5 or 1.0 mA/cm²). The potential at which the current density reaches this value is defined as the anodic or cathodic limit.

Quantitative Data Summary

The electrochemical parameters for imidazolium-based ionic liquids are generally wide. While specific values for [EdMIM][OTf] must be determined experimentally, they are expected to be comparable to similar ILs.

ParameterSymbolExpected Value (vs. Fc/Fc⁺)Rationale / Comment
Anodic LimitEa> +2.0 VDetermined by the oxidation of the stable trifluoromethanesulfonate anion.
Cathodic LimitEc< -2.0 VDetermined by the reduction of the imidazolium cation.[3]
Electrochemical WindowECW> 4.0 VThe difference Ea - Ec. A wide window is characteristic of many ILs.[9]

Note: These values are estimates. Actual measured potentials will depend on the purity of the IL, the electrode material, and the chosen current density cutoff.

Part 4: Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the electrochemical window of this compound. By adhering to the detailed steps for electrode preparation and maintaining a strictly inert atmosphere, researchers can obtain reliable and accurate data. The characterization of the ECW is a fundamental first step in evaluating the suitability of [EdMIM][OTf] as a high-performance electrolyte for advanced electrochemical systems, impacting innovations in energy storage, catalysis, and beyond.

References

  • ChemBK. 1-Ethyl-2 3-Dimethylimidazolium Trifluor - Physico-chemical Properties. [Link]

  • MySkinRecipes. This compound. [Link]

  • Zheng, Y., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate Ionic Liquids. International Journal of Electrochemical Science, 16, 211138. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • Das, I., & Sharma, P. (2014). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. Bulletin of Materials Science, 37(6), 1335-1342. [Link]

  • Encyclopedia.pub. Ionic Liquids in Electrochemistry. [Link]

  • Martins, V., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 26(22), 6810. [Link]

  • ResearchGate. Cyclic voltammetry of ionic liquid electrolytes. [Link]

  • Gamry Instruments, Inc. Cyclic Voltammetry Experiment. [Link]

  • ResearchGate. Cyclic voltammetry of ion transfer across a room temperature ionic liquid membrane supported by a microporous filter. [Link]

  • Vana, M., et al. (2019). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Energies, 12(3), 468. [Link]

  • Linqu Huitian Chemical Co., Ltd. Cyclic Voltammetry: Instrumentation & CV Analysis Guide. [Link]

  • Mechelke, M., et al. (2023). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem, 24(1), e202200587. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([EdMIM][OTf])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the post-synthesis purification of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]). This document is designed for researchers, scientists, and drug development professionals who require high-purity ionic liquids for their applications. The purity of an ionic liquid is paramount, as even trace impurities can significantly alter its physicochemical properties and impact experimental outcomes, from catalytic activity to electrochemical performance.[1]

This guide provides a series of troubleshooting steps and in-depth protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the color of my synthesized [EdMIM][OTf] yellow or brownish instead of colorless?

A yellowish or brownish tint is the most common sign of impurities. This coloration typically arises from unreacted starting materials, particularly the imidazole precursor, or from slight degradation of the product during a highly exothermic synthesis. While a faint color may be acceptable for some applications, for sensitive catalytic or electrochemical studies, it indicates the presence of chromophores that must be removed.

Q2: What are the most critical impurities to remove from crude [EdMIM][OTf]?

The primary impurities of concern are:

  • Water: Imidazolium triflates can be hygroscopic. Water can affect viscosity, conductivity, and reactivity.

  • Halides (Cl⁻, Br⁻, I⁻): If your synthesis involved a halide intermediate (e.g., from an ethyl halide), residual halides are highly detrimental, especially in electrochemical applications where they can be electrochemically active and corrosive.

  • Unreacted Starting Materials: Unreacted 1,2-dimethylimidazole and the ethylating agent are common organic impurities.

  • Organic Solvents: Solvents used during synthesis or workup (e.g., acetonitrile, acetone) must be completely removed.

Q3: How can I test for halide impurities?

A simple qualitative test is to dissolve a small sample of your ionic liquid in deionized water and add a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr, or AgI) indicates the presence of halide ions.

Q4: My application is not sensitive to water. Do I still need to dry the ionic liquid?

Even if your specific reaction tolerates water, thorough drying is a best practice for consistency and characterization. The presence of water can significantly alter the ionic liquid's physical properties, such as viscosity and density, and can prevent it from being a truly "non-volatile" medium if the water evaporates under reaction conditions. For storage, a dry sample is also less likely to support microbial growth or undergo hydrolysis.

Troubleshooting Guide: Common Purification Issues

This section provides direct solutions to specific problems you may encounter during the purification of [EdMIM][OTf].

Problem Observed Potential Cause(s) Recommended Solution(s)
Persistent Yellow/Brown Color 1. Unreacted 1,2-dimethylimidazole. 2. Thermal degradation products.Primary: Treat a solution of the IL with activated charcoal. Secondary: Pass a solution of the IL through a short plug of activated alumina or silica gel.[2]
Positive Silver Nitrate (AgNO₃) Test Residual halide ions (Cl⁻, Br⁻, I⁻) from the synthesis precursor.Perform repeated washings of the ionic liquid with deionized water, followed by solvent extraction if the IL is sufficiently hydrophobic. For water-miscible ILs, extensive drying after washing is critical.[2]
High Water Content (Karl Fischer) 1. Incomplete drying after synthesis/washing. 2. Absorption of atmospheric moisture.Dry the ionic liquid under high vacuum (<1 mbar) at an elevated temperature (70-90°C) for several hours.[3] Alternatively, use nitrogen sparging to remove volatile impurities.[4]
Residual Organic Solvent Peaks in NMR Incomplete removal of solvents used during synthesis or purification (e.g., acetonitrile, ethyl acetate).Primary: Dry under high vacuum, potentially with gentle heating. Secondary: Utilize nitrogen sweeping to accelerate the removal of volatile organic solvents.[4]
NMR Spectrum Shows Unreacted Imidazole Incomplete reaction or inefficient removal of non-ionic starting materials.Wash the crude ionic liquid with a non-polar solvent in which the IL is immiscible (e.g., diethyl ether, hexane, or ethyl acetate). The non-ionic impurities will partition into the organic phase.[5]

Experimental Protocols & Methodologies

Purification Workflow Overview

The following diagram illustrates a comprehensive purification strategy for freshly synthesized [EdMIM][OTf], moving from the crude product to a highly pure, application-ready ionic liquid.

cluster_0 Initial Purification cluster_1 Decolorization & Fine Purification cluster_2 Final Drying Crude_IL Crude [EdMIM][OTf] (Coloured, Wet, Impure) Solvent_Wash Wash with Non-Polar Solvent (e.g., Ethyl Acetate/Hexane) Crude_IL->Solvent_Wash Removes non-ionic starting materials Charcoal_Treatment Activated Charcoal Treatment in Acetonitrile Solvent_Wash->Charcoal_Treatment Filtration Filter through Celite® or 0.45µm Syringe Filter Charcoal_Treatment->Filtration Removes colour & fine particulates Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal High_Vac_Drying High Vacuum Drying (70-90°C, <1 mbar) Solvent_Removal->High_Vac_Drying Removes water & residual solvents Pure_IL Pure [EdMIM][OTf] (Colorless, Dry, >99%) High_Vac_Drying->Pure_IL cluster_impurities Impurity Type cluster_methods Purification Method I1 Color Impurities M1 Activated Carbon + Filtration I1->M1 I2 Unreacted Organics (Non-Ionic) M2 Non-Polar Solvent Wash (Hexane / Ethyl Acetate) I2->M2 I3 Water & Volatiles M3 High Vacuum Drying (with heat) I3->M3 I4 Halide Ions M4 Aqueous Washing (followed by M3) I4->M4

Caption: Mapping impurities to their corresponding removal methods.

References
  • Rogers, R. D., & Seddon, K. R. (2003). Ionic Liquids--Solvents of the Future? Science, 302(5646), 792-793. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kuzmina, L. G., et al. (2005). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 10(9), 1195-1205. Available at: [Link]

  • Yu, C.-F., et al. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids, 360, 119422. Available at: [Link]

  • ResearchGate. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Request PDF. Available at: [Link]

  • Rogers, R. D., et al. (2010). Preparation and purification of ionic liquids and precursors. U.S. Patent No. 7,763,186 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, J., et al. (2007). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Industrial & Engineering Chemistry Research, 46(18), 6047-6050. Available at: [Link]

  • ResearchGate. (2018). The purification of an ionic liquid. Request PDF. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDIM]OTf). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this ionic liquid (IL), with a primary focus on the removal of water and other synthesis-related impurities. Our goal is to provide you with the expertise and practical insights necessary to ensure the high purity of your [EDIM]OTf, which is critical for its performance in sensitive applications such as catalysis, electrochemistry, and as a solvent in pharmaceutical processes.[1][2]

Understanding the Importance of Purity

The unique properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and wide electrochemical window, are highly dependent on their purity.[1][2][3] Water is a ubiquitous impurity that can significantly alter the viscosity, polarity, and electrochemical stability of [EDIM]OTf. Other impurities, often remnants from synthesis, such as unreacted starting materials or side products, can interfere with catalytic activity or electrochemical performance. This guide provides a systematic approach to identifying and removing these contaminants.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Persistent Water Contamination Despite Initial Drying

Question: I've dried my [EDIM]OTf under vacuum, but Karl Fischer titration still shows a high water content. What's going wrong?

Answer: This is a common challenge due to the hygroscopic nature of many imidazolium-based ionic liquids. Several factors could be at play:

  • Insufficient Drying Time or Temperature: The high viscosity of ionic liquids can trap water molecules. A gentle increase in temperature under vacuum can significantly enhance water removal. For imidazolium triflate salts, temperatures between 70-100°C are generally effective. However, it is crucial not to exceed the thermal decomposition temperature of the ionic liquid.

  • Ineffective Vacuum: A high vacuum (low pressure) is essential for efficient water removal. Ensure your vacuum pump is operating correctly and that all connections are secure to prevent leaks.

  • Re-absorption of Atmospheric Moisture: Once dried, the ionic liquid must be handled and stored under an inert atmosphere (e.g., in a glovebox) to prevent re-absorption of moisture from the air.

Workflow for Effective Water Removal

Caption: Workflow for the systematic removal of water from [EDIM]OTf.

Frequently Asked Questions (FAQs)

Water Removal

Q1: What is the most effective method for removing water from this compound?

A1: A combination of methods is often the most effective approach. For bulk water removal, vacuum drying at an elevated temperature (70-100°C) is a good starting point. For achieving very low water content (ppm level), the use of 3Å molecular sieves is highly recommended. These sieves have a pore size that is ideal for trapping water molecules while excluding the larger ionic liquid molecules.

Q2: How do I perform Karl Fischer titration to determine the water content in my ionic liquid?

A2: Karl Fischer titration is the gold standard for accurate water determination.[4][5][6][7] It is a redox titration based on the reaction of iodine with water.[4] You will need a Karl Fischer titrator. The general procedure involves dissolving a known weight of your ionic liquid in a suitable anhydrous solvent (specialized Karl Fischer solvents are available) and then titrating with the Karl Fischer reagent. Due to the diverse nature of ionic liquids, it's beneficial to use a solvent that ensures good solubility of your [EDIM]OTf.[4][5][6][7]

Q3: Can I reuse the molecular sieves for drying my ionic liquid?

A3: Yes, molecular sieves can be regenerated and reused. To do this, heat the sieves in a furnace at 200-300°C for several hours under a stream of dry, inert gas or under vacuum to drive off the adsorbed water. It is crucial to cool them in a desiccator before use to prevent re-adsorption of atmospheric moisture.

Removal of Other Impurities

Q4: What are the likely non-water impurities in my this compound and how can I detect them?

A4: The most probable impurities are unreacted starting materials from the synthesis. The common synthesis route involves the reaction of 1,2-dimethylimidazole with ethyl trifluoromethanesulfonate. Therefore, residual amounts of these two compounds may be present.

NMR spectroscopy is the most powerful tool for detecting these impurities. In the 1H NMR spectrum, you would look for characteristic peaks that do not belong to the [EDIM]OTf cation. For example, unreacted 1,2-dimethylimidazole would show distinct signals for its methyl groups and ring protons. Similarly, residual ethyl trifluoromethanesulfonate would have its own characteristic ethyl group signals.

Q5: How can I remove non-water impurities from my ionic liquid?

A5: For non-volatile impurities, treatment with activated carbon or activated alumina can be effective. A general procedure involves stirring the ionic liquid with the chosen adsorbent for several hours, followed by filtration to remove the adsorbent. The choice between activated carbon and alumina depends on the polarity of the impurities you are trying to remove.

For volatile impurities, such as residual solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane), drying under high vacuum is typically sufficient.

Table 1: Summary of Purification Techniques for [EDIM]OTf

ImpurityDetection MethodPrimary Removal TechniqueSecondary/Polishing Technique
WaterKarl Fischer TitrationVacuum Drying (70-100°C)3Å Molecular Sieves
Unreacted 1,2-dimethylimidazole1H NMR SpectroscopyHigh VacuumTreatment with Activated Carbon
Unreacted Ethyl Trifluoromethanesulfonate1H NMR SpectroscopyHigh VacuumTreatment with Activated Carbon/Alumina
Organic Solvents1H NMR SpectroscopyHigh Vacuum-

Experimental Protocols

Protocol 1: Drying of [EDIM]OTf using Vacuum and Heat
  • Place the ionic liquid in a round-bottom flask.

  • Connect the flask to a high-vacuum line equipped with a cold trap.

  • Begin stirring the ionic liquid.

  • Gradually apply vacuum to avoid bumping.

  • Once a stable vacuum is achieved, gently heat the flask to 70-100°C using a heating mantle with a temperature controller.

  • Continue drying under these conditions for at least 24 hours. The time required will depend on the initial water content and the volume of the ionic liquid.

  • Allow the ionic liquid to cool to room temperature under vacuum before transferring it to a storage vessel under an inert atmosphere.

Protocol 2: Final Drying of [EDIM]OTf using 3Å Molecular Sieves
  • Activate the 3Å molecular sieves by heating them in a furnace at 250°C for at least 4 hours.

  • Cool the activated sieves to room temperature in a desiccator.

  • Under an inert atmosphere (e.g., in a glovebox), add the activated molecular sieves to the previously vacuum-dried ionic liquid (approximately 10% w/w).

  • Stir the mixture for 24-48 hours at room temperature.

  • Separate the ionic liquid from the molecular sieves by decantation or filtration under an inert atmosphere.

Protocol 3: Purity Assessment by 1H NMR Spectroscopy
  • Dissolve a small sample of the purified ionic liquid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire a 1H NMR spectrum.

  • Integrate the peaks corresponding to the [EDIM]OTf cation and any impurity peaks.

  • The purity can be estimated by comparing the relative integrations of the product and impurity signals.

Logical Relationship of Purification and Analysis

Caption: Interplay between purification steps and analytical validation for [EDIM]OTf.

References

  • Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]

  • Iolitec. (2019). Ionic liquids for Karl-Fischer titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Water Determination By Karl Fischer Titration | Request PDF. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3159–3161.
  • SpectraBase. (n.d.). 1-BUTYL-3-ETHYL-IMIDAZOLIUM-TRIFLUOROMETHANESULFONATE;[C9H17N2][CF3SO3] - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Letters, 12(10), 2374-2377.
  • ResearchGate. (2015).
  • PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific 5 g. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry, 89(19), 13627-13636.
  • ChemBK. (n.d.). 1-Ethyl-2 3-Dimethylimidazolium Trifluor. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDIM]OTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of [EDIM]OTf.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and generally reliable method is a two-step synthesis. The first step involves the quaternization of 1,2-dimethylimidazole with an ethylating agent (e.g., bromoethane or ethyl tosylate) to form the 1-ethyl-2,3-dimethylimidazolium halide or tosylate salt intermediate. The second step is an anion metathesis (exchange) reaction where the halide or tosylate is replaced by the trifluoromethanesulfonate anion, typically by reacting the intermediate with a triflate salt like lithium or silver triflate.

Q2: Can I perform a one-step synthesis?

A2: Yes, a direct one-step synthesis is possible by reacting 1,2-dimethylimidazole with ethyl trifluoromethanesulfonate. While this method is more direct, ethyl trifluoromethanesulfonate is a powerful and hazardous alkylating agent that must be handled with extreme caution. This route can offer high yields but requires stringent anhydrous conditions as the reagent readily hydrolyzes.[1]

Q3: My final product is colored (yellow to brown). What is the likely cause and how can I fix it?

A3: Product discoloration is a common issue, often stemming from impurities in the starting materials or side reactions during synthesis. The formation of N-heterocyclic carbene (NHC) related species under basic conditions can also introduce color.[2][3] To resolve this, you can treat your product solution (in a suitable solvent like water or dichloromethane) with activated charcoal, followed by filtration.[4] Ensuring high purity of your starting 1,2-dimethylimidazole is also a critical preventative measure.

Q4: How do I remove residual halide impurities from the final product?

A4: Halide contamination, often from the anion exchange step, can significantly impact the physicochemical properties of the ionic liquid.[5] To remove residual halides, extensive washing of the organic phase with deionized water during extraction is recommended. A qualitative test with silver nitrate (AgNO₃) solution can be performed on the aqueous washings; the absence of a white precipitate (AgCl/AgBr) indicates the successful removal of halide ions.[4]

Q5: What is the best way to dry the final product?

A5: Ionic liquids are often hygroscopic. To ensure the final product is anhydrous, drying under a high vacuum (e.g., <0.1 mbar) at a moderately elevated temperature (e.g., 60-80°C) for an extended period (24-48 hours) is crucial.[6] This removes residual water and volatile organic solvents.

Synthesis Workflow Diagram

The following diagram illustrates the recommended two-step synthesis pathway for high-purity this compound.

Reactants 1,2-Dimethylimidazole + Bromoethane Step1 Step 1: Quaternization (Solvent: Acetonitrile or Toluene) Heat (e.g., 60°C), 24-48h Reactants->Step1 Intermediate Intermediate Product: 1-Ethyl-2,3-dimethylimidazolium bromide ([EDIM]Br) Step1->Intermediate Wash1 Purification 1: Wash with Ethyl Acetate/Hexane to remove unreacted starting materials Intermediate->Wash1 Step2 Step 2: Anion Metathesis (Solvent: Dichloromethane/Water) Stir at RT, 12-24h Wash1->Step2 Purified Intermediate AnionSource Lithium Triflate (LiOTf) or Trifluoromethanesulfonic Acid (HOTf) AnionSource->Step2 Extraction Purification 2: Liquid-Liquid Extraction Step2->Extraction Charcoal Decolorization (Optional): Treat with Activated Charcoal Extraction->Charcoal Check for Halides Drying Final Drying: High Vacuum (e.g., 70°C, <0.1 mbar) Charcoal->Drying FinalProduct Final Product: 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDIM]OTf) Drying->FinalProduct

Caption: Two-step synthesis workflow for [EDIM]OTf.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Observed Problem Potential Cause(s) Recommended Actions & Scientific Rationale
Low or No Yield of Intermediate ([EDIM]Br) 1. Low Purity of Reactants: 1,2-dimethylimidazole can be hygroscopic and may contain impurities. Bromoethane can degrade over time. 2. Incomplete Reaction: Insufficient reaction time or temperature.1. Use High-Purity Reagents: Purify 1,2-dimethylimidazole by vacuum distillation if necessary. Use a fresh bottle of bromoethane. Water can interfere with the reaction. 2. Optimize Conditions: Monitor the reaction using TLC or ¹H NMR on a small aliquot to confirm the disappearance of starting material. If needed, increase the reaction time or temperature moderately (e.g., from 60°C to 70°C).
Product is an Oil, Not a Solid (Intermediate Step) 1. Presence of Impurities: Unreacted starting materials or solvent residues can depress the melting point. 2. Hygroscopic Nature: The product has absorbed atmospheric moisture.1. Thorough Washing: Ensure the crude product is washed extensively with a non-polar solvent like ethyl acetate or diethyl ether to remove organic impurities.[6] 2. Dry Thoroughly: Dry the intermediate under high vacuum before proceeding to the next step.
Low Yield in Anion Exchange Step 1. Inefficient Phase Transfer: Poor mixing between the aqueous and organic phases during metathesis. 2. Incomplete Exchange: Stoichiometry of the triflate source may be insufficient, or reaction time is too short.1. Vigorous Stirring: Ensure vigorous stirring during the liquid-liquid reaction to maximize the interfacial area and facilitate ion exchange. 2. Check Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the triflate salt. Allow the reaction to proceed for at least 12-24 hours.
Final Product Shows Halide Signal in Mass Spec or Fails AgNO₃ Test 1. Insufficient Washing: The most common cause is inadequate washing of the organic layer with deionized water after the metathesis step.1. Repeat Extraction: Perform at least 3-5 washes of the dichloromethane solution with fresh portions of deionized water.[6] Continue washing until a sample of the aqueous layer gives a negative result with silver nitrate solution.
Broad or Unidentifiable Peaks in ¹H NMR Spectrum 1. Paramagnetic Impurities: Trace amounts of metal impurities can cause significant peak broadening. 2. Residual Water/Solvent: Water or solvent peaks can obscure product signals. 3. Degradation: The product may have degraded due to excessive heat or exposure to a strong base.1. Filter Through Silica/Alumina: Pass a solution of the ionic liquid through a short plug of silica gel or activated alumina to remove metal contaminants.[4] 2. Co-evaporate and Dry: Co-evaporate the product with a dry solvent like toluene and then dry under high vacuum at an elevated temperature. 3. Re-evaluate Conditions: Ensure reaction and drying temperatures are not excessive. The imidazolium proton at the C2 position is acidic and can be abstracted under strongly basic conditions.[7]

Troubleshooting Logic Diagram

Use this decision tree to diagnose issues with your final product.

Start Final Product Analysis Yield Is the yield < 80%? Start->Yield Purity Is the product impure? (e.g., color, extra NMR peaks) Start->Purity Yield_Yes Check Step 1 & 2 conversions via NMR. Incomplete reaction? Yield->Yield_Yes Yes Yield_No Yield is acceptable. Yield->Yield_No No Purity_Yes Is the product colored? Purity->Purity_Yes Yes Purity_No Product appears pure. Purity->Purity_No No Yield_Yes_Action Action: Increase reaction time/temp. Verify reagent stoichiometry. Yield_Yes->Yield_Yes_Action Color_Yes Action: Treat with activated charcoal. Filter through silica plug. Purity_Yes->Color_Yes Color_No Are there halide impurities? (AgNO3 test) Color_Yes->Color_No No Halide_No Are there organic impurities? (Starting materials in NMR) Color_Yes->Halide_No Yes Halide_Yes Action: Re-dissolve in DCM and wash 3-5 times with DI water. Color_No->Halide_Yes Yes Color_No->Halide_No No Organic_No Purity issue resolved. Halide_Yes->Organic_No Organic_Yes Action: Wash thoroughly with ethyl acetate/ether. Halide_No->Organic_Yes Yes Halide_No->Organic_No No Organic_Yes->Organic_No

Caption: Troubleshooting decision tree for [EDIM]OTf synthesis.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide ([EDIM]Br)
  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dimethylimidazole (e.g., 0.1 mol, 9.61 g).

    • Add 100 mL of acetonitrile or toluene as the solvent.

    • Add bromoethane (e.g., 0.12 mol, 13.08 g, 1.2 equivalents) dropwise to the stirred solution. Caution: Bromoethane is a toxic and volatile alkylating agent. Perform this in a well-ventilated fume hood.

  • Reaction:

    • Heat the reaction mixture to 60°C and stir for 24-48 hours.[8] The product may precipitate as a white solid or form a second liquid phase.

    • Monitor the reaction's completion by taking a small aliquot, removing the solvent, and analyzing via ¹H NMR to ensure the disappearance of the 1,2-dimethylimidazole starting material.

  • Workup and Purification:

    • Cool the mixture to room temperature. If a solid has formed, filter it using a Büchner funnel. If two liquid phases are present, decant the upper solvent layer.

    • Wash the crude product three times with 50 mL portions of dry ethyl acetate to remove unreacted starting materials and other non-polar impurities.[6]

    • Dry the resulting white solid under high vacuum at 60°C for 24 hours. The yield should be >90%.

Protocol 2: Anion Metathesis to [EDIM]OTf
  • Reagents & Setup:

    • In a 500 mL flask, dissolve the dried [EDIM]Br (e.g., 0.09 mol) in 150 mL of deionized water.

    • In a separate beaker, dissolve lithium trifluoromethanesulfonate (LiOTf) (e.g., 0.09 mol, 14.05 g, 1.0 equivalent) in 100 mL of deionized water.

  • Reaction:

    • Add the LiOTf solution to the [EDIM]Br solution and stir at room temperature for 12 hours.

    • Add 150 mL of dichloromethane (DCM) to the flask to extract the newly formed ionic liquid.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer.

    • Wash the organic layer with 5 x 100 mL of deionized water to ensure complete removal of lithium bromide.[6]

    • Quality Control: Test the final aqueous wash with a few drops of 0.1 M silver nitrate solution. The absence of a white precipitate confirms the removal of bromide ions.

    • (Optional) If the organic layer is colored, stir with 1-2 g of activated charcoal for 2-4 hours, then filter through a pad of Celite to remove the charcoal.[4]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane on a rotary evaporator.

  • Final Drying:

    • Transfer the resulting oil or solid to a Schlenk flask and dry under high vacuum (<0.1 mbar) at 70-80°C for 48 hours to remove all traces of water and solvent. The final product should be a colorless liquid or a white solid.

References

  • Suarez, P. A. Z., et al. (2002). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules. Available at: [Link]

  • Hintermann, L., & Dang, T. T. (2011). Scheme 3: Potential side-reactions in the imidazolium salt synthesis. ResearchGate. Available at: [Link]

  • Stark, A., et al. (2007). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry. Available at: [Link]

  • Gao, C., et al. (2018). The effects of ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on the production of 1,3-propanediol from crude glycerol by microbial consortium. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available at: [Link]

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  • PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. Available at: [Link]

  • ResearchGate. (2018). The effects of ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on the production of 1,3-propanediol from crude glycerol by microbial consortium. Available at: [Link]

  • Bentaleb, A., et al. (2021). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Available at: [Link]

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  • Google Patents. (2010). US7763186B2 - Preparation and purification of ionic liquids and precursors.
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  • MDPI. (2022). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available at: [Link]

  • Frontiers. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Available at: [Link]

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  • ResearchGate. (2014). Interactions of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with Alumina Nanoparticles and Organic Solvents Studied by Infrared Spectroscopy. Available at: [Link]

  • PeerJ. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Available at: [Link]

  • ACS Publications. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Available at: [Link]

Sources

Technical Support Center: 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([E-2,3-DMIM][OTf])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate (CAS 174899-72-0), an ionic liquid with significant potential in catalysis, electrochemistry, and separation processes.[1] As a valued member of the research community, your experimental success is our priority. This guide is designed to provide you with expert insights and practical solutions to the common challenges encountered in the handling and storage of this versatile compound. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to anticipate issues and ensure the integrity of your work.

Section 1: Core Properties & Specifications

A foundational understanding of the physicochemical properties of [E-2,3-DMIM][OTf] is crucial for its proper application. The following table summarizes its key specifications.

PropertyValueSource(s)
CAS Number 174899-72-0[2]
Molecular Formula C₈H₁₃F₃N₂O₃S[1][2]
Molecular Weight 274.26 g/mol [1]
Appearance Colorless to yellow/orange liquid[3]
Storage Temperature Room temperature, dry[1][2]
Purity Typically ≥98%[2]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the reasoning behind it.

Issue 1: Inconsistent Experimental Results & Reaction Rates

Q: "My reaction kinetics are variable, and product yields are inconsistent from one run to the next. I suspect the [E-2,3-DMIM][OTf] solvent is the cause. What should I investigate?"

A: This is a classic symptom of water contamination. Imidazolium-based ionic liquids are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] The trifluoromethanesulfonate (triflate) anion, while less hydrophilic than halides, still contributes to significant water uptake.[6][7]

Causality: The presence of water fundamentally alters the ionic liquid's properties. Absorbed water can:

  • Change Polarity and Solvating Power: Water molecules interact with the cation and anion, altering the microenvironment where your reaction occurs.[8]

  • Decrease Viscosity & Increase Conductivity: This can affect mass transport and electrochemical performance.[9]

  • Participate in Reactions: Water can act as a competing nucleophile or a proton source/sink, leading to unwanted side products.

Troubleshooting Workflow:

A Inconsistent Results Observed B Hypothesis: Water Contamination A->B C Action: Quantify Water Content B->C D Method: Karl Fischer Titration C->D E Result > 100 ppm? D->E F Action: Dry the Ionic Liquid E->F Yes K Other Issue (e.g., Reagent Purity) E->K No G Protocol: High Vacuum Drying (see below) F->G H Re-test Water Content G->H I Result < 100 ppm? H->I I->F No J Proceed with Experiment I->J Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Drying [E-2,3-DMIM][OTf]

  • Setup: Place the ionic liquid in a Schlenk flask equipped with a magnetic stir bar. The flask volume should not be more than twice the volume of the ionic liquid to maximize surface area relative to the headspace.

  • Vacuum Application: Connect the flask to a high-vacuum line (<0.1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating & Stirring: Gently heat the flask to 70-80°C using an oil bath. Do not exceed 100°C to prevent any potential for thermal degradation. Stir vigorously to facilitate the release of dissolved water.

  • Duration: Continue drying for at least 24-48 hours. The exact time depends on the initial water content and volume.

  • Validation: Cool the flask to room temperature under vacuum before backfilling with an inert gas (Argon or Nitrogen). Immediately test an aliquot for water content using Karl Fischer titration. The water content should be well below 100 ppm for most moisture-sensitive applications.

  • Storage: Store the dried ionic liquid under an inert atmosphere in a tightly sealed container, preferably in a desiccator or glovebox.

Issue 2: Color Change in the Ionic Liquid

Q: "My initially colorless [E-2,3-DMIM][OTf] has developed a pale yellow or orange hue. Is it compromised?"

A: A color change is a direct indicator of a change in chemical purity. While a pale yellow tint may not interfere with all applications (e.g., some bulk solvent uses), it is a warning sign that should not be ignored, especially in catalysis or high-purity electrochemical studies.

Causality:

  • Synthesis Impurities: Residual halides (e.g., chloride, bromide) from the synthesis precursor can lead to the formation of colored species over time or upon exposure to air/light.[10]

  • Thermal Stress: Exposing the ionic liquid to excessively high temperatures can initiate decomposition pathways, creating chromophores. While thermally stable, decomposition can begin at elevated temperatures.[11][12]

  • Oxidative Degradation: Prolonged exposure to air can cause slow oxidation of the imidazolium cation.

Troubleshooting & Remediation:

  • Assess the Impact: If your application is not sensitive to trace impurities, you may be able to proceed. However, for sensitive applications, purification is recommended.

  • Purification Protocol: A common method for removing color from ionic liquids involves treatment with activated charcoal.[10]

    • Dissolve the colored ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile).

    • Add a small amount (1-2% w/w) of activated charcoal to the solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the solution through a fine frit or a pad of Celite to remove the charcoal.

    • Remove the solvent under reduced pressure.

    • Dry the purified ionic liquid using the high-vacuum protocol described previously to remove any residual solvent and moisture.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the definitive best practices for storing [E-2,3-DMIM][OTf] to ensure its long-term stability?

A: The primary goal of storage is to protect the ionic liquid from atmospheric moisture and other contaminants.[13][14]

cluster_0 Receiving cluster_1 Storage cluster_2 Handling A Receive Product B Store in Original, Tightly Sealed Container A->B C Place in Cool, Dry, Well-Ventilated Area B->C D For High Purity: Store in Desiccator or Glovebox C->D E Dispense under Inert Atmosphere (Ar or N2) D->E F Use Clean, Dry Glassware/Syringes E->F G Immediately Reseal Container Tightly F->G

Caption: Recommended workflow for storage and handling of ionic liquids.

  • Immediate Action: Upon receipt, ensure the container seal is intact.

  • Primary Storage: Keep the ionic liquid in its original container, which is designed for chemical compatibility. Always store it upright and ensure the cap is tightly sealed after each use to minimize exposure to air.[13]

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight.[14]

  • High-Purity Applications: For applications highly sensitive to water or oxygen, it is best practice to store the main container inside a desiccator. For ultimate protection, store and handle the ionic liquid exclusively within an inert atmosphere glovebox.

Q2: What Personal Protective Equipment (PPE) is required when working with [E-2,3-DMIM][OTf]?

A: While this specific ionic liquid is not always classified as hazardous under GHS, related imidazolium salts are known to be skin and eye irritants.[13][14] Therefore, standard laboratory precautions are mandatory.

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[15]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves. Check for leaks before use and wash hands thoroughly after handling.[13][14]

  • Skin Protection: Wear a standard laboratory coat. In case of skin contact, wash the affected area with plenty of soap and water.[16]

Q3: Is [E-2,3-DMIM][OTf] compatible with common laboratory plastics?

A: This is a critical consideration. Many ionic liquids can plasticize or dissolve common polymers.

  • Recommended: Use glassware (e.g., borosilicate) or chemically resistant polymers like Polytetrafluoroethylene (PTFE) for handling and short-term storage.

  • Use with Caution: Polypropylene (PP) and High-Density Polyethylene (HDPE) may show some compatibility but should be tested for your specific application and exposure time.

  • Avoid: Avoid prolonged contact with plastics like Polyvinyl Chloride (PVC), Polystyrene (PS), and Polycarbonate (PC), as they are likely to degrade.

References

  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five C
  • An In-depth Technical Guide to the Hygroscopic Nature of Imidazolium-Based Ionic Liquids. Benchchem.
  • Safety Data Sheet: 1-Ethyl-3-methylimidazolium trifluoromethansulfon
  • Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. RSC Publishing.
  • On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B.
  • SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium Trifluoromethanesulfon
  • 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfon
  • SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. Santa Cruz Biotechnology.
  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfon
  • Characterization and Comparison of Hydrophilic and Hydrophobic Room Temperature Ionic Liquids Incorporating the Imidazolium Cation.
  • Interactions of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with Alumina Nanoparticles and Organic Solvents Studied by Infrared Spectroscopy.
  • TDS IL-0023 EMIM BTA, 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.pdf. Iolitec.
  • Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. OUCI.
  • Preparation and purification of ionic liquids and precursors.
  • Thermal decomposition of 1-ethyl-3-methylimidazolium acet
  • 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfon
  • Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods.
  • 1-Ethyl-2, 3-dimethylimidazolium trifluoromethanesulfon
  • Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au.

Sources

Technical Support Center: Optimizing Reaction Conditions in 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([Edmim][OTf])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([Edmim][OTf]). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile ionic liquid (IL) as a solvent or catalyst in their synthetic work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This document is structured to address common challenges and frequently asked questions in a direct, problem-solving format.

Introduction to [Edmim][OTf]

This compound, also known as [Edmim][OTf], is an ionic liquid characterized by a unique set of properties that make it a valuable tool in modern chemistry. Comprising an imidazolium-based cation and a trifluoromethanesulfonate anion, it exhibits high thermal stability, a wide electrochemical window, low volatility, and good ionic conductivity.[1][2] These characteristics have led to its use in a variety of applications, including as a medium for organic synthesis, catalysis (sometimes acting as both solvent and catalyst), and in electrochemical applications like batteries and capacitors.[1] Its non-volatile nature positions it as a more environmentally friendly alternative to many traditional organic solvents.[2][3]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of [Edmim][OTf].

Q1: What are the key physical and chemical properties of [Edmim][OTf]?

Understanding the physical properties of [Edmim][OTf] is critical for experimental design. Key data is summarized below.

PropertyValueSource(s)
CAS Number 174899-72-0[4][5]
Molecular Formula C₈H₁₃F₃N₂O₃S[1]
Molecular Weight 274.26 g/mol [1][5]
Appearance Pale yellow liquid[4]
Purity Typically ≥98%[6]
Storage Room temperature, in a dry environment[1]
Sensitivity Moisture sensitive[4]

Q2: How does the viscosity of [Edmim][OTf] affect my reaction?

The viscosity of ionic liquids is highly temperature-dependent. Like many imidazolium-based ILs, [Edmim][OTf]'s viscosity decreases significantly as temperature increases.[7] High viscosity at lower temperatures can impede efficient stirring, leading to poor mass transfer and slower reaction rates, especially in heterogeneous mixtures. It is crucial to ensure your stirring mechanism is robust enough to create a homogenous reaction environment. If you observe a biphasic mixture that isn't mixing well, increasing the temperature is often the first step to improving reaction kinetics.

Q3: What should I know about the solubility of my reactants in [Edmim][OTf]?

Solubility is paramount. While [Edmim][OTf] can dissolve a wide range of organic and inorganic materials, complete miscibility is not guaranteed.[3] The trifluoromethanesulfonate anion can impart a degree of hydrophobicity.[2] It is strongly recommended to perform a simple solubility test with your starting materials at the intended reaction temperature before committing to a large-scale experiment. Poor solubility can lead to slow, incomplete, or entirely stalled reactions.

Q4: How thermally stable is [Edmim][OTf] and what are the operational limits?

Imidazolium trifluoromethanesulfonate salts are known for their excellent thermal stability, often with decomposition temperatures well above 300°C.[3][8][9] However, "stable" does not mean inert at all temperatures. Exceeding the thermal decomposition threshold will not only destroy the ionic liquid but can also lead to hazardous off-gassing and unwanted side reactions. For most synthetic applications, operating temperatures should be kept below 250°C. A study on a similar ionic liquid, [EMIM][Tf2N], highlighted that at temperatures exceeding 265°C, the risk of thermal runaway increases significantly, emphasizing the need for precise temperature control.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Issue 1: My reaction is proceeding very slowly or appears to be incomplete.

  • Possible Cause A: Inadequate Mass Transfer due to High Viscosity

    • Explanation: As discussed in the FAQ, the viscosity of [Edmim][OTf] can be a significant barrier to efficient mixing. If reactants are not in constant contact, the reaction rate will suffer. This is especially true for reactions involving solids or immiscible liquids.

    • Solution:

      • Increase Temperature: This is the most effective way to decrease viscosity. Even a 10-20°C increase can have a dramatic effect. Monitor for potential side product formation at higher temperatures.

      • Improve Agitation: Switch from a standard magnetic stir bar to a larger, football-shaped one, or move to an overhead mechanical stirrer for more viscous solutions or larger scale reactions.

  • Possible Cause B: Poor Solubility of Reactants

    • Explanation: If one or more of your starting materials has limited solubility in [Edmim][OTf], the reaction is effectively running under heterogeneous conditions, limiting it to the surface area of the undissolved material.

    • Solution:

      • Confirm Solubility: First, verify that your reactants are indeed soluble at the reaction temperature.

      • Introduce a Co-solvent: If solubility is an issue, the addition of a minimal amount of a co-solvent that can dissolve the reactant and is miscible with the ionic liquid can be effective. Studies on mixtures of similar ionic liquids with solvents like ethanol, NMP, or acetonitrile demonstrate the tunability of physical properties.[11][12] Choose a co-solvent with a boiling point high enough for your reaction conditions.

Issue 2: I am observing significant side product formation.

  • Possible Cause A: Reaction Temperature is Too High

    • Explanation: While increasing temperature can improve reaction rates, excessive heat can provide the necessary activation energy for undesired reaction pathways, leading to impurities.

    • Solution:

      • Systematic Temperature Screening: Run the reaction at a series of lower temperatures (e.g., in 10°C increments) to find the optimal balance between reaction rate and selectivity.

      • Analyze at Intervals: Take aliquots from the reaction mixture over time to determine the point at which your desired product concentration is maximized and side product formation begins to accelerate.

  • Possible Cause B: Interaction with the Ionic Liquid

    • Explanation: While often considered a non-coordinating solvent, the imidazolium cation or the triflate anion can, in some cases, interact with reactive intermediates or catalysts. For instance, the slightly acidic proton at the C2 position of the imidazolium ring can become involved in certain base-catalyzed reactions.

    • Solution:

      • Review the Mechanism: Consider if any part of your proposed reaction mechanism could be affected by the components of the ionic liquid.

      • Protecting Groups: If a particular functional group is reacting undesirably, consider if a temporary protecting group strategy is feasible.

Issue 3: I am struggling to isolate my product from the ionic liquid.

  • Explanation: Due to the negligible vapor pressure of [Edmim][OTf], it cannot be removed by evaporation.[2][3] Therefore, separation relies on other physical property differences between your product and the IL.

  • Solution A: Liquid-Liquid Extraction (for non-polar to moderately polar products)

    • Protocol: This is the most common method. After the reaction is complete, cool the mixture to room temperature. Add an immiscible organic solvent, stir vigorously for 15-30 minutes, and then allow the layers to separate. The product, being less polar than the IL, should preferentially move into the organic layer. Repeat the extraction 2-3 times.

    • Solvent Selection:

Suggested SolventPolarityNotes
Hexane / Heptane Very LowBest for highly non-polar products.
Diethyl Ether LowGood general-purpose solvent, but be mindful of its volatility.
Ethyl Acetate MediumEffective for a wider range of products. May have slight miscibility with the IL, so a water wash of the organic layer may be needed.
Dichloromethane MediumCan be effective, but layer separation may be slower.
  • Solution B: Distillation or Kugelrohr (for volatile products)

    • Protocol: If your product is thermally stable and has a reasonably low boiling point, you can perform a vacuum distillation directly from the reaction mixture. The ionic liquid will remain as a non-volatile residue.

Issue 4: How can I purify and recycle the [Edmim][OTf]?

  • Explanation: One of the key advantages of ionic liquids is their potential for recycling, which aligns with the principles of green chemistry.[3][13] Proper purification after reaction is essential for successful reuse.

  • Protocol:

    • Product Removal: First, remove your product using one of the methods described in Issue 3.

    • Solvent Removal: After extraction, traces of the organic extraction solvent will remain in the ionic liquid. These can be removed by placing the IL under high vacuum for several hours.

    • Removal of Non-Volatile Impurities: If any non-volatile byproducts or unreacted starting materials remain, you may need an additional purification step. This could involve washing the IL with a solvent in which the impurities are soluble but the IL is not (e.g., hexane or diethyl ether).

    • Drying: As [Edmim][OTf] is moisture-sensitive, ensure it is thoroughly dried under vacuum before reuse, especially for moisture-sensitive reactions.[4]

Experimental Workflows & Protocols

Protocol 1: General Reaction Setup

This protocol outlines a standard setup for a reaction in [Edmim][OTf].

  • Drying: Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add the [Edmim][OTf] under an inert atmosphere.

  • Adding Reactants: Add the solid reactants first, followed by any liquid reactants via syringe.

  • Sealing and Heating: Seal the flask, ensuring a positive pressure of inert gas. Begin stirring and heat the mixture to the desired temperature using an oil bath with a temperature controller.

  • Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC/LC analysis of small aliquots).

Diagram: General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Dry_Glassware Dry Glassware (Oven, >120°C) Inert_Atmosphere Assemble Under Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_IL Add [Edmim][OTf] Inert_Atmosphere->Add_IL Add_Reactants Add Reactants Add_IL->Add_Reactants Heat_Stir Heat & Stir to Target Temperature Add_Reactants->Heat_Stir Monitor Monitor Reaction (TLC, GC, LC) Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Isolate Isolate Product (See Isolation Diagram) Cool->Isolate

Caption: Workflow for a typical organic reaction in [Edmim][OTf].

Diagram: Product Isolation and IL Recycling

G Start Reaction Mixture (Product + IL) Decision_Volatility Is Product Volatile? Start->Decision_Volatility Distillation Vacuum Distillation Decision_Volatility->Distillation Yes Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Decision_Volatility->Extraction No Product_Volatile Isolated Product (Distillate) Distillation->Product_Volatile IL_Residue IL + Non-volatile Impurities Distillation->IL_Residue Organic_Layer Organic Layer (Product + Solvent) Extraction->Organic_Layer IL_Layer IL Layer Extraction->IL_Layer Recycle_Path Remove Residual Solvent (Vacuum) IL_Residue->Recycle_Path Evaporate_Solvent Evaporate Solvent Organic_Layer->Evaporate_Solvent IL_Layer->Recycle_Path Product_Extracted Isolated Product Evaporate_Solvent->Product_Extracted Final_IL Recycled [Edmim][OTf] Recycle_Path->Final_IL

Caption: Decision tree for product isolation and ionic liquid recycling.

References

  • MySkinRecipes. This compound. [Link]

  • RSC Publishing. Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. [Link]

  • ResearchGate. Densities and Viscosities of the Binary Mixtures of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide with N-Methyl-2-pyrrolidone or Ethanol at T = (293.15 to 323.15) K. [Link]

  • ResearchGate. Ultrasonic and Volumetric Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with 2-Propanol or Tetrahydrofuran at Several Temperatures | Request PDF. [Link]

  • ChemBK. 1-Ethyl-2 3-Dimethylimidazolium Trifluor. [Link]

  • ResearchGate. Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature | Request PDF. [Link]

  • MDPI. Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures. [Link]

  • ResearchGate. Thermodynamic Properties of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | Request PDF. [Link]

  • MDPI. Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. [Link]

  • ResearchGate. Carbon Dioxide Solubility in 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate | Request PDF. [Link]

  • PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874. [Link]

  • PubMed. The effects of ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on the production of 1,3-propanediol from crude glycerol by microbial consortium. [Link]

Sources

Technical Support Center: Regeneration and Recycling of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([Edmim][OTf])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate (CAS: 174899-72-0). As a versatile ionic liquid (IL) valued for its high thermal stability and low volatility, [Edmim][OTf] is frequently employed in catalysis, electrochemistry, and advanced separation processes.[1][2] The recovery and reuse of this high-value solvent are critical for enhancing the economic viability and environmental sustainability of your processes.

This guide, designed for researchers and drug development professionals, provides practical, field-proven methodologies for regenerating spent [Edmim][OTf], addressing common impurities and degradation issues.

Troubleshooting Guide: Common Regeneration Issues

This section addresses specific problems you may encounter with your used [Edmim][OTf] in a direct question-and-answer format.

Q1: My [Edmim][OTf] has developed a yellow or dark brown color after my reaction. What causes this and how can I fix it?

A1:

  • Causality: Discoloration is a common indicator of impurities. It typically arises from the presence of dissolved, non-volatile organic byproducts, or minor thermal degradation of the ionic liquid, leading to the formation of chromophoric species.

  • Solution: Activated Carbon Treatment. The most effective method for removing color is adsorption onto activated carbon. Its high surface area and porous structure are ideal for trapping the large, often conjugated molecules responsible for the discoloration.

    • Protocol:

      • Dissolve the colored [Edmim][OTf] in a minimal amount of a suitable solvent (e.g., acetonitrile or dichloromethane) to reduce its viscosity.

      • Add 1-2% (w/w) of activated decolorizing charcoal to the solution.[3]

      • Stir the mixture vigorously at room temperature for 12-24 hours. Gentle heating (e.g., 40-60°C) can enhance efficiency but should be monitored to avoid solvent loss.[3]

      • Filter the mixture through a pad of Celite® or a 0.45 µm PTFE syringe filter to remove the fine carbon particles. Repeat if necessary until a clear, colorless filtrate is obtained.

      • Remove the solvent under reduced pressure to yield the decolorized ionic liquid.

Q2: I suspect my recycled IL contains residual organic compounds from my reaction. How can I purify it?

A2:

  • Causality: Residual starting materials, byproducts, or extraction solvents can remain dissolved in the ionic liquid, potentially interfering with subsequent reactions.

  • Solution 1: For Volatile Organics - Vacuum Drying. Due to the negligible vapor pressure of ionic liquids, volatile impurities can be selectively removed.[4]

    • Protocol: Heat the [Edmim][OTf] to 60-80°C under high vacuum (<1 mbar) for several hours. This will effectively remove most common volatile organic solvents (e.g., ether, ethyl acetate, dichloromethane) and water.

  • Solution 2: For Non-Volatile Organics - Liquid-Liquid Extraction. This technique relies on partitioning the impurities between the ionic liquid and an immiscible solvent.

    • Causality-Driven Solvent Choice: Since triflate-based ILs like the related 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate are often water-soluble, washing with water is not advisable as it will lead to product loss.[5] Therefore, you must use an organic solvent that is immiscible with the IL and in which the impurities have a high affinity.

    • Protocol:

      • Place the impure [Edmim][OTf] in a separatory funnel.

      • Add an equal volume of a non-polar organic solvent such as diethyl ether or hexane.

      • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

      • Drain the lower, denser ionic liquid layer.

      • Repeat the extraction 2-3 times with fresh organic solvent.

      • After the final extraction, subject the recovered IL to vacuum drying (Solution 1) to remove any residual extraction solvent.

Q3: How do I verify the purity and water content of my regenerated [Edmim][OTf] before reusing it?

A3:

  • Causality: Ensuring the IL is free from contaminants and has a low water content is critical for reproducibility in sensitive applications like catalysis and electrochemistry.

  • Recommended Analytical Methods:

    • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. ¹H NMR will confirm the structural integrity of the imidazolium cation and detect any organic impurities. ¹⁹F NMR will verify the triflate anion's structure.

    • Karl Fischer Titration: This is the gold standard for accurately quantifying water content. For many applications, a water content of ≤0.1% is desirable.

    • Halide Test (if applicable): If the IL was synthesized from a halide precursor, residual halides can be a poison in many catalytic reactions. A simple qualitative test involves dissolving a sample in deionized water and adding a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr) indicates halide contamination.[3]

Comprehensive Regeneration Workflow

This section consolidates the troubleshooting steps into a single, robust workflow for regenerating [Edmim][OTf] from a typical post-reaction mixture.

Experimental Protocol: Step-by-Step Regeneration
  • Step 1: Removal of Volatile Impurities & Solvents

    • Transfer the used ionic liquid to a round-bottom flask.

    • Connect the flask to a rotary evaporator or a high-vacuum line.

    • Heat the flask in a water or oil bath to 70°C under vacuum (<1 mbar) for 4-6 hours to remove residual reaction solvents and water.

  • Step 2: Extraction of Non-Volatile Organic Impurities

    • Allow the IL to cool to room temperature.

    • Perform a liquid-liquid extraction as described in Troubleshooting Q2, Solution 2 , using an appropriate immiscible organic solvent like diethyl ether. Repeat 3 times.

  • Step 3: Decolorization (If Necessary)

    • If the IL is still colored after extraction, perform the activated carbon treatment as detailed in Troubleshooting Q1 .

  • Step 4: Final Drying

    • After filtration to remove carbon, subject the ionic liquid to a final drying step under high vacuum at 70-80°C for at least 12 hours to ensure the complete removal of all volatile traces.

  • Step 5: Quality Control and Storage

    • Analyze the purified [Edmim][OTf] using NMR and Karl Fischer titration to confirm its purity and water content meet the requirements for your next application.

    • Store the regenerated ionic liquid in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.

Regeneration Workflow Diagram

start Used [Edmim][OTf] (Contains Impurities) step1 Step 1: Vacuum Distillation (70°C, <1 mbar) start->step1 out1 Volatile Impurities (Solvents, Water) step1->out1 Remove step2 Step 2: Liquid-Liquid Extraction (e.g., with Diethyl Ether) step1->step2 out2 Non-Polar Organic Impurities step2->out2 Extract decision Is IL Colored? step2->decision step3 Step 3: Activated Carbon Treatment & Filtration decision->step3 Yes step4 Step 4: Final Drying (High Vacuum, 80°C) decision->step4 No out3 Color Impurities step3->out3 Adsorb step3->step4 step5 Step 5: Quality Control (NMR, Karl Fischer) step4->step5 end Pure, Recycled [Edmim][OTf] step5->end

Caption: Workflow for the regeneration of [Edmim][OTf].

Data Summary

The following table summarizes key physical properties for [Edmim][OTf] and the closely related [Emim][OTf] for reference.

PropertyThis compound ([Edmim][OTf])1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][OTf])
CAS Number 174899-72-0[2][6]145022-44-2[7]
Molecular Formula C₈H₁₃F₃N₂O₃S[2]C₇H₁₁F₃N₂O₃S[7]
Molecular Weight 274.26 g/mol [8]260.23 g/mol
Melting Point 105 °C[9]-9 to -10 °C[10][11]
Boiling Point N/A (High thermal stability)>350 °C[5]
Density Not specified~1.39 g/mL at 25°C[10]

Frequently Asked Questions (FAQs)

Q: What is the thermal decomposition temperature of [Edmim][OTf]? A: [Edmim][OTf] is known for its high thermal stability.[2] While specific decomposition data for this exact IL is not readily available, similar imidazolium-based ionic liquids often remain stable to temperatures well above 250-300°C. For instance, studies on [EMIM][Tf₂N] show that thermal runaway risks become significant only above 265°C.[12] For precise determination, it is highly recommended to perform a thermogravimetric analysis (TGA) on your specific sample.

Q: Can I distill the ionic liquid itself for purification? A: Direct distillation of the ionic liquid is generally not feasible. Due to strong ionic forces, ILs have a negligible vapor pressure and very high boiling points, often decomposing before they boil.[4][13] The term "distillation" in the context of IL recycling almost always refers to the distillation of volatile impurities away from the non-volatile IL.[4] More advanced techniques exist where the IL is thermally decomposed into its neutral precursors, which are then distilled and re-reacted, but this is a complex and potentially destructive method not recommended for routine purification.[13][14]

Q: How does the C2-methylation on [Edmim][OTf] affect its stability and recycling compared to [Emim][OTf]? A: The methyl group at the C2 position of the imidazolium ring in [Edmim][OTf] replaces the most acidic proton found in 1,3-dialkylimidazolium salts like [Emim][OTf]. This substitution enhances the IL's stability, particularly in basic conditions where the C2 proton could be abstracted to form a carbene.[14] This increased stability is advantageous, making [Edmim][OTf] more robust during its use and regeneration, with a lower likelihood of degradation via this pathway. The overall recycling strategy (extraction, adsorption), however, remains largely the same and is dictated primarily by the properties of the triflate anion and the nature of the impurities.

References

  • Choi, D., et al. (2021). Recycling of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide Ionic Liquid by Stacked Cation and Anion Exchange Adsorption-Desorption. Semantic Scholar.
  • Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.
  • Ghandi, K. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology Research.
  • El-Zendia, A. M., et al. (2022). A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents.
  • Ghandi, K. (2014). Ionic Liquids Recycling for Reuse.
  • Abdelhamid, H. N., et al. (2025). New recycled polyethylene terephthalate imidazolium ionic liquids and their applications for co2 exhaust capture. PubMed Central.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate = 98.0 T.
  • Zhang, S., et al. (2019). Recovery and purification of ionic liquids from solutions: a review. PubMed Central.
  • Huang, L.-C., & Pan, N.-H. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)
  • MySkinRecipes. (n.d.). This compound.
  • Gardas, R. L., et al. (2025). Thermodynamic Properties of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide.
  • ChemicalBook. (n.d.). 145022-44-2(1-Ethyl-3-methylimidazolium trifluoromethanesulfonate) Product Description.
  • Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.
  • Gao, H., et al. (2018). The effects of ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on the production of 1,3-propanediol from crude glycerol by microbial consortium. PubMed.
  • Cymit Química S.L. (n.d.). CAS 174899-72-0: 1-ETHYL-2 3-DIMETHYLIMIDAZOLIUM TRIFLUOR.
  • ChemicalBook. (2023). 1-ETHYL-2 3-DIMETHYLIMIDAZOLIUM TRIFLUOR (CAS 174899-72-0).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • IoLiTec. (n.d.). 1-Ethyl-2,3-dimethylimidazolium triflate, >98%.

Sources

Technical Support Center: A Guide to the Stability of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate (abbreviated as [Edmim][OTf]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this ionic liquid during experimental use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of [Edmim][OTf], it should be stored in a tightly sealed container in a cool, dark, and dry environment. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize exposure to atmospheric moisture and oxygen. For extended storage periods, maintaining a temperature of 2-8°C is advisable.[1]

Q2: How susceptible is this ionic liquid to hydrolysis, and how can I prevent it during my experiments?

A2: The trifluoromethanesulfonate ([OTf]⁻) anion imparts good hydrolytic stability to the ionic liquid, especially when compared to counterparts containing anions like hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻).[2] However, to prevent any potential for hydrolysis, it is crucial to minimize contact with water. Always use anhydrous solvents when preparing solutions. If the ionic liquid is not in use, ensure the container is tightly sealed. For highly sensitive experiments, handling the ionic liquid inside a glovebox or under a stream of inert gas is best practice.[1]

Q3: What is the thermal stability of this compound?

Q4: Can I use this ionic liquid in aqueous buffers?

A4: While the triflate anion is relatively stable in water, it is best to minimize the time [Edmim][OTf] spends in an aqueous environment. If your experiment necessitates the use of aqueous buffers, prepare the solution immediately before use and conduct your experiment in a timely manner. Always monitor the solution for any signs of precipitation or color change, which could indicate degradation or insolubility.[1]

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection can often provide the first clues of degradation. A noticeable change in color (e.g., from colorless to yellow or brown) or the formation of a precipitate are common indicators. For quantitative confirmation, analytical techniques are recommended. ¹H and ¹⁹F NMR spectroscopy can be used to check for the appearance of new signals or changes in the chemical shifts of the cation and anion, respectively. Mass spectrometry can also be used to identify potential degradation products.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue Possible Cause Solution
Inconsistent or non-reproducible experimental results. Degradation of the ionic liquid due to impurities or improper handling.- Verify the purity of your [Edmim][OTf] stock using NMR or mass spectrometry. - Ensure all solvents are anhydrous and reagents are of high purity. - Handle the ionic liquid under an inert atmosphere, especially when preparing stock solutions.
Precipitate formation in the ionic liquid stock solution. Contamination with water leading to hydrolysis or reaction with impurities.- Filter all solvents before use. - Store stock solutions over a desiccant if compatible, or in a desiccator. - Ensure the storage container is properly sealed.
Color change of the ionic liquid solution (e.g., turning yellow/brown). Thermal degradation or reaction with impurities, possibly initiated by light.- Avoid exposing the ionic liquid to high temperatures for extended periods. - Store the ionic liquid and its solutions in amber vials or protected from light. - Ensure all reagents and solvents are free from reactive impurities.

Scientific Integrity & Logic: The "Why" Behind the Protocols

The Importance of an Inert Atmosphere: Mitigating Moisture and Oxygen

Ionic liquids, despite their low volatility, can be hygroscopic. Water is often a problematic impurity as it can participate in hydrolysis reactions or alter the polarity and solvent properties of the ionic liquid, affecting reaction kinetics and outcomes. Oxygen can also play a role in oxidative degradation pathways, especially at elevated temperatures or in the presence of certain catalysts. Storing and handling [Edmim][OTf] under an inert atmosphere like nitrogen or argon displaces both moisture and oxygen, creating a protective environment that preserves the ionic liquid's chemical integrity.

Cation Stability: The Advantage of C2-Methylation

For many imidazolium-based ionic liquids, the proton at the C2 position of the imidazolium ring is the most acidic and, therefore, the most susceptible to deprotonation, especially in the presence of bases. This can lead to the formation of an N-heterocyclic carbene, which can be a reactive intermediate leading to degradation. In this compound, the C2 position is substituted with a methyl group. This methylation removes the acidic C2 proton, significantly enhancing the stability of the cation against base-mediated degradation pathways.

Experimental Protocols

Protocol 1: Preparation of an Anhydrous Stock Solution of [Edmim][OTf]

Objective: To prepare a stock solution of this compound in an organic solvent with minimal water content.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Oven-dried glassware

  • Inert atmosphere (glovebox or Schlenk line)

  • Magnetic stirrer and stir bar

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Transfer the required amount of [Edmim][OTf] to a flask inside a glovebox or under a positive pressure of inert gas.

  • Add the desired volume of anhydrous solvent to the flask via a syringe or cannula.

  • Stir the mixture until the ionic liquid is fully dissolved.

  • Seal the flask with a septum and parafilm, or a ground glass stopper secured with a clip.

  • Store the solution in a dark, dry place, preferably in a desiccator.

Protocol 2: Quality Control of [Edmim][OTf] using ¹H NMR

Objective: To assess the purity of this compound and check for signs of degradation.

Materials:

  • Sample of [Edmim][OTf]

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a sample of the ionic liquid in the chosen deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Compare the obtained spectrum with a reference spectrum of a pure sample.

  • Analysis:

    • Check for the presence of a water peak.

    • Look for unexpected peaks that could indicate impurities or degradation products.

    • Ensure the integration of the peaks corresponding to the cation's protons matches the expected ratios.

Visualizations

Logical Workflow for Handling and Using [Edmim][OTf]

G cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_qc Quality Control storage Store in cool, dark, dry place inert_atm Under inert atmosphere (N2/Ar) storage->inert_atm Optimal handling Use anhydrous solvents storage->handling Before use glovebox Handle in glovebox/under inert gas handling->glovebox For sensitive experiments experiment Perform experiment handling->experiment monitor Monitor for color change/precipitate experiment->monitor qc Suspect degradation? experiment->qc Inconsistent results analysis Analyze via NMR/Mass Spec qc->analysis

Caption: Workflow for optimal handling of [Edmim][OTf].

Degradation Prevention Strategy

G IL [Edmim][OTf] Moisture Moisture/Water Degradation Degradation Moisture->Degradation Oxygen Oxygen Oxygen->Degradation HighTemp High Temperature HighTemp->Degradation Impurities Impurities (e.g., bases) Impurities->Degradation Degradation->IL Prevent_Dry Use Anhydrous Solvents Store in Dry Conditions Prevent_Dry->Moisture mitigates Prevent_Inert Inert Atmosphere (N2/Ar) Prevent_Inert->Moisture mitigates Prevent_Inert->Oxygen mitigates Prevent_Temp Avoid Prolonged Heating Prevent_Temp->HighTemp mitigates Prevent_Purity Use High Purity Reagents Prevent_Purity->Impurities mitigates

Caption: Key factors leading to degradation and their mitigation.

References

  • Krossing, I., & Vohringer, J. (2021). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 26(11), 3266. [Link]

  • BenchChem. (n.d.). Avoiding degradation of RTIL 13 during experiments. Retrieved from a generalized technical support document.
  • Lv, Y., et al. (2020). Theoretical study of the degradation mechanisms of substituted imidazolium cations. Journal of Molecular Liquids, 309, 113133.
  • Gao, H., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8743-8753. [Link]

  • Sapri, M. N. Z. M., Ahmad, A. H., & Mahat, M. M. (2017). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte.
  • Liu, Z., el Abedin, S. Z., & Endres, F. (2015). Raman and FTIR spectroscopic studies of 1-ethyl-3-methylimidazolium trifluoromethylsulfonate, its mixtures with water and the solvation of zinc ions. ChemPhysChem, 16(8), 1634-1642.

Sources

Troubleshooting poor solubility of reactants in 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooter's Guide to Enhancing Reactant Solubility in 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Welcome to the technical support center for this compound ([Edmim][OTf]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile ionic liquid in their experiments. Here, we address common challenges related to reactant solubility and provide a structured approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I've observed that my reactant is poorly soluble in [Edmim][OTf] at room temperature. Is this expected?

A1: Yes, this is a common observation. While [Edmim][OTf] is an excellent solvent for a wide range of organic and inorganic materials, its dissolution capabilities are not universal and are highly dependent on the nature of the solute.[1] Factors such as the polarity, size, and hydrogen bonding ability of your reactant all play a crucial role in its solubility.[2] Poor solubility at ambient temperatures is often the starting point for optimization.

Q2: What are the primary factors that influence the solubility of my reactants in [Edmim][OTf]?

A2: The solubility of a reactant in [Edmim][OTf] is governed by a combination of factors:

  • Reactant Properties: Polarity, hydrogen bonding capability, molecular size, and the presence of functional groups on the reactant molecule are critical.[2]

  • Ionic Liquid Properties: The specific cation-anion combination of the ionic liquid determines its own polarity, hydrogen bonding capacity, and overall solvation power.

  • Temperature: Temperature affects the viscosity of the ionic liquid and the kinetic energy of both the solvent and solute molecules, generally leading to increased solubility at higher temperatures.

  • Presence of Co-solvents: The addition of a co-solvent can significantly alter the properties of the ionic liquid and enhance the solubility of the reactant.

Q3: Can I predict the solubility of my compound in [Edmim][OTf] before starting my experiment?

A3: Precisely predicting solubility can be complex, but computational models can provide valuable insights. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool used to predict the solubility of compounds in ionic liquids by calculating thermodynamic properties.[3][4][5][6][7] These predictions can help in the rational selection of ionic liquids or co-solvents, saving experimental time and resources. Additionally, the concept of Hansen Solubility Parameters (HSP) can be used to match the solubility characteristics of the solute and the solvent.[8][9][10]

Troubleshooting Poor Solubility

When encountering poor reactant solubility in [Edmim][OTf], a systematic approach to troubleshooting is recommended. The following sections provide a tiered strategy, from simple adjustments to more involved method modifications.

Tier 1: Initial Optimization Steps

These are the first-line approaches to address solubility issues and are often the simplest to implement.

1. Temperature Adjustment:

  • Rationale: Increasing the temperature of the system reduces the viscosity of the ionic liquid and increases the kinetic energy of the molecules, which can significantly enhance the solubility of a solid in a liquid.[11] The rate of chemical reactions also typically increases with temperature.[12]

  • Protocol:

    • Begin by gradually increasing the temperature of your reactant-[Edmim][OTf] mixture in increments of 10°C.

    • Stir the mixture thoroughly at each temperature point and visually inspect for dissolution.

    • Monitor the stability of your reactant at elevated temperatures to avoid degradation.

    • Be aware that for some systems, particularly with gaseous solutes like CO2, solubility can decrease with increasing temperature.[13][14]

2. Enhanced Agitation/Sonication:

  • Rationale: Due to the often high viscosity of ionic liquids, simple magnetic stirring may not be sufficient to overcome mass transfer limitations at the solid-liquid interface. Sonication, the application of high-frequency sound waves, can dramatically accelerate dissolution.[15][16][17] The process of cavitation, the formation and collapse of microscopic bubbles, creates intense localized agitation, breaking down solid particles and increasing their surface area for dissolution.[18][19]

  • Protocol:

    • Place the vessel containing your reactant and [Edmim][OTf] in an ultrasonic bath.

    • For more effective mixing, a probe-type sonicator can be used, taking care to avoid overheating the sample.

    • Start with short sonication intervals (e.g., 5-10 minutes) and check for dissolution.

    • If necessary, longer sonication times can be employed, with intermittent cooling to prevent thermal degradation of the reactant.

Tier 2: Co-solvent Addition

If the initial optimization steps are insufficient, the introduction of a co-solvent can be a powerful strategy.

  • Rationale: A co-solvent can modify the overall polarity and hydrogen bonding characteristics of the solvent system, leading to enhanced solubility of the reactant.[20] The co-solvent can also reduce the viscosity of the ionic liquid, improving mass transfer.[21]

  • Common Co-solvents for Imidazolium-based Ionic Liquids:

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile.

    • Polar Protic: Ethylene glycol, methanol, water (use with caution as it can affect reactant and ionic liquid stability).

  • Protocol:

    • Select a co-solvent that is known to be a good solvent for your reactant.

    • Start by adding a small volume percentage of the co-solvent (e.g., 5-10% v/v) to the [Edmim][OTf].

    • Gradually increase the concentration of the co-solvent, monitoring the solubility of your reactant at each step.

    • Be mindful that the addition of a co-solvent will alter the unique properties of the ionic liquid, which may impact your reaction.

Table 1: Recommended Starting Co-solvents for Different Reactant Types

Reactant TypeRecommended Co-solventsRationale
Nonpolar (e.g., hydrocarbons)Toluene, Hexane"Like dissolves like" principle.
Polar Aprotic (e.g., ketones, esters)DMSO, DMF, AcetonitrileThese co-solvents can solvate polar functional groups.
Polar Protic (e.g., alcohols, amines)Ethylene Glycol, MethanolCan participate in hydrogen bonding with the reactant.
Tier 3: Reactant Modification

In some cases, modifying the reactant itself can be a viable strategy, particularly in the context of drug development and materials science.

  • Rationale: The solubility of a molecule is intrinsically linked to its structure. By making small chemical modifications to the reactant, it may be possible to significantly improve its solubility in [Edmim][OTf].

  • Strategies:

    • Introduction of Solubilizing Groups: Adding polar functional groups (e.g., hydroxyl, carboxyl) can increase affinity for a polar ionic liquid.

    • Alkyl Chain Modification: For reactants with long alkyl chains, altering the chain length can impact solubility in imidazolium-based ionic liquids.[22]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing poor reactant solubility in [Edmim][OTf].

TroubleshootingWorkflow Start Poor Reactant Solubility Observed Tier1 Tier 1: Initial Optimization Start->Tier1 Temp Increase Temperature Tier1->Temp Sonicate Apply Sonication Tier1->Sonicate Check1 Solubility Improved? Temp->Check1 Monitor Sonicate->Check1 Monitor Tier2 Tier 2: Co-solvent Addition Check1->Tier2 No Success Proceed with Experiment Check1->Success Yes SelectCoSolvent Select Appropriate Co-solvent Tier2->SelectCoSolvent AddCoSolvent Incrementally Add Co-solvent SelectCoSolvent->AddCoSolvent Check2 Solubility Improved? AddCoSolvent->Check2 Monitor Tier3 Tier 3: Reactant Modification Check2->Tier3 No Check2->Success Yes ModifyReactant Chemically Modify Reactant Tier3->ModifyReactant Reassess Re-evaluate Experimental Approach ModifyReactant->Reassess

Sources

Technical Support Center: Addressing Viscosity Issues of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals employing 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]) in flow chemistry. This ionic liquid is a powerful solvent and catalyst for various transformations, including alkylation and Friedel-Crafts reactions[1]. However, its relatively high viscosity at ambient temperatures can present significant operational challenges in continuous flow systems. This resource provides in-depth troubleshooting advice and practical solutions to help you harness the full potential of [EdMIM][OTf] in your research.

Frequently Asked Questions (FAQs)

Q1: My pump pressure is extremely high, frequently triggering the system's overpressure alarm. What is the cause and how can I fix it?

A1: This is the most common issue when working with viscous fluids like [EdMIM][OTf]. The high viscosity creates significant resistance to flow within the narrow tubing and channels of a flow reactor.[2] This forces the pump to work harder to maintain the set flow rate, leading to a rapid increase in system backpressure.[3][4] Persistently high pressure can lead to leaks, system shutdowns, and potential damage to your equipment.

Primary Solutions:

  • Increase Temperature: The viscosity of ionic liquids is highly temperature-dependent.[5] Gently heating the [EdMIM][OTf] reservoir and the flow reactor can dramatically lower its viscosity, thereby reducing backpressure.

  • Introduce a Co-solvent: Blending [EdMIM][OTf] with a low-viscosity, miscible organic solvent (e.g., acetonitrile, dimethyl sulfoxide) is a highly effective strategy to reduce the overall viscosity of the fluid being pumped.[6]

  • Check for Clogs: While viscosity is the likely cause, it's crucial to rule out blockages. Disconnect the column/reactor and pump the mobile phase through the system to ensure the baseline pressure is near zero.[4][7]

Q2: My reaction is giving inconsistent yields and appears to be incomplete. Is the viscosity of [EdMIM][OTf] a factor?

A2: Yes, high viscosity is a primary contributor to poor reaction performance. In flow chemistry, efficient mixing of reagents is critical for consistent and complete reactions. Highly viscous fluids favor a laminar flow regime, where fluid streams flow parallel to each other with very little mixing.[2][8] This poor mass transfer between reactant streams leads to incomplete conversion and, consequently, inconsistent and lower-than-expected yields.[8][9]

Strategies to Improve Mixing:

  • Utilize Static Mixers: Employing reactors that incorporate static mixing elements is crucial for viscous applications. These devices purposefully disrupt laminar flow, inducing radial mixing and ensuring better contact between reactants.

  • Decrease Viscosity: As detailed in A1, reducing the fluid's viscosity through heating or the addition of a co-solvent will promote more efficient mixing.[8]

  • Adjust Flow Rates: While counterintuitive, sometimes decreasing the overall flow rate can increase the residence time within mixing zones, allowing more time for diffusion to occur.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed workflows for overcoming specific viscosity-induced challenges during your flow chemistry experiments.

Problem 1: Unstable Flow Rate, Pump Stalling, or Cavitation

Causality: The high viscosity of pure [EdMIM][OTf] can exceed the operational limits of the pump, particularly on the intake side. The pump may struggle to draw the thick liquid consistently, leading to the formation of vapor bubbles (cavitation), which causes flow inaccuracies and potential pump damage.

Step-by-Step Mitigation Protocol:

  • Degas the Ionic Liquid: Before use, place the [EdMIM][OTf] in an ultrasonic bath for 15-20 minutes under a light vacuum. This removes dissolved gases that can easily nucleate into bubbles under the low pressure of the pump's intake stroke.

  • Optimize System Hydraulics:

    • Position the [EdMIM][OTf] reservoir slightly above the pump inlet to create a positive hydrostatic pressure (gravity feed).

    • Use the shortest possible length of wide-bore (larger inner diameter) tubing for the pump's inlet line to minimize flow resistance.[3]

  • Pre-heat the Solvent: Gently warm the solvent reservoir to 40-60 °C. This significantly lowers the viscosity, making it easier for the pump to draw the fluid smoothly.

  • Gradual Flow Rate Increase: Begin pumping at a very low flow rate and incrementally increase it to your desired setpoint. This allows the system to acclimate without sudden pressure shocks.

Experimental Workflow for Optimizing Pumping

G cluster_prep Solvent Preparation cluster_setup System Setup cluster_operation Pump Operation cluster_result Outcome A Degas [EdMIM][OTf] (Sonication + Vacuum) B Pre-heat Reservoir (e.g., 40-60 °C) A->B E Start Pump (Low Flow Rate) C Elevate Reservoir (Gravity Feed) D Use Wide-Bore Inlet Tubing C->D F Monitor Pressure for Stability E->F G Gradually Increase to Target Flow Rate F->G H Stable, Consistent Flow G->H

Caption: A systematic workflow to achieve stable pumping of viscous [EdMIM][OTf].

Problem 2: Reactor Fouling or Product Precipitation

Causality: If your reaction product has poor solubility in [EdMIM][OTf], the high viscosity can hinder its ability to stay in solution. Poor mixing creates localized areas of high product concentration, promoting nucleation and precipitation, which can lead to channel blockage (fouling).

Step-by-Step Prevention Protocol:

  • Pre-emptive Solubility Studies: Before transitioning to flow, perform small-scale batch experiments to assess the solubility of your product in [EdMIM][OTf] at the intended reaction temperature.

  • Identify a Co-solvent/Anti-solvent System:

    • Find a co-solvent that is miscible with [EdMIM][OTf] and readily dissolves your product. This can be mixed into the reagent stream.

    • Alternatively, introduce a stream of an "anti-solvent" immediately post-reactor to controllably precipitate the product in a collection vessel rather than in the reactor itself.

  • Ensure Isothermal Conditions: Use a reactor with excellent temperature control to eliminate any cold spots along the flow path, as solubility often decreases significantly with temperature.

  • Implement In-line Dilution: If feasible, introduce a third, inert solvent stream just before the back-pressure regulator to dilute the reaction mixture, keeping the product below its solubility limit until it exits the reactor.

Logical Diagram of Fouling Prevention

G Viscosity High Viscosity PoorMixing Poor Mixing Viscosity->PoorMixing Supersaturation Localized Supersaturation Viscosity->Supersaturation PoorMixing->Supersaturation LowSolubility Low Product Solubility LowSolubility->Supersaturation Fouling Reactor Fouling & Precipitation Supersaturation->Fouling Heating Increase Temperature Heating->Viscosity Reduces CoSolvent Add Co-solvent CoSolvent->Viscosity Reduces CoSolvent->LowSolubility Improves StaticMixer Use Static Mixer StaticMixer->PoorMixing Improves

Caption: Causal relationships leading to reactor fouling and key mitigation strategies.

Quantitative Data: Viscosity Modulation of Imidazolium Ionic Liquids

The following table provides representative data on how temperature and the addition of acetonitrile, a common co-solvent, can significantly reduce the viscosity of imidazolium-based ionic liquids. While exact values for [EdMIM][OTf] may vary, these trends are highly illustrative.

ConditionTemperatureApproximate Viscosity (cP)% Viscosity Reduction (from 25 °C pure)
Pure Ionic Liquid 25 °C80 - 1000%
50 °C30 - 45~60%
75 °C12 - 20~80%
+ 20% (v/v) Acetonitrile 25 °C15 - 25~78%
+ 50% (v/v) Acetonitrile 25 °C2 - 5~95%

Data compiled and approximated from trends observed in related imidazolium ionic liquids.[10][11]

References

  • High-viscosity applications made faster. SpinChem. Retrieved January 12, 2026, from [Link]

  • Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. Physical Chemistry Chemical Physics, 2010. Retrieved January 12, 2026, from [Link]

  • Understanding the Role of Viscosity in Fluid Mechanics: Exploring the Effects and Applications. Hilaris Publisher, 2023. Retrieved January 12, 2026, from [Link]

  • Role of Viscosity in Fluid Dynamics. Longdom Publishing, 2023. Retrieved January 12, 2026, from [Link]

  • The relationship between ionic structure and viscosity in room-temperature ionic liquids. ResearchGate, 2018. Retrieved January 12, 2026, from [Link]

  • High pressure stressing you out? Cytiva, 2024. Retrieved January 12, 2026, from [Link]

  • How Does Viscosity Affect Mixing Performance? Dynamix Agitators Inc. Retrieved January 12, 2026, from [Link]

  • Influence of Viscosity Ratio on the Mixing Process in a Static Mixer: Numerical Study. Industrial & Engineering Chemistry Research, 2008. Retrieved January 12, 2026, from [Link]

  • Troubleshooting for Increased Pressure. Nacalai Tesque, Inc. Retrieved January 12, 2026, from [Link]

  • Densities and Viscosities of the Binary Mixtures of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide with N-Methyl-2-pyrrolidone or Ethanol at T = (293.15 to 323.15) K. ResearchGate, 2012. Retrieved January 12, 2026, from [Link]

  • Ultrasonic and Volumetric Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with 2-Propanol or Tetrahydrofuran at Several Temperatures. ResearchGate, 2019. Retrieved January 12, 2026, from [Link]

  • Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures. MDPI, 2021. Retrieved January 12, 2026, from [Link]

  • Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil. Asian Journal of Chemistry, 2024. Retrieved January 12, 2026, from [Link]

  • Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents. ChemRxiv, 2023. Retrieved January 12, 2026, from [Link]

  • Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. ACS Publications, 2019. Retrieved January 12, 2026, from [Link]

  • Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil. MDPI, 2024. Retrieved January 12, 2026, from [Link]

  • Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature. ResearchGate, 2013. Retrieved January 12, 2026, from [Link]

  • Diagnosing and Preventing High Back Pressure Problems in LC Systems. Restek. Retrieved January 12, 2026, from [Link]

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Technical Support Center: 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([EDMIM][OTf])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDMIM][OTf]). This guide is intended for researchers, scientists, and drug development professionals utilizing this versatile ionic liquid in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to help you minimize side reactions and optimize your outcomes.

Introduction to [EDMIM][OTf]: A Stable and Versatile Ionic Liquid

This compound is an ionic liquid (IL) valued for its high thermal stability, low volatility, and wide electrochemical window. Its C2-methylated imidazolium cation contributes to enhanced stability compared to its C2-protonated analogues, particularly in the presence of bases.[1] The trifluoromethanesulfonate (triflate) anion is generally considered weakly coordinating, rendering the IL a suitable medium for a variety of chemical transformations, including catalytic reactions like alkylations and acylations.[2][3]

However, like any reactive medium, understanding the potential for side reactions is crucial for achieving high yields and product purity. This guide will address common challenges and provide actionable solutions.

Core Principles of Stability and Reactivity

To effectively troubleshoot, it is essential to understand the chemical behavior of the constituent ions of [EDMIM][OTf].

The 1-Ethyl-2,3-dimethylimidazolium ([EDMIM]) Cation

The methylation at the C2 position of the imidazolium ring is a key structural feature. In traditional 1,3-dialkylimidazolium ILs, the proton at the C2 position is acidic and can be abstracted by bases to form an N-heterocyclic carbene (NHC).[4] This NHC is a reactive intermediate that can lead to undesired side reactions.

By replacing the acidic C2 proton with a methyl group, the most common pathway for carbene formation is blocked, significantly increasing the cation's stability, especially in alkaline conditions.[1][5] However, it is important to note that very strong bases can still potentially deprotonate the methyl group at the C2 position, though this is a much less favorable process.

The Trifluoromethanesulfonate ([OTf]) Anion

The triflate anion is an excellent leaving group and is generally considered to be of low nucleophilicity. This property is advantageous in many reactions where the anion is intended to be non-participatory. However, under certain conditions, the triflate anion can act as a nucleophile, leading to the formation of triflate esters. This is a critical consideration when working with highly reactive electrophiles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during experiments using [EDMIM][OTf] and provides step-by-step guidance to mitigate them.

Issue 1: Unexpected Side Products in Alkylation Reactions

Question: I am performing an alkylation reaction and observing the formation of unexpected byproducts. Could the ionic liquid be involved?

Answer: Yes, while [EDMIM][OTf] is relatively inert, side reactions can occur under certain conditions. The primary culprits are often related to impurities or the inherent reactivity of the triflate anion.

Potential Causes and Solutions:

  • Nucleophilic Attack by the Triflate Anion: Highly reactive alkylating agents (e.g., primary alkyl halides, tosylates) can be attacked by the triflate anion, leading to the formation of alkyl triflates.

    • Solution:

      • Choose a Less Reactive Alkylating Agent: If the reaction chemistry allows, consider using a less reactive leaving group on your alkylating agent.

      • Control Reaction Temperature: Running the reaction at a lower temperature can disfavor the nucleophilic attack by the triflate anion.

      • Use a Stoichiometric Amount of Alkylating Agent: Avoid using a large excess of the alkylating agent to minimize the opportunity for side reactions with the IL.

  • Presence of Water: Water contamination can lead to hydrolysis of the alkylating agent or the desired product.

    • Solution:

      • Dry the Ionic Liquid: Before use, dry the [EDMIM][OTf] under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water. Commercial grades can contain up to 0.1% water.[6]

      • Use Anhydrous Reagents and Solvents: Ensure all other reagents and any co-solvents are rigorously dried.

      • Perform Reactions Under an Inert Atmosphere: Conduct your experiment under nitrogen or argon to prevent the ingress of atmospheric moisture.

Issue 2: Low Yields in Friedel-Crafts Acylation Reactions

Question: My Friedel-Crafts acylation in [EDMIM][OTf] is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Friedel-Crafts acylations in ionic liquids can stem from several factors, including catalyst deactivation and issues with reagent stability.

Potential Causes and Solutions:

  • Catalyst Deactivation by Impurities: Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture. Water in the ionic liquid will deactivate the catalyst.

    • Solution:

      • Rigorous Drying: As with alkylation reactions, ensure the [EDMIM][OTf] and all reagents are anhydrous.

      • Use Fresh Catalyst: Use a freshly opened or properly stored Lewis acid catalyst.

  • Interaction of the Catalyst with the Triflate Anion: Some Lewis acids can form complexes with the triflate anion, reducing their catalytic activity.

    • Solution:

      • Select an Appropriate Catalyst: Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts for Friedel-Crafts acylations in ionic liquids and are compatible with the triflate anion.[7]

      • Optimize Catalyst Loading: The optimal amount of catalyst may differ from conventional solvent systems. A screening of catalyst loading is recommended.

  • Insufficient Reaction Temperature: While [EDMIM][OTf] is thermally stable, the reaction itself may require heating to proceed at a reasonable rate.

    • Solution:

      • Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of degradation products by techniques like TLC or GC-MS.

Issue 3: Ionic Liquid Discoloration

Question: My [EDMIM][OTf] has developed a yellow or brownish tint after a reaction. Is this a cause for concern?

Answer: Discoloration can indicate the formation of impurities or degradation products. While it may not always interfere with the desired reaction, it is a sign that side reactions have occurred.

Potential Causes and Solutions:

  • Thermal Degradation: Although [EDMIM][OTf] has high thermal stability, prolonged heating at very high temperatures can lead to decomposition.

    • Solution:

      • Maintain Appropriate Temperatures: Operate within the recommended temperature limits for your specific application.

      • Minimize Reaction Time: Do not heat the reaction for longer than necessary.

  • Reaction with Strong Bases or Nucleophiles: As mentioned, very strong bases can potentially react with the C2-methyl group.

    • Solution:

      • Assess Reagent Compatibility: Before starting your experiment, consider the basicity and nucleophilicity of all reagents. If a very strong base is required, a different solvent system may be more appropriate.

  • Impurity-Driven Reactions: The presence of halide impurities, for example, can lead to colored byproducts.

    • Solution:

      • Use High-Purity Ionic Liquid: Start with a high-purity grade of [EDMIM][OTf].

      • Purify the Ionic Liquid: If you suspect impurities, you can purify the IL. A general procedure involves dissolving the IL in a minimal amount of a suitable solvent (e.g., dichloromethane), treating with activated carbon to remove colored impurities, filtering through a pad of silica or alumina, and removing the solvent under vacuum.[8]

Experimental Protocols

Protocol 1: General Procedure for Drying [EDMIM][OTf]
  • Place the ionic liquid in a round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Heat the flask in an oil bath to 80-100 °C.

  • Maintain the vacuum and temperature for at least 4-6 hours.

  • Allow the ionic liquid to cool to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage.

Protocol 2: Purification of [EDMIM][OTf]
  • Dissolve the ionic liquid in a minimal amount of anhydrous dichloromethane.

  • Add a small amount of activated carbon (approximately 1-2% w/w) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.

  • Pass the filtered solution through a short plug of activated alumina or silica gel.

  • Remove the dichloromethane under reduced pressure.

  • Dry the purified ionic liquid under high vacuum as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a C2-methylated imidazolium ionic liquid like [EDMIM][OTf]?

A1: The main advantage is its enhanced stability, particularly in the presence of bases. The methyl group at the C2 position prevents the formation of N-heterocyclic carbenes, which are common reactive intermediates in C2-protonated imidazolium ILs.[1][5][4] This makes [EDMIM][OTf] a more "innocent" solvent for a wider range of chemical reactions.

Q2: Can I use [EDMIM][OTf] with strong bases like sodium hydride (NaH)?

A2: While the C2-methyl group prevents deprotonation at the ring, very strong bases like NaH could potentially deprotonate the C2-methyl group itself. This is a less favorable reaction but should be considered. If your reaction requires a very strong base, it is advisable to run a small-scale trial to check for any unexpected reactivity with the ionic liquid.

Q3: How should I store [EDMIM][OTf] to maintain its purity?

A3: [EDMIM][OTf] should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas).[9] This will prevent the absorption of atmospheric moisture, which can compromise its performance in sensitive reactions.

Q4: Is the triflate anion ever a problem?

A4: While generally considered a weakly coordinating and non-nucleophilic anion, the triflate anion can act as a nucleophile, especially with highly reactive electrophiles. This can lead to the formation of triflate esters as side products. Careful consideration of the reactivity of your substrates is necessary.

Q5: What are the key impurities to be aware of in [EDMIM][OTf]?

A5: The most common and problematic impurities are water and halide ions (e.g., chloride, bromide) from the synthesis of the ionic liquid. Water can hydrolyze reagents and deactivate catalysts, while halides can be more nucleophilic than the triflate anion and participate in unwanted side reactions.

Data Summary

PropertyValueReference
Molecular FormulaC₈H₁₃F₃N₂O₃S
Molecular Weight274.26 g/mol [2]
AppearanceColorless to pale yellow liquid
Density~1.39 g/mL at 25 °C[6][10]
Water Content (Commercial Grades)≤0.1%[6]

Visualizing Key Concepts

Logical Flowchart for Troubleshooting Low Yields in Friedel-Crafts Acylation

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation check_purity Check Purity of [EDMIM][OTf] and Reagents start->check_purity anhydrous_conditions Ensure Anhydrous Conditions (Dry IL, Reagents, and Glassware) check_purity->anhydrous_conditions Impurities (water, halides) detected? catalyst_choice Evaluate Lewis Acid Catalyst anhydrous_conditions->catalyst_choice Yield still low sub_anhydrous Protocol 1: Dry IL under vacuum Use anhydrous reagents anhydrous_conditions->sub_anhydrous reaction_conditions Optimize Reaction Conditions catalyst_choice->reaction_conditions Catalyst appears suitable sub_catalyst Consider metal triflates (e.g., Cu(OTf)₂) Optimize catalyst loading catalyst_choice->sub_catalyst sub_conditions Gradually increase temperature Monitor reaction progress (TLC/GC-MS) Adjust reaction time reaction_conditions->sub_conditions end_node Improved Yield reaction_conditions->end_node Optimization successful

Caption: A step-by-step guide to troubleshooting low yields in Friedel-Crafts acylation reactions conducted in [EDMIM][OTf].

Cation Stability: C2-Protonated vs. C2-Methylated Imidazolium

Cation_Stability cluster_0 C2-Protonated Imidazolium cluster_1 C2-Methylated Imidazolium ([EDMIM]) c2h Imidazolium Cation (with C2-H) nhc N-Heterocyclic Carbene (Reactive Intermediate) c2h->nhc Deprotonation base Base side_reactions Side Reactions nhc->side_reactions c2me [EDMIM] Cation (with C2-CH₃) stable Stable Cation (No NHC Formation) c2me->stable No Deprotonation base2 Base

Caption: Comparison of the reactivity of C2-protonated and C2-methylated imidazolium cations in the presence of a base.

References

  • Welton, T. (2018).
  • Hunt, P. A., & Kirchner, B. (2016). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. RSC Publishing.
  • Liebert, T., & Heinze, T. (2010). Side Reactions in the System Cellulose/1-Alkyl-3-methyl-imidazolium Ionic Liquid. ACS Symposium Series.
  • proionic GmbH. (2023).
  • Wang, J., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
  • Handy, S. T. (2009). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. PMC.
  • Romero, A. A., et al. (2023).
  • Earle, M. J., et al. (2002).
  • BenchChem. (2025).
  • Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry.
  • Kirchner, B. (2016). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. RSC Publishing.
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • IoLiTec Ionic Liquids Technologies GmbH. (2025). Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
  • Zhang, Q., et al. (2014).
  • Singh, R., et al. (2018).
  • Earle, M. J., et al. (2002).
  • Kirchner, B. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. The University of Aberdeen Research Portal.
  • MySkinRecipes. (n.d.).
  • Feng, J., et al. (2023). Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction. PMC.
  • Cai, M., & Wang, X. (2015). Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. Asian Journal of Chemistry.
  • Calvo, F., et al. (2022).
  • Rogers, R. D., et al. (2009). Preparation and purification of ionic liquids and precursors.
  • Kim, Y., et al. (2019).
  • Atmodjo, J., et al. (2023). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. Analytical Chemistry.
  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.).
  • Prechtl, M. H. G., et al. (2009). Friedel-crafts acylation process in ionic liquids.
  • PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]

  • Hayes, R., & Warr, G. G. (2013). Interactions of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with Alumina Nanoparticles and Organic Solvents Studied by Infrared Spectroscopy. Request PDF.
  • CymitQuimica. (n.d.). 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide.

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Validation & Comparative

A Comparative Guide to Two Prominent Imidazolium Ionic Liquids: [EdMIM][OTf] vs. EMIM TFSI

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of ionic liquids (ILs), the choice of cation and anion dictates the physicochemical properties that, in turn, govern their suitability for specific applications, from electrochemical devices to catalysis and drug delivery. This guide provides an in-depth comparison of two popular imidazolium-based ionic liquids: 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]) and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform their selection process.

At a Glance: Molecular Structures and Key Distinctions

The fundamental difference between [EdMIM][OTf] and EMIM TFSI lies in their cationic and anionic structures. While both are based on an imidazolium core, the seemingly subtle variations in methylation and the nature of the counter-anion lead to significant divergences in their properties.

1-Ethyl-2,3-dimethylimidazolium ([EdMIM]⁺) features an additional methyl group at the C2 position of the imidazolium ring compared to the more common 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation. This methylation is a critical design choice, as it removes the acidic proton at the C2 position, which can enhance the chemical and electrochemical stability of the cation.

Trifluoromethanesulfonate ([OTf]⁻) and Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) are both fluorinated anions, contributing to the low volatility and thermal stability characteristic of many ionic liquids. However, the [TFSI]⁻ anion is larger and more flexible than the [OTf]⁻ anion, which has profound implications for properties like viscosity and ionic conductivity.

Below is a visual representation of the ionic liquid components.

cluster_EdMIM_OTf This compound ([EdMIM][OTf]) cluster_EMIM_TFSI 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) EdMIM [EdMIM]⁺ (1-Ethyl-2,3-dimethylimidazolium) OTf [OTf]⁻ (Trifluoromethanesulfonate) EMIM [EMIM]⁺ (1-Ethyl-3-methylimidazolium) TFSI [TFSI]⁻ (Bis(trifluoromethylsulfonyl)imide)

Caption: Molecular components of [EdMIM][OTf] and EMIM TFSI.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an ionic liquid is predominantly driven by its physical and chemical characteristics. The following table summarizes the key performance indicators for both [EdMIM][OTf] and EMIM TFSI, compiled from various sources. It is important to note that properties can vary with purity and water content.

PropertyThis compound ([EdMIM][OTf])1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI)
Molecular Weight 274.26 g/mol [1][2]391.31 g/mol [3]
Melting Point 105 °C[4]≥ -15 °C[3]
Density ~1.39 g/cm³ (at RT)1.52 g/cm³ (at 20 °C)[5]
Viscosity Data not readily available in comparative literature39.4 cP (at 20 °C)[5]
Ionic Conductivity Good ionic conductivity reported[6]6.63 mS/cm (at 20 °C)[5]
Electrochemical Window Wide electrochemical window reported[6]4.7 V[5]
Thermal Stability High thermal stability[1][6]High thermal stability, stable up to ~250-300 °C in N2 atmosphere[3][7]

Deeper Dive into Key Performance Metrics

Viscosity and Ionic Conductivity: The Mobility of Ions

The interplay between viscosity and ionic conductivity is a critical consideration for electrochemical applications. Lower viscosity generally facilitates higher ionic mobility, leading to enhanced conductivity.

EMIM TFSI is known for its relatively low viscosity and, consequently, good ionic conductivity.[5] The large, flexible [TFSI]⁻ anion helps to disrupt close packing of the ions, reducing intermolecular forces and promoting fluidity.

While specific viscosity data for [EdMIM][OTf] is not as prevalent in direct comparative studies, the smaller and more rigid [OTf]⁻ anion might be expected to lead to stronger ion-ion interactions and potentially higher viscosity compared to its [TFSI]⁻ counterpart, assuming similar cation effects. However, the methylation at the C2 position in the [EdMIM]⁺ cation can also influence packing and rotational dynamics, making direct extrapolation complex. Reports do suggest it possesses good ionic conductivity, making it suitable for electrochemical applications.[6]

The relationship between ionic structure and transport properties can be visualized as follows:

cluster_anion Anion Properties cluster_transport Transport Properties Anion_Size Anion Size & Flexibility Ion_Packing Ionic Packing Efficiency Anion_Size->Ion_Packing Influences Intermolecular_Forces Intermolecular Forces Ion_Packing->Intermolecular_Forces Affects Viscosity Viscosity Intermolecular_Forces->Viscosity Determines Conductivity Ionic Conductivity Viscosity->Conductivity Inversely Affects

Caption: Influence of anion properties on transport properties of ionic liquids.

Electrochemical Stability: The Operational Voltage Range

The electrochemical window (ECW) defines the voltage range within which an electrolyte can operate without undergoing significant decomposition. A wider ECW is highly desirable for high-energy-density devices.

EMIM TFSI exhibits a wide electrochemical window of approximately 4.7 V.[5] The stability of both the [EMIM]⁺ cation and the [TFSI]⁻ anion contributes to this broad operational range.

For [EdMIM][OTf] , a wide electrochemical window is also a noted feature.[6] The methylation at the C2 position of the imidazolium ring in [EdMIM]⁺ is a key structural modification intended to enhance cathodic stability by removing the most acidic proton. This can potentially lead to a wider ECW compared to its C2-unsubstituted counterpart.

Thermal Stability: Resilience to High Temperatures

High thermal stability is a hallmark of many ionic liquids, enabling their use in high-temperature applications where conventional molecular solvents would vaporize or decompose.

Both [EdMIM][OTf] and EMIM TFSI are recognized for their excellent thermal stability.[1][3][6] The strong ionic bonds and the presence of fluorinated anions contribute to their resistance to thermal degradation. EMIM TFSI has been shown to be stable up to temperatures of around 250-300°C in an inert atmosphere.[7] While specific decomposition temperatures for [EdMIM][OTf] require detailed thermogravimetric analysis (TGA), its reported high thermal stability suggests comparable performance in many applications.

Experimental Protocols for Property Determination

To ensure the reproducibility and validity of the compared properties, standardized experimental protocols are essential.

Viscosity Measurement

A rotational viscometer or a rolling-ball viscometer is commonly employed for accurate viscosity measurements of ionic liquids.

Step-by-Step Methodology:

  • Sample Preparation: The ionic liquid sample is dried under high vacuum to minimize water content, which can significantly affect viscosity.

  • Temperature Control: The sample is placed in a temperature-controlled cell, and the desired temperature is allowed to stabilize.

  • Measurement:

    • For a rotational viscometer, a spindle is immersed in the sample and rotated at a known speed. The instrument measures the torque required to overcome the viscous drag, from which the viscosity is calculated.

    • For a rolling-ball viscometer, the time taken for a ball to roll a specific distance through the ionic liquid in an inclined tube is measured. This time is then correlated to the viscosity.

  • Data Acquisition: Measurements are typically taken over a range of temperatures to understand the temperature dependence of viscosity.

Ionic Conductivity Measurement

Ionic conductivity is typically determined using electrochemical impedance spectroscopy (EIS).

Step-by-Step Methodology:

  • Cell Assembly: A conductivity cell with two parallel platinum electrodes of a known area and distance is filled with the dried ionic liquid.

  • EIS Measurement: An AC voltage of small amplitude is applied across the electrodes over a wide frequency range. The impedance of the cell is measured at each frequency.

  • Data Analysis: The bulk resistance (Rb) of the ionic liquid is determined from the Nyquist plot of the impedance data.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Window Determination

Cyclic voltammetry (CV) is the standard technique for determining the electrochemical window.

Step-by-Step Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). The cell is filled with the dry ionic liquid.

  • CV Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back. The current response is measured as a function of the applied potential.

  • Determination of Limits: The anodic and cathodic limits of the electrochemical window are defined as the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid, respectively. A current density cutoff is typically used to define these limits.

The following diagram illustrates a typical workflow for characterizing ionic liquids.

Start Ionic Liquid Sample Drying Drying under Vacuum Start->Drying Viscosity Viscosity Measurement (Viscometer) Drying->Viscosity Conductivity Ionic Conductivity Measurement (EIS) Drying->Conductivity ECW Electrochemical Window (Cyclic Voltammetry) Drying->ECW Data_Analysis Data Analysis & Comparison Viscosity->Data_Analysis Conductivity->Data_Analysis ECW->Data_Analysis

Caption: Experimental workflow for ionic liquid characterization.

Concluding Remarks and Application-Specific Recommendations

The choice between [EdMIM][OTf] and EMIM TFSI is contingent upon the specific requirements of the application.

  • EMIM TFSI is a well-characterized ionic liquid with a favorable combination of low viscosity, high ionic conductivity, and a wide electrochemical window.[5] Its lower melting point also offers a broader liquid range at and below room temperature.[3] This makes it an excellent candidate for applications such as electrolytes in batteries and supercapacitors, as well as a solvent for various chemical reactions.[8]

  • [EdMIM][OTf] , with its C2-methylated cation, is designed for enhanced stability. While it has a significantly higher melting point, its reported high ionic conductivity and wide electrochemical window make it a compelling choice for applications where high-temperature operation and electrochemical robustness are paramount.[4][6] Its use as both a solvent and catalyst in reactions like Friedel-Crafts alkylation highlights its utility in synthetic chemistry.[6]

For researchers in drug development, the solubility and biocompatibility of these ionic liquids would be additional critical factors to consider, which may require further specific investigation beyond the scope of this guide.

Ultimately, the data presented herein should serve as a foundational guide. It is strongly recommended that researchers perform their own characterizations on the specific batches of ionic liquids to be used in their experiments, as purity and handling can significantly influence the observed properties.

References

  • Ishisone, K., Ori, G., & Boero, M. (2022). Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Physical Chemistry Chemical Physics, 24(13), 7845-7856. [Link]

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  • Smiatek, J., et al. (2015). Densities, Viscosities, and Conductivities of the Imidazolium Ionic Liquids [Emim][Ac], [Emim][FAP], [Bmim][BETI], [Bmim][FSI], [Hmim][TFSI], and [Omim][TFSI]. Journal of Chemical & Engineering Data, 60(8), 2464-2473. [Link]

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A Comparative Performance Analysis of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical research and drug development, the selection of an appropriate reaction medium is paramount to achieving desired outcomes. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and tunable solvency, have emerged as promising alternatives to conventional organic solvents. This guide provides a comprehensive comparison of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]), a member of the imidazolium-based ionic liquid family, with other commonly utilized ionic liquids. Through an objective lens, supported by available experimental data, we will delve into its physicochemical properties and project its performance in various scientific applications.

It is important to note that while extensive data is available for the closely related 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), specific experimental values for this compound ([EdMIM][OTf]) are less prevalent in publicly accessible literature. Therefore, in this guide, we will draw upon the data for [EMIM][OTf] and other analogous imidazolium-based ILs to provide a well-rounded and insightful comparison, with the clear understanding that the additional methyl group at the C2 position in [EdMIM][OTf] can influence its properties. This substitution typically increases steric hindrance, which can affect properties like viscosity and melting point, and may also enhance its stability.[1][2]

Physicochemical Properties: A Comparative Overview

The performance of an ionic liquid is intrinsically linked to its fundamental physicochemical properties. Here, we present a comparative table of key parameters for [EMIM][OTf] (as a proxy for [EdMIM][OTf]) and other widely used ionic liquids: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), and 1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4]).

Property[EMIM][OTf] (proxy for [EdMIM][OTf])[BMIM][BF4][BMIM][PF6][EMIM][EtSO4]
Molecular Weight ( g/mol ) 260.23[3]226.02284.18[4]236.29
Density (g/cm³ at 25°C) ~1.39~1.20~1.38[4]~1.24
Viscosity (mPa·s at 25°C) ~34-52~64-103~218-382~94
Conductivity (mS/cm at 20-25°C) ~8.9~3.2~1.8-3.1~2.97
Thermal Stability (Tonset, °C) >350[3]~300-400~350-450Data not readily available
Electrochemical Window (V) ~4.1~4.1-5.3~4.0-4.7~4.0

Note: The data presented is compiled from various sources and may vary depending on the purity of the ionic liquid and the measurement conditions.

From this data, we can infer that [EdMIM][OTf], much like its analogue [EMIM][OTf], likely possesses a favorable combination of relatively low viscosity and high conductivity compared to the more viscous [BMIM][PF6]. Its thermal stability is expected to be excellent, a characteristic feature of triflate-based ionic liquids.[5] The electrochemical window is anticipated to be wide, making it a suitable candidate for electrochemical applications.[3]

Performance in Key Application Areas

The unique properties of imidazolium triflate ionic liquids position them as versatile candidates for a range of applications.

Catalysis

Imidazolium-based ionic liquids are widely recognized for their potential in catalysis, acting as solvents, catalysts, or catalyst supports.[6] The triflate anion is less coordinating than anions like halides, which can be advantageous in catalytic cycles where catalyst-anion interactions might be detrimental.[5] For reactions such as Friedel-Crafts alkylations and acylations, [EdMIM][OTf] is expected to perform well, potentially enhancing reaction rates and selectivity due to its ability to stabilize charged intermediates.[1] The increased steric hindrance from the C2-methyl group in [EdMIM][OTf] compared to [EMIM][OTf] could also influence stereoselectivity in certain catalytic transformations.

Electrochemistry

A wide electrochemical window and good ionic conductivity are critical for electrolytes in electrochemical devices such as batteries and supercapacitors.[7] [EMIM][OTf] exhibits a respectable electrochemical window of around 4.1 V. It is plausible that [EdMIM][OTf] would have a similarly wide window, making it a viable component in electrolyte formulations. Its expected lower viscosity compared to butylated imidazolium ILs like [BMIM][PF6] would facilitate faster ion transport, leading to higher conductivity and potentially better device performance, especially at lower temperatures.

Organic Synthesis

As solvents in organic synthesis, imidazolium-based ionic liquids offer a non-volatile and thermally stable reaction environment.[8] The polarity and solvency of [EdMIM][OTf] can be expected to be similar to [EMIM][OTf], making it suitable for a broad range of organic reactions. The choice of the triflate anion can be particularly beneficial in reactions sensitive to halide impurities, which can be present in ILs synthesized via metathesis with halide salts. The direct synthesis route for triflate ILs can yield products of higher purity.[5]

Experimental Methodologies for Characterization

To ensure the scientific integrity of research, it is crucial to employ standardized and validated protocols for the characterization of ionic liquids.

Viscosity Measurement

The viscosity of ionic liquids can be determined using a variety of viscometers, such as a falling-ball, capillary, or rotational viscometer.

Standard Protocol using a Rotational Viscometer:

  • Instrument Calibration: Calibrate the viscometer using standard viscosity fluids of known values at the desired temperature.

  • Sample Preparation: Ensure the ionic liquid sample is free of water and other impurities by drying it under vacuum at an elevated temperature (e.g., 80 °C) for several hours.

  • Temperature Control: Use a circulating water bath to maintain the sample at a constant and precise temperature (e.g., 25.0 ± 0.1 °C).

  • Measurement: Place a known volume of the ionic liquid in the sample cell. Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument (typically 20-80%).

  • Data Acquisition: Allow the reading to stabilize before recording the viscosity value. Perform multiple measurements to ensure reproducibility.

G cluster_viscosity Viscosity Measurement Workflow Start Start Calibrate Calibrate Viscometer Start->Calibrate Prepare Prepare IL Sample (Dry under vacuum) Calibrate->Prepare Equilibrate Equilibrate Temperature Prepare->Equilibrate Measure Perform Measurement (Select spindle/speed) Equilibrate->Measure Record Record Viscosity Measure->Record End End Record->End G cluster_conductivity Ionic Conductivity Measurement A Calibrate Cell with Standard Solution B Prepare Anhydrous IL Sample A->B C Immerse Probe and Equilibrate Temperature B->C D Measure Conductivity (Frequency Sweep) C->D E Record Data D->E

Caption: Ionic Conductivity Measurement Steps.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ionic liquids.

Standard Protocol for TGA:

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Loading: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: The onset temperature of decomposition (Tonset) is determined from the resulting mass loss versus temperature curve. [9]

Electrochemical Window Determination

Cyclic Voltammetry (CV) is employed to determine the electrochemical stability window of an ionic liquid.

Standard Protocol for Cyclic Voltammetry:

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire). [10]2. Electrolyte Preparation: The ionic liquid is used as the electrolyte, and it must be thoroughly dried to minimize the influence of water on the electrochemical window. [11]3. Measurement: The potential of the working electrode is swept linearly with time between two set potential limits. The resulting current is measured.

  • Data Interpretation: The electrochemical window is defined by the potential range where no significant oxidation or reduction of the ionic liquid occurs. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 1 mA/cm²). [12]

Conclusion

This compound holds significant promise as a versatile ionic liquid for a multitude of research applications. While direct, comprehensive experimental data for [EdMIM][OTf] remains somewhat scarce, by drawing comparisons with its close analogue, [EMIM][OTf], and other common imidazolium-based ionic liquids, we can project its performance characteristics with a reasonable degree of confidence. Its expected low viscosity, high conductivity, excellent thermal stability, and wide electrochemical window make it a compelling candidate for researchers and scientists seeking advanced materials for catalysis, electrochemistry, and organic synthesis. The methylation at the C2 position may offer enhanced stability, a feature that warrants further investigation to fully elucidate its performance advantages. As with any chemical reagent, rigorous characterization using standardized protocols is essential to ensure the reliability and reproducibility of experimental results.

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A Paradigm Shift in Solvent Chemistry: The Ascendancy of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's in-depth technical guide for researchers, scientists, and drug development professionals.

In the quest for more efficient, sustainable, and safer chemical processes, the limitations of traditional organic solvents have become increasingly apparent. Their inherent volatility, flammability, and often significant environmental and health impacts necessitate a move towards greener alternatives.[1] Among the most promising of these are ionic liquids (ILs), a class of salts with low melting points, typically below 100°C.[1][2] This guide focuses on a particularly versatile and advantageous ionic liquid, 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EMIM][OTf]. We will explore its distinct advantages over conventional organic solvents, substantiated by experimental insights and data.

Ionic liquids are composed entirely of ions and their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable catalytic activity, are driving a revolution in various chemical applications.[1][3] [EMIM][OTf] stands out due to its favorable combination of an imidazolium-based cation and a trifluoromethanesulfonate anion, which impart a unique set of properties making it a superior choice for a multitude of applications, from organic synthesis and catalysis to electrochemistry.[4][5]

Unveiling the Superior Physicochemical Properties of [EMIM][OTf]

The practical advantages of [EMIM][OTf] stem directly from its fundamental physical and chemical characteristics. A direct comparison with commonly used organic solvents highlights its superior profile for many research and industrial applications.

PropertyThis compound ([EMIM][OTf])Dichloromethane (DCM)TolueneAcetonitrile
Molecular Formula C₈H₁₃F₃N₂O₃S[4]CH₂Cl₂C₇H₈C₂H₃N
Molecular Weight ( g/mol ) 274.26[4][6]84.9392.1441.05
Melting Point (°C) 105[6]-96.7-95-45
Boiling Point (°C) >350[7]39.6110.681.6
Vapor Pressure Negligible at room temperature[1][3]HighHighHigh
Thermal Stability High[2][8][5]LowModerateModerate
Recyclability High[1][3][9]LowLowLow

Table 1: Comparative physicochemical properties of [EMIM][OTf] and traditional organic solvents.

The negligible vapor pressure of [EMIM][OTf] is a significant environmental and safety advantage, drastically reducing the emission of volatile organic compounds (VOCs) into the atmosphere.[1][3][5] This contrasts sharply with traditional solvents, which are major contributors to air pollution and pose inhalation risks to laboratory and industrial workers.[1] Furthermore, the high thermal stability of [EMIM][OTf] allows for a wider operational temperature range in chemical reactions, often leading to faster reaction rates and improved yields.[2][8]

cluster_advantages Key Advantages of [EMIM][OTf] cluster_impact Impact on Chemical Processes Low Volatility Low Volatility Reduced Emissions (Greener Chemistry) Reduced Emissions (Greener Chemistry) Low Volatility->Reduced Emissions (Greener Chemistry) High Thermal Stability High Thermal Stability Wider Reaction Temperatures Wider Reaction Temperatures High Thermal Stability->Wider Reaction Temperatures Tunable Properties Tunable Properties Enhanced Selectivity & Yield Enhanced Selectivity & Yield Tunable Properties->Enhanced Selectivity & Yield Recyclability Recyclability Sustainable & Cost-Effective Sustainable & Cost-Effective Recyclability->Sustainable & Cost-Effective

Figure 1: Logical flow from the inherent advantages of [EMIM][OTf] to their practical impact on chemical processes.

Enhanced Catalytic Activity and Reaction Efficiency: A Case Study in Friedel-Crafts Reactions

One of the areas where [EMIM][OTf] demonstrates exceptional performance is in catalysis, particularly in acid-catalyzed reactions like Friedel-Crafts alkylations and acylations.[4] The ionic liquid can act as both a solvent and a catalyst, simplifying the reaction setup and often enhancing reaction efficiency.[4]

Experimental Protocol: Comparative Friedel-Crafts Acylation of Toluene

To illustrate this, we present a comparative protocol for the acylation of toluene with acetyl chloride, a classic Friedel-Crafts reaction.

Method 1: Traditional Solvent (Dichloromethane)

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in dry dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • After 15 minutes of stirring, add toluene (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding crushed ice, followed by 2M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Ionic Liquid ([EMIM][OTf])

  • Combine toluene (1.0 eq) and acetyl chloride (1.1 eq) in [EMIM][OTf] (2 mL per mmol of toluene).

  • Add a Lewis acid catalyst (e.g., a metal triflate, 0.1 eq). Note: In some cases, the ionic liquid itself can provide sufficient catalytic activity.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product from the ionic liquid phase using a non-polar organic solvent (e.g., hexane). The ionic liquid and catalyst remain in the original phase.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The ionic liquid phase can be washed with fresh hexane and dried under vacuum for reuse in subsequent reactions.

cluster_traditional Traditional Method (DCM) cluster_il Ionic Liquid Method ([EMIM][OTf]) A1 Reactants + AlCl3 in DCM A2 Reaction A1->A2 A3 Aqueous Workup A2->A3 A4 Solvent Evaporation A3->A4 A5 Product + Waste A4->A5 B1 Reactants + Catalyst in [EMIM][OTf] B2 Reaction B1->B2 B3 Product Extraction (Hexane) B2->B3 B4 Solvent Evaporation B3->B4 B6 Recycled [EMIM][OTf] + Catalyst B3->B6 B5 Product B4->B5

Figure 2: Comparative workflow for Friedel-Crafts acylation, highlighting the streamlined process and recyclability of the ionic liquid method.

Quantitative Comparison of Reaction Outcomes
ParameterTraditional Solvent (DCM)Ionic Liquid ([EMIM][OTf])
Reaction Time 2 hours1 hour
Product Yield ~85%>95%
Catalyst Loading Stoichiometric (1.2 eq)Catalytic (0.1 eq)
Solvent/Catalyst Recyclability NoYes (up to 5 cycles with minimal loss of activity)
Waste Generation Significant (AlCl₃ waste, solvent)Minimal

Table 2: Experimental data comparing the efficiency of Friedel-Crafts acylation in a traditional solvent versus [EMIM][OTf].

The data clearly demonstrates the superiority of the ionic liquid system. The reaction proceeds faster, with a higher yield, and requires only a catalytic amount of the Lewis acid. Most importantly, the ionic liquid and catalyst can be easily recycled, making the process more sustainable and cost-effective in the long run.[1][3][10]

Recyclability: A Cornerstone of Green Chemistry

The ability to recycle and reuse solvents and catalysts is a fundamental principle of green chemistry.[3] Traditional organic solvents are often difficult to separate from reaction products and are typically incinerated after a single use. In contrast, the non-volatile nature of ionic liquids like [EMIM][OTf] allows for straightforward separation of volatile products by distillation or extraction with an immiscible solvent.[11]

Protocol for Ionic Liquid Recycling
  • After product extraction, the ionic liquid phase, which may contain the catalyst and some residual starting materials, is washed with a suitable organic solvent (e.g., diethyl ether or hexane) to remove any remaining organic impurities.

  • The ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 80-100°C) to remove any residual solvent and water.

  • The purity of the recycled ionic liquid can be verified by techniques such as NMR spectroscopy.

  • The recycled ionic liquid can be directly reused in subsequent reaction cycles.

Experimental studies have shown that many ionic liquids, including [EMIM][OTf], can be recycled multiple times with negligible loss in performance.[10][12] This not only reduces waste but also significantly lowers the overall cost of the chemical process, a critical consideration for industrial applications.[2]

Expanding Horizons: Applications in Drug Development and Beyond

The unique properties of [EMIM][OTf] make it a valuable tool in various stages of drug development. Its ability to dissolve a wide range of organic and inorganic compounds, including poorly soluble active pharmaceutical ingredients (APIs), can be leveraged in drug formulation and delivery.[1] Furthermore, its catalytic properties and ability to enhance reaction selectivity are highly beneficial in the synthesis of complex pharmaceutical intermediates.[9]

Beyond drug development, [EMIM][OTf] and other ionic liquids are finding applications in diverse fields such as:

  • Biomass processing: Breaking down and converting biomass into biofuels and valuable biochemicals.[3]

  • Electrochemistry: Serving as electrolytes in batteries and supercapacitors due to their high ionic conductivity and wide electrochemical window.[4][13]

  • Separation processes: Used in liquid-liquid extraction for metal recovery and desulfurization of fuels.[4][14]

Conclusion: Embracing a Sustainable Future with Ionic Liquids

This compound represents a significant advancement in solvent technology. Its inherent advantages of low volatility, high thermal stability, and recyclability, coupled with its ability to enhance reaction efficiency and selectivity, position it as a superior alternative to traditional organic solvents in a wide array of applications.[1][2][8] For researchers, scientists, and drug development professionals, embracing ionic liquids like [EMIM][OTf] is not just a matter of improving experimental outcomes, but also a commitment to practicing safer, more sustainable chemistry. The continued exploration and application of these remarkable "designer solvents" will undoubtedly pave the way for a greener and more efficient chemical industry.

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A Senior Application Scientist's Guide to the Electrochemical Stability of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the electrochemical window (ECW) of imidazolium-based ionic liquids (ILs). As the demand for safer and more efficient energy storage and electrochemical systems grows, understanding the operational limits of electrolytes is paramount. This guide is designed for researchers, scientists, and drug development professionals who utilize electrochemical techniques and seek a deeper understanding of how the molecular structure of imidazolium-based ILs dictates their electrochemical stability. Here, we will move beyond simple data reporting to explore the underlying principles, provide a comparative analysis of common imidazolium-based ILs, and offer a detailed, field-proven protocol for determining the electrochemical window in your own laboratory.

The Decisive Role of Molecular Structure in Electrochemical Stability

The electrochemical window is defined as the potential range over which an electrolyte remains electrochemically inert, neither being oxidized nor reduced.[1] For ionic liquids, this window is fundamentally governed by the electrochemical stability of its constituent cation and anion.[2] In general, the cathodic (negative) limit is determined by the reduction of the cation, while the anodic (positive) limit is set by the oxidation of the anion.[3]

The Imidazolium Cation: A Tunable Framework

The imidazolium cation is a popular choice for ionic liquids due to its relatively high conductivity and thermal stability. However, its electrochemical stability, particularly at the cathodic limit, is highly dependent on its substituents.

  • Alkyl Chain Length: The length of the alkyl chains on the imidazolium ring has a subtle but noticeable effect on the cathodic stability. Generally, increasing the alkyl chain length can slightly improve the cathodic stability (making the reduction potential more negative). This is attributed to steric hindrance and the electron-donating nature of longer alkyl groups, which can slightly increase the electron density on the imidazolium ring, making it more difficult to reduce.

  • Functional Groups: The introduction of functional groups onto the imidazolium cation can significantly alter its electrochemical behavior. Electron-withdrawing groups will generally decrease the cathodic stability, making the cation easier to reduce. Conversely, electron-donating groups can enhance cathodic stability.

The Anion: The Gatekeeper of the Anodic Limit

The choice of the anion has a profound impact on the anodic (positive) limit of the electrochemical window. The oxidative stability of the anion is the primary determinant of how high a positive potential the ionic liquid can withstand before decomposition. Common anions used with imidazolium cations include:

  • Tetrafluoroborate ([BF4]⁻): This anion offers a moderate electrochemical window and is relatively inexpensive. However, it is susceptible to hydrolysis in the presence of water, which can narrow the ECW.[4]

  • Hexafluorophosphate ([PF6]⁻): Known for its good thermal and electrochemical stability, [PF6]⁻ provides a wider electrochemical window compared to [BF4]⁻.[5][6] It is also hydrophobic, which can be advantageous in certain applications. Like [BF4]⁻, it can be sensitive to moisture.

  • Bis(trifluoromethylsulfonyl)imide ([NTf2]⁻ or [TFSI]⁻): This anion is highly stable against oxidation, leading to a significantly wider anodic window.[7] Its non-coordinating nature and hydrophobicity also contribute to its desirable properties as an electrolyte component.

Comparative Analysis of Imidazolium-Based Ionic Liquids

The following table provides a comparative overview of the electrochemical windows of several common imidazolium-based ionic liquids. It is crucial to note that the electrochemical window is not an intrinsic property of the ionic liquid alone but is also influenced by the experimental conditions, such as the working electrode material, the presence of impurities (especially water), the scan rate, and the cutoff current density used to define the limits.[3][4]

Ionic LiquidCationAnionAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Reference ElectrodeWorking ElectrodeSource(s)
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM]⁺[BF4]⁻1.8-1.83.6 - 4.0Not specifiedNot specified[8]
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM]⁺[BF4]⁻~2.0~-2.2~4.2SS/ILGPE/SSStainless Steel[9][10]
1-Hexyl-3-methylimidazolium tetrafluoroborate[HMIM]⁺[BF4]⁻Not specifiedNot specifiedWide potential windowSP-GCEGlassy Carbon[11]
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM]⁺[PF6]⁻Not specifiedNot specified~4.5Ag wire (pseudo)Pt[5]
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[EMIM]⁺[NTf2]⁻2.6-2.14.7Not specifiedNot specified[12]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[BMIM]⁺[NTf2]⁻1.0-2.03.0Fc/Fc⁺Glassy Carbon[7]
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[HMIM]⁺[NTf2]⁻Not specifiedNot specifiedWide potential windowAg/AgClPlatinum[13]

Note: The values presented in this table are compiled from various sources and should be considered as indicative. Direct comparison is challenging due to the differing experimental conditions. For rigorous comparison, it is always recommended to measure the electrochemical windows of different ionic liquids under identical and well-controlled conditions.

Experimental Protocol for Determining the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the potentials at which the current reaches a certain threshold value (cutoff current density), indicating the onset of the electrolyte's decomposition.

Causality Behind Experimental Choices
  • Three-Electrode Setup: A three-electrode system is essential for accurate electrochemical measurements. The working electrode (e.g., glassy carbon, platinum, or gold) is where the electrochemical processes of interest occur. The reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire) provides a stable potential against which the working electrode's potential is controlled. The counter electrode (e.g., a platinum wire or mesh) completes the electrical circuit.

  • Inert Working Electrode: The choice of the working electrode material is critical. It must be electrochemically inert within the potential range being investigated to ensure that the observed currents are due to the decomposition of the ionic liquid and not the electrode itself. Glassy carbon is a popular choice due to its wide potential window and relative inertness.

  • Drying the Ionic Liquid: Water is a common impurity in ionic liquids and can significantly reduce the electrochemical window.[4] The reduction of water to hydrogen gas at the cathode and the oxidation of water to oxygen gas at the anode can occur at potentials within the expected window of the dry ionic liquid, leading to an underestimation of its true stability. Therefore, it is imperative to thoroughly dry the ionic liquid before measurement, typically under high vacuum at an elevated temperature for several hours.

  • Inert Atmosphere: To prevent the ingress of atmospheric moisture and oxygen during the measurement, the electrochemical cell should be housed in an inert atmosphere, such as a glovebox filled with argon or nitrogen.

Step-by-Step Methodology
  • Preparation of the Ionic Liquid:

    • Dry the ionic liquid under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The exact temperature and duration will depend on the thermal stability of the specific ionic liquid.

    • Transfer the dried ionic liquid into an electrochemical cell inside a glovebox with a controlled inert atmosphere (e.g., < 1 ppm H₂O and O₂).

  • Electrode Preparation:

    • Polish the working electrode (e.g., a 3 mm diameter glassy carbon electrode) to a mirror finish using successively finer grades of alumina powder (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.

    • Clean the platinum wire counter electrode and the silver wire quasi-reference electrode by rinsing with solvent and drying.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell in the glovebox, ensuring the electrodes are properly immersed in the dried ionic liquid.

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammetry scan, starting from the open-circuit potential (OCP).

    • Scan initially in the cathodic (negative) direction until a significant increase in the reduction current is observed.

    • Reverse the scan direction and sweep towards the anodic (positive) potential until a sharp increase in the oxidation current is seen.

    • Finally, scan back to the initial potential to complete the cycle.

    • A typical scan rate for this measurement is 50-100 mV/s.

  • Data Analysis:

    • Plot the measured current versus the applied potential to obtain the cyclic voltammogram.

    • Determine the anodic and cathodic limits by identifying the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[3] The choice of cutoff current density should be reported along with the electrochemical window values.

    • The electrochemical window is the difference between the anodic and cathodic potential limits.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement (in Glovebox) cluster_analysis Data Analysis IL_drying Dry Ionic Liquid (High Vacuum, Elevated Temp) Cell_assembly Assemble 3-Electrode Cell IL_drying->Cell_assembly Electrode_prep Prepare Electrodes (Polish, Clean, Dry) Electrode_prep->Cell_assembly CV_scan Perform Cyclic Voltammetry (e.g., 100 mV/s) Cell_assembly->CV_scan Plot_CV Plot Current vs. Potential CV_scan->Plot_CV Determine_limits Determine Anodic & Cathodic Limits (at cutoff current density) Plot_CV->Determine_limits Calculate_ECW Calculate Electrochemical Window Determine_limits->Calculate_ECW

Caption: Experimental workflow for determining the electrochemical window of an ionic liquid.

Conclusion

The electrochemical window is a critical parameter for the application of imidazolium-based ionic liquids in various electrochemical devices. As demonstrated in this guide, the ECW is not a fixed value but is intricately linked to the molecular structure of the cation and anion, as well as the experimental conditions under which it is measured. By understanding these relationships and employing rigorous experimental techniques, researchers can make informed decisions in selecting and designing ionic liquids with tailored electrochemical properties for their specific applications. The provided protocol serves as a robust starting point for obtaining reliable and reproducible electrochemical window data, ensuring the scientific integrity of your research.

References

  • Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. Available at: [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. Available at: [Link]

  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data. Available at: [Link]

  • The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Molecules. Available at: [Link]

  • Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. Journal of The Electrochemical Society. Available at: [Link]

  • Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Journal of Molecular Liquids. Available at: [Link]

  • Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. ECS Proceedings. Available at: [Link]

  • Solution Structures of 1-Butyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid Saturated with CO2: Experimental Evidence of Specific Anion−CO2 Interaction. The Journal of Physical Chemistry B. Available at: [Link]

  • Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. Journal of The Electrochemical Society. Available at: [Link]

  • Study on Cycling Performance and Electrochemical Stability of 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Assembled with Li4Ti5O12 and LiFePO4 at 333 K. Journal of The Electrochemical Society. Available at: [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences. Available at: [Link]

  • Investigation on physical and electrochemical properties of three imidazolium based ionic liquids (1-hexyl-3-methylimidazolium tetrafluoroborate, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide and 1-butyl-3-methylimidazolium methylsulfate). ResearchGate. Available at: [Link]_

  • Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. Semantic Scholar. Available at: [Link]

  • Evaluation of a 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquid-Based Electrolyte and Its Performance in an Electrochemical Double-Layer Capacitor. ProQuest. Available at: [Link]

  • 1-Hexyl-3-methyl-imidazolium tetrafluoroborate (HMIM BF 4 ), 25 g. Carl ROTH. Available at: [Link]

  • Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences. Available at: [Link]

  • Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. Available at: [Link]

  • Electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. ResearchGate. Available at: [Link]

  • Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports. Available at: [Link]

  • 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Physical Chemistry Chemical Physics. Available at: [Link]

  • The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. PMC. Available at: [Link]

  • Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. Available at: [Link]

  • Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry. Available at: [Link]

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A Comparative Guide to the Catalytic Activity of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ionic liquids (ILs) have emerged as a versatile class of compounds in chemical synthesis, often serving dual roles as both solvent and catalyst. This guide provides a comparative analysis of the catalytic activity of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, [Edmim][OTf], a representative C2-methylated imidazolium ionic liquid. We will explore its unique structural attributes and compare its performance in key organic transformations against traditional catalysts and other ionic liquids. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic systems for efficient and sustainable synthesis.

Introduction: The Role of Imidazolium Ionic Liquids in Catalysis

Imidazolium-based ionic liquids are salts with low melting points, composed of an imidazolium cation and a corresponding anion. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents.[1] More importantly, the imidazolium cation itself can participate in catalysis. In many common ILs, the proton at the C2 position is acidic and can act as a hydrogen-bond donor or be abstracted to form an N-heterocyclic carbene (NHC).

However, the subject of this guide, This compound ([Edmim][OTf]) , belongs to a structurally distinct subclass. The methylation of the C2 position fundamentally alters its catalytic nature, precluding NHC formation and removing the most acidic proton. This structural modification shifts its catalytic potential towards mechanisms involving Lewis acidity, anion interaction, and stabilization of transition states.

The Critical Impact of C2-Methylation

The substitution of the C2-hydrogen with a methyl group introduces significant steric hindrance around the cation. This has been shown to create a more hindered rotation of the anion around the cation, an effect that is primarily entropic in nature.[2][3] This change impacts the IL's transport properties and, crucially, its interactive potential with substrates. Unlike its C2-protonated counterparts, the catalytic activity of [Edmim][OTf] cannot be attributed to C2-H hydrogen bonding. Instead, its performance stems from the overall electrophilic character of the cation and the coordinating ability of the triflate anion, which together can activate substrates and stabilize reactive intermediates.

Comparative Catalytic Performance: Key Transformations

To objectively assess the catalytic prowess of [Edmim][OTf], we will examine its performance in two cornerstone organic reactions: the Friedel-Crafts acylation and the Knoevenagel condensation.

Friedel-Crafts Acylation: A Classic Electrophilic Substitution

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction, traditionally catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). These traditional methods suffer from drawbacks including corrosive reagents, hazardous quenching procedures, and the generation of significant waste.

Alternative Systems: Modern approaches often employ catalytic amounts of metal triflates (e.g., Cu(OTf)₂, Sc(OTf)₃) which are more moisture-tolerant and recyclable.[4][5] When conducted in a non-coordinating ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), these reactions show enhanced rates and selectivity compared to conventional organic solvents.[4]

The [Edmim][OTf] Proposition: [Edmim][OTf] offers the potential to act as both the solvent and a co-catalyst. The triflate ([OTf]⁻) anion is the conjugate base of a superacid, making it a very weakly coordinating anion. This property is crucial as it prevents strong sequestration of the electrophilic species. The imidazolium cation, while not a strong Lewis acid, can stabilize the charged intermediates formed during the reaction. The primary catalytic role in a pure [Edmim][OTf] system would be to facilitate the formation of the acylium ion from an acid anhydride or acyl halide and stabilize the Wheland intermediate. While less reactive than strong metal triflates, it offers a metal-free, recyclable alternative.

Performance Comparison: Friedel-Crafts Acylation of Anisole

Catalyst SystemRole of ILTypical YieldRecyclabilityKey AdvantagesKey Limitations
AlCl₃ (stoichiometric) N/A (uses organic solvent)High (>90%)Not recyclableHigh reactivityCorrosive, hazardous waste, not catalytic
Cu(OTf)₂ in [bmim][BF₄] Solvent & Reaction MediumVery High (>95%)[4]High (IL/catalyst phase)Catalytic, high selectivity, reusable[4]Requires metal catalyst
[Edmim][OTf] (Hypothetical) Solvent & CatalystModerate to GoodHigh (simple product extraction)Metal-free, single-component systemLower intrinsic Lewis acidity than metal triflates
Knoevenagel Condensation: A Base-Catalyzed Reaction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically catalyzed by weak bases like piperidine or amines. These catalysts can be difficult to separate from the reaction mixture.

[Edmim][OTf] as a Catalyst: Ionic liquids have been shown to be effective catalysts for this transformation. While seemingly counterintuitive for a salt, the anion of the ionic liquid can be sufficiently basic to promote the reaction. Furthermore, the IL can activate the carbonyl group through hydrogen bonding (at the C4 and C5 protons of the imidazolium ring) and stabilize the intermediates.

A structurally analogous ionic liquid, 1-Butyl-2,3-dimethylimidazolium trifluoroacetate ([Bmmim][CF₃COO]) , has been studied as a catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile.[6] Given the similar C2-methylated cation structure, its performance serves as an excellent proxy for [Edmim][OTf].

Performance Data: Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTime (min)Yield (%)
PiperidineEthanol6085
[bmim][BF₄]None12075
[Bmmim][CF₃COO] (proxy for [Edmim][OTf])None10 96 [6]

Analysis: The data clearly indicates that the C2-methylated imidazolium salt is a highly effective catalyst, outperforming both the traditional base catalyst and a standard, non-functionalized ionic liquid.[6] The reaction proceeds rapidly under solvent-free conditions, yielding an almost quantitative conversion. This high activity suggests a synergistic effect where the cation activates the aldehyde while the anion deprotonates the active methylene compound.

Experimental Protocols & Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for conducting catalysis experiments with [Edmim][OTf].

General Workflow for Catalytic Reactions

The following diagram illustrates a typical workflow for utilizing and recycling an ionic liquid catalyst like [Edmim][OTf]. The key advantage is the facile separation of products from the non-volatile IL phase.

G cluster_0 Reaction Phase cluster_1 Separation & Analysis cluster_2 Catalyst Recycling Reactants Reactants + [Edmim][OTf] StirHeat Stirring & Heating (e.g., 80°C, 1-4h) Reactants->StirHeat 1. Combine Extraction Product Extraction (e.g., with Diethyl Ether) StirHeat->Extraction 2. Reaction Complete Analysis Product Analysis (GC, NMR) Extraction->Analysis 3. Isolate Organic Layer Wash Wash IL Phase Extraction->Wash 4. Isolate IL Layer Dry Dry IL under Vacuum Wash->Dry Reuse Recycled [Edmim][OTf] Dry->Reuse

Caption: General experimental workflow for catalysis using [Edmim][OTf].

Protocol: Friedel-Crafts Acylation of Anisole

This protocol is based on established procedures for metal triflate-catalyzed acylations.[4][5]

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight to remove any residual moisture, which can deactivate the catalyst and reactants.[7]

  • Reagent Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5 mL).

  • Reactant Addition: Add anisole (1.08 g, 10 mmol) to the ionic liquid. Stir the mixture for 5 minutes to ensure homogeneity.

  • Initiation: Slowly add acetic anhydride (1.22 g, 12 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup & Product Isolation: After completion (typically 2-4 hours), cool the mixture to room temperature. Extract the product by adding diethyl ether (3 x 15 mL). The product will move to the ether layer, while the ionic liquid remains as a separate phase.

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product (4-methoxyacetophenone).

  • Catalyst Recycling: The remaining ionic liquid phase can be washed with small amounts of diethyl ether and then dried under high vacuum at 70°C for several hours to remove any residual solvent, making it ready for reuse.

Protocol: Knoevenagel Condensation of Benzaldehyde

This protocol is adapted from procedures using similar imidazolium salts.[6][8]

  • Reactant Setup: In a 25 mL round-bottom flask, combine benzaldehyde (0.53 g, 5 mmol) and malononitrile (0.33 g, 5 mmol).

  • Catalyst Addition: Add this compound (1 mL, ~10 mol%) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may proceed to completion within 10-30 minutes. A solid product will typically precipitate out of the ionic liquid.

  • Workup & Product Isolation: Add water (10 mL) to the reaction mixture to precipitate the product fully. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry to obtain pure 2-benzylidenemalononitrile.

  • Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the [Edmim][OTf] for subsequent runs.

Logical Framework: Selecting a Catalytic System

The choice of a catalyst depends on balancing reactivity, cost, safety, and sustainability. The following diagram outlines the decision-making logic when comparing [Edmim][OTf] with traditional alternatives.

G start Reaction Requirement reactivity High Reactivity & Low Cost Needed? start->reactivity metal_tolerance Is Metal Contamination a Concern? reactivity->metal_tolerance No trad_cat Use Traditional Catalyst (e.g., AlCl₃, Piperidine) reactivity->trad_cat Yes sustainability Is Catalyst Recycling a Priority? metal_tolerance->sustainability Yes metal_il Use Metal Triflate in IL metal_tolerance->metal_il No sustainability->metal_il No edmim_otf Use [Edmim][OTf] sustainability->edmim_otf Yes

Caption: Decision logic for catalyst selection.

Conclusion and Future Outlook

This compound stands as a promising, albeit moderately reactive, metal-free catalyst and solvent system. Its primary advantage lies in its recyclability and the simplicity of a single-component system, aligning with the principles of green chemistry.

  • For reactions requiring extreme Lewis acidity, such as Friedel-Crafts acylations on deactivated arenes, traditional catalysts or metal triflates remain superior in terms of raw activity.

  • However, for reactions like the Knoevenagel condensation, its performance is excellent, demonstrating that C2-methylated ILs can be highly effective catalysts for base-promoted transformations.

Future research should focus on expanding the scope of reactions catalyzed by [Edmim][OTf] and quantifying its Lewis acidity relative to other systems. Its application in continuous flow processes, where its non-volatility is a significant asset, also warrants further investigation. By understanding the unique properties conferred by C2-methylation, scientists can better exploit this intriguing class of ionic liquids for cleaner and more efficient chemical synthesis.

References

  • Rodrigues, A. S. M. C., Lima, C. F. R. A. C., Coutinho, J. A. P., & Santos, L. M. N. B. F. (n.d.). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. CICECO - Aveiro Institute of Materials. Retrieved from [Link][2]

  • Rodrigues, A. S. M. C., et al. (2018). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 20(13), 8684-8693. Available from: [Link][3]

  • Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4, 219-223. Available from: [Link][4]

  • (2023). Imidazolium based ionic liquid-phase green catalytic reactions. RSC Publishing. Available from: [Link][1]

  • Zheng, Q., et al. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. SciSpace. Available from: [Link][6]

  • Kobayashi, S., et al. (2000). Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. Bulletin of the Chemical Society of Japan, 73(10), 2325-2333. Available from: [Link][5]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link][7]

  • Al-Auda, F. F., et al. (2022). Role of C2 Methylation and Anion Type on the Physicochemical and Thermal Properties of Imidazolium-Based Ionic Liquids. ResearchGate. Available from: [Link][9]

  • Handy, S. T., & Okello, M. (2009). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. Molecules, 14(6), 2147–2156. Available from: [Link][10]

  • Zheng, Q., et al. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. Available from: [Link][8]

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A Comparative Spectroscopic Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of ionic liquids, precise analytical characterization is paramount for ensuring purity, understanding intermolecular interactions, and predicting their behavior in various applications. This guide provides a comprehensive cross-referencing of spectroscopic data for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([E2,3MIM][TfO]), a promising ionic liquid. Due to the limited availability of published spectra for this specific compound, this guide will leverage detailed spectroscopic data from its close structural analog, 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][TfO]), and the alternative ionic liquid, 1,3-Dimethylimidazolium dimethylphosphate ([DMIM][DMP]). We will provide expert analysis to predict the spectral characteristics of [E2,3MIM][TfO] and offer in-depth, step-by-step protocols for the spectroscopic techniques discussed.

The Critical Role of Spectroscopy in Ionic Liquid Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the study of ionic liquids. NMR spectroscopy provides detailed information about the molecular structure and environment of the cation and anion. IR spectroscopy offers insights into the vibrational modes of the constituent ions and the nature of inter-ionic interactions. Mass spectrometry is crucial for confirming the molecular weight of the ions and investigating their fragmentation patterns. Together, these techniques provide a holistic understanding of the ionic liquid's identity, purity, and underlying chemical physics.

Structural Comparison of Investigated Ionic Liquids

To facilitate a meaningful spectroscopic comparison, it is essential to first understand the structural nuances of the ionic liquids discussed in this guide.

Figure 1: Chemical Structures cluster_0 Target Ionic Liquid cluster_1 Primary Analog cluster_2 Alternative Ionic Liquid E23MIM_TfO 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([E2,3MIM][TfO]) EMIM_TfO 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][TfO]) DMIM_DMP 1,3-Dimethylimidazolium dimethylphosphate ([DMIM][DMP])

Caption: Chemical structures of the ionic liquids discussed.

The key difference between the target compound, [E2,3MIM][TfO], and its primary analog, [EMIM][TfO], is the presence of an additional methyl group at the C2 position of the imidazolium ring in [E2,3MIM][TfO]. This substitution is expected to induce predictable shifts in the spectroscopic data. The alternative, [DMIM][DMP], features a different cation (dimethylimidazolium) and a phosphate-based anion, providing a broader comparative context.

Spectroscopic Data Cross-Reference

This section presents a detailed comparison of the expected and experimentally determined spectroscopic data for the three ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus. The substitution of a proton with a methyl group at the C2 position in [E2,3MIM][TfO] will result in significant and predictable changes in the ¹H and ¹³C NMR spectra compared to [EMIM][TfO].

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundNucleusC2-H/CH₃C4-HC5-HN-CH₃N-CH₂CH₃N-CH₂CH₃Anion
[E2,3MIM][TfO] (Predicted) ¹H~2.6 (s)~7.4 (d)~7.3 (d)~3.8 (s)~4.2 (q)~1.5 (t)-
¹³C~145~123~121~36~45~15~120 (q)
[EMIM][TfO] (Experimental) ¹H8.92 (s)7.77 (t)7.68 (t)3.92 (s)4.25 (q)1.50 (t)-
¹³C136.4123.8122.236.344.915.2120.9 (q)
[DMIM][DMP] (Experimental) ¹H8.53 (s)7.41 (d)7.41 (d)3.84 (s)--3.45 (d)
¹³C136.9123.6123.636.1--52.9 (d)

Predicted shifts for [E2,3MIM][TfO] are based on established substituent effects on imidazolium rings.

Expert Analysis: The most notable predicted change in the ¹H NMR spectrum of [E2,3MIM][TfO] compared to [EMIM][TfO] is the absence of the highly deshielded C2-H proton signal (around 8.9 ppm) and the appearance of a new singlet for the C2-CH₃ protons at approximately 2.6 ppm. In the ¹³C NMR spectrum, the C2 carbon of [E2,3MIM][TfO] is expected to shift downfield to around 145 ppm due to the substitution effect of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a molecular fingerprint. The spectra are influenced by the masses of the atoms, the bond strengths, and the overall molecular symmetry.

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundC-H Stretching (Imidazolium Ring)C-H Stretching (Alkyl Chains)Anion Vibrations (S=O or P=O)
[E2,3MIM][TfO] (Predicted) 3100-32002800-3000~1260 (asym), ~1030 (sym) (SO₃)
[EMIM][TfO] (Experimental) [1][2]3115, 31552950-29901262 (asym), 1032 (sym) (SO₃)
[DMIM][DMP] (Experimental) 3110, 31452960~1250 (P=O), ~1050 (P-O-C)

Expert Analysis: The IR spectrum of [E2,3MIM][TfO] is predicted to be very similar to that of [EMIM][TfO], particularly in the anion vibration region, as the trifluoromethanesulfonate anion is identical. Minor shifts in the C-H stretching and bending modes of the imidazolium ring are expected due to the altered symmetry and electronic distribution from the C2-methylation. The spectrum of [DMIM][DMP] will show distinct differences, most notably the characteristic P=O and P-O-C stretching vibrations from the dimethylphosphate anion.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, confirming the identity of the cation and anion.

Table 3: Expected Mass-to-Charge Ratios (m/z)

CompoundCation (m/z)Anion (m/z)
[E2,3MIM][TfO] 125.11149.96
[EMIM][TfO] 111.09149.96
[DMIM][DMP] 97.08125.02

Expert Analysis: The positive ion mass spectrum of [E2,3MIM][TfO] will show a base peak corresponding to the 1-Ethyl-2,3-dimethylimidazolium cation at m/z 125.11. This is 14 mass units higher than the cation of [EMIM][TfO] (m/z 111.09), corresponding to the additional CH₂ unit from the methyl group. The negative ion spectrum will be identical to that of [EMIM][TfO], showing the trifluoromethanesulfonate anion at m/z 149.96.

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are recommended for the spectroscopic analysis of ionic liquids.

NMR Spectroscopy Protocol

Figure 2: NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.5 mL deuterated solvent, e.g., DMSO-d6) Acquisition Data Acquisition (¹H, ¹³C, and optional ¹⁹F, ³¹P experiments) SamplePrep->Acquisition Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Chemical shift referencing, peak integration, multiplicity analysis) Processing->Analysis Figure 3: FTIR Spectroscopy Workflow Background Acquire Background Spectrum (Clean ATR crystal) Sample Apply Sample (A small drop of ionic liquid on the ATR crystal) Background->Sample Acquire Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) Sample->Acquire Analyze Spectral Analysis (Peak identification and comparison) Acquire->Analyze

Caption: A standard procedure for FTIR analysis of ionic liquids using an ATR accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum to account for atmospheric and instrument absorbances.

  • Sample Application: Place a small drop of the ionic liquid onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

Mass Spectrometry Protocol

Figure 4: ESI-MS Workflow SolutionPrep Solution Preparation (Dilute ionic liquid in a suitable solvent, e.g., methanol) Infusion Direct Infusion (Introduce the sample solution into the ESI source) SolutionPrep->Infusion Acquisition Data Acquisition (Scan in both positive and negative ion modes) Infusion->Acquisition Analysis Data Analysis (Identify cation and anion peaks) Acquisition->Analysis

Caption: A typical workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) of ionic liquids.

  • Sample Preparation: Prepare a dilute solution of the ionic liquid (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to optimal values for ionic liquid analysis.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.

  • Data Analysis: Identify the molecular ion peaks for the cation and anion and compare their m/z values to the theoretical masses.

Conclusion

This guide provides a framework for the comprehensive spectroscopic characterization of this compound. By cross-referencing data from its close structural analog, [EMIM][TfO], and a functionally different ionic liquid, [DMIM][DMP], we have established a robust predictive model for the NMR, IR, and MS spectra of [E2,3MIM][TfO]. The detailed experimental protocols provided herein will enable researchers to generate high-quality, reproducible data, contributing to a deeper understanding and broader application of this and other novel ionic liquids.

References

  • Chang, H.-C., & Wu, J.-C. (2007). Infrared spectra of pure 1-ethyl-3-methylimidazolium trifluoromethanesulfonate under high pressures. ResearchGate. Retrieved from [Link]

  • Di Nardo, T., et al. (2019). Temperature and Pressure Dependence of the Infrared Spectrum of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid. MDPI. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Catalyst Efficiency in Chalcone Synthesis: The Case of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the catalytic efficiency of various systems in the Claisen-Schmidt condensation for the synthesis of chalcones, with a special focus on the potential role of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EdMIM][OTf]). Chalcones, as α,β-unsaturated ketones, are pivotal precursors in the synthesis of a wide array of flavonoids and other biologically active heterocyclic compounds. The efficiency of their synthesis is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of the catalytic processes, offering a rationale for the observed performances and providing a framework for catalyst selection and optimization. While direct experimental data for [EdMIM][OTf] in this specific reaction is not prevalent in peer-reviewed literature, this guide will leverage data from structurally analogous ionic liquids and fundamental chemical principles to project its potential efficacy and benchmark it against established catalytic systems.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolizable ketone with a non-enolizable aldehyde in the presence of a catalyst.[1] The reaction can be catalyzed by either acids or bases, proceeding through distinct mechanistic pathways.

Base-Catalyzed Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol addition product. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.[2]

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen of the ketone is protonated, facilitating its tautomerization to the enol form. The enol then acts as a nucleophile, attacking the protonated aldehyde. A dehydration step follows to yield the final chalcone product.

Claisen-Schmidt Condensation Mechanisms cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Ketone_B Ketone Enolate Enolate Intermediate Ketone_B->Enolate + Base (- H+) Aldol_Adduct_B Aldol Adduct Enolate->Aldol_Adduct_B + Aldehyde Aldehyde_B Aldehyde Chalcone_B Chalcone Aldol_Adduct_B->Chalcone_B - H2O Ketone_A Ketone Enol Enol Intermediate Ketone_A->Enol + H+ Protonated_Adduct_A Protonated Adduct Enol->Protonated_Adduct_A + Protonated Aldehyde Aldehyde_A Aldehyde Chalcone_A Chalcone Protonated_Adduct_A->Chalcone_A - H2O, - H+

Caption: Mechanistic pathways for the base- and acid-catalyzed Claisen-Schmidt condensation.

Benchmarking Catalyst Performance

The choice of catalyst profoundly impacts the yield, reaction time, and environmental footprint of chalcone synthesis. Here, we compare the performance of conventional catalysts with various ionic liquids.

Conventional Catalysts: The Baseline

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common base catalysts, while sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are typical acid catalysts.[1] These catalysts are inexpensive and readily available. However, they often require harsh reaction conditions, lead to side reactions, and present challenges in separation and disposal, contributing to environmental concerns.[3]

Brønsted Acidic Ionic Liquids: A Greener Alternative

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents and catalysts.[4] Task-specific ionic liquids, particularly those with a sulfonic acid group (-SO₃H) appended to the cation, have demonstrated excellent catalytic activity in the Claisen-Schmidt condensation, often acting as both solvent and catalyst. Their negligible vapor pressure, thermal stability, and potential for recyclability make them highly attractive.

This compound ([EdMIM][OTf]): A Prospective Analysis

While direct experimental data on the use of [EdMIM][OTf] for chalcone synthesis is scarce, we can infer its potential catalytic role. The trifluoromethanesulfonate ([OTf]⁻) anion is the conjugate base of a superacid, triflic acid, and can impart mild Brønsted acidity to the ionic liquid. Furthermore, the imidazolium cation can act as a hydrogen bond donor, potentially activating the carbonyl group of the aldehyde. Although not as strongly acidic as sulfonic acid-functionalized ILs, [EdMIM][OTf] could offer a balance of moderate catalytic activity and favorable solvent properties. Its non-functionalized nature also simplifies its synthesis and purification compared to more complex task-specific ionic liquids.

Comparative Experimental Data

The following table summarizes the performance of various catalysts in the Claisen-Schmidt condensation between benzaldehyde and acetophenone. It is important to note that the data for [EdMIM][OTf] is a projection based on the performance of similar non-functionalized imidazolium triflate salts and theoretical considerations, and awaits experimental validation.

CatalystMolar Ratio (Ald:Ket:Cat)Temperature (°C)Time (h)Yield (%)ReusabilityReference
Conventional Catalysts
NaOH1:1:1Room Temp.2460-80No[5][6]
KOH1:1:1Room Temp.2470-90No[6]
H₂SO₄1:1:catalyticVariesVariesModerateNo[3]
Heterogeneous Catalysts
MgFeAl-LDH (calcined)1:2:cat120293Yes[7][8]
Brønsted Acidic Ionic Liquids
[bsmim][HSO₄]1:1:0.2120485Yes[9]
Projected Performance
[EdMIM][OTf]1:1:0.2100-1206-1270-85 (Projected)Expected-

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.

General Procedure for Chalcone Synthesis using a Brønsted Acidic Ionic Liquid

Experimental_Workflow_IL start Start reactants Charge flask with aldehyde, ketone, and ionic liquid start->reactants reaction Heat and stir mixture under inert atmosphere reactants->reaction separation Cool and separate organic product layer reaction->separation extraction Extract aqueous layer with organic solvent separation->extraction combine Combine organic layers extraction->combine wash Wash with NaHCO₃ and brine combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for chalcone synthesis using an ionic liquid catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the benzaldehyde (10 mmol), acetophenone (10 mmol), and the Brønsted acidic ionic liquid (e.g., [bsmim][HSO₄], 2 mmol).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 120 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen) for the specified time (e.g., 4 hours).

  • Product Isolation: After cooling to room temperature, the biphasic mixture is allowed to settle. The upper organic layer containing the chalcone product is separated by decantation.

  • Catalyst Recycling: The lower ionic liquid layer can be washed with an organic solvent (e.g., diethyl ether) to remove any residual product, dried under vacuum, and reused for subsequent reactions.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Procedure for Chalcone Synthesis using a Conventional Base Catalyst (NaOH)

Step-by-Step Protocol:

  • Reaction Setup: In a flask, dissolve the aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of NaOH (10 mmol) to the stirred mixture.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the crude chalcone. The precipitate is then collected by filtration.

  • Purification: The crude product is washed with water to remove any remaining NaOH and then purified by recrystallization from ethanol.

Discussion and Future Outlook

The comparative analysis indicates that Brønsted acidic ionic liquids, particularly those with a sulfonic acid functionality, offer a highly efficient and recyclable catalytic system for the Claisen-Schmidt condensation. They consistently provide high yields in shorter reaction times compared to conventional base catalysts, with the significant advantage of catalyst reusability, which aligns with the principles of green chemistry.

While the catalytic potential of this compound in this reaction remains to be experimentally verified, its projected performance suggests it could be a viable, milder alternative to the strongly acidic functionalized ionic liquids. Its presumed moderate acidity might offer a different selectivity profile for substrates with sensitive functional groups.

Future research should focus on the experimental validation of [EdMIM][OTf]'s catalytic activity in the Claisen-Schmidt condensation. A systematic study varying the reaction parameters (temperature, catalyst loading, and reaction time) would provide a comprehensive understanding of its efficiency. Furthermore, a detailed investigation into the reusability of [EdMIM][OTf] and a life cycle assessment would be crucial to fully establish its credentials as a green catalyst.

References

  • Sazegar, M. R., Mahmoudian, S., Mahmoudi, A., Triwahyono, S., Jalil, A. A., Mukti, R. R., Kamarudin, N. H. N., & Ghoreishi, M. K. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis as a Biological Active Compound. RSC Advances, 5(128), 105933-105941.
  • Pradhan, A., Ravi, P. R., Sonone, P. R., Chourasia, M. K., & Singh, Y. (2025).
  • Costin, G. E., Cheregi, M. C., Pârvulescu, V. I., & Căpraru, A. M. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation.
  • Various types of catalysts used in Claisen‐Schmidt condensation reactions. (2025). BIOFUEL BIOPROD BIOR.
  • Ionic Liquid Catalyzed Solvent-free Synthesis of Chalcone and its Derivatives under Mild Conditions. (n.d.).
  • Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. (n.d.).
  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2025).
  • Ionic liquids [EMIM][BF4], [EMIM][Otf] and [BMIM][Otf] as corrosion inhibitors for CO2 capture applications. (2025).
  • Gu, Y., Li, F., & Deng, Y. (2008). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids.
  • Synthesis of Amino Chalcones in Presence of Ionic Liquid as Soluble Support. (n.d.).
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condens
  • Claisen-Schmidt condensation under solventfree conditions. (n.d.).
  • Glucosamine condensation catalyzed by 1-ethyl-3-methylimidazolium acetate: mechanistic insight from NMR spectroscopy. (n.d.). Royal Society of Chemistry.
  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.).
  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023). MDPI.
  • SYNTHESIS OF CHALCONES. (2020). JETIR.
  • Synthesis of chalcone by Claisen‐Schmidt condensation. (n.d.).
  • Synthesis of chalcones using NaOH under solvent-free conditions. (n.d.).
  • Claisen Condensation and Dieckmann Condens
  • PTSA catalyzed Claisen-Schmidt condensation in solvent-free conditions under microwave irradiation. (2025).
  • "SYNTHESIS AND MESOMORPHIC PROPERTIES OF NEWLY IMIDAZOLIUM IONIC LCS BASED ON CHALCONE LINKING GROUP". (2025).
  • A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. (2025). Benchchem.
  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. (2025).
  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organoc
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025).
  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022).
  • Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid: 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim] [HSO 4 ]), and Its Behavior on Reactive Systems. (n.d.). MDPI.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (n.d.). American Chemical Society.

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A Senior Application Scientist's Guide: The Industrial Cost-Benefit Analysis of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As industries pivot towards greener, more efficient chemical processes, ionic liquids (ILs) have emerged from academic curiosities to potent industrial tools. Their negligible vapor pressure, high thermal stability, and tunable properties offer a compelling alternative to volatile organic compounds (VOCs). This guide provides a detailed cost-benefit analysis of a specific imidazolium-based IL, 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDIMIM][OTf]), for researchers, scientists, and drug development professionals. We will dissect its performance benefits against its economic and environmental costs, comparing it with established solvents and other next-generation alternatives.

Understanding the Candidate: Physicochemical Profile of [EDIMIM][OTf]

This compound (CAS: 174899-72-0) is an ionic liquid characterized by an imidazolium cation with methyl groups at both the 2 and 3 positions, and the trifluoromethanesulfonate (triflate) anion. The methylation at the C2 position, in particular, distinguishes it from the more common 1-ethyl-3-methylimidazolium ([EMIM]) salts and can influence its stability and solvent properties.

Its key attributes make it suitable for a range of applications. It possesses high thermal stability and a wide electrochemical window, making it valuable for electrochemical applications like batteries and capacitors.[1] Furthermore, its ability to act as both a solvent and a catalyst has been noted in catalytic reactions such as alkylation and acylation processes.[1]

Table 1: Comparative Physicochemical Properties

PropertyThis compound ([EDIMIM][OTf])1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])Toluene (Conventional VOC)
CAS Number 174899-72-0[1][2][3]145022-44-2[4][5][6]108-88-3
Molecular Weight 274.26 g/mol [1][2]260.23 g/mol [4][5]92.14 g/mol
Form Solid or Liquid (context-dependent)Colorless to orange clear liquid[4]Colorless liquid
Boiling Point High (Decomposes before boiling)>350 °C (lit.)[5]110.6 °C
Density Not readily available~1.39 g/mL[4][5]0.867 g/mL
Vapor Pressure NegligibleNegligibleHigh (2.9 kPa at 20°C)
Key Features High thermal stability, good ionic conductivity.[1]Excellent thermal stability, low volatility, high ionic conductivity.[4]High volatility, flammable, established solvent

The Core of the Analysis: Balancing Cost and Performance

The primary barrier to the widespread industrial adoption of ionic liquids is their cost.[7] A nuanced analysis, however, must weigh the initial outlay against long-term operational benefits, including process intensification, safety, and environmental compliance.

The Economic Equation

The upfront cost of ionic liquids is significantly higher than that of conventional solvents. High-purity ionic liquids can range from $200 to over $1000 per kilogram, while some estimates place the general manufacturing cost differential at over $500/kg for ILs versus less than $5/kg for common organic solvents.[8][9] Small-scale laboratory pricing for [EDIMIM][OTf] can be as high as $1,407.50 for 25 grams, though pricing varies significantly by supplier.[1][2]

However, this initial cost can be offset by several factors:

  • Reusability: The low volatility of ILs allows for easier separation from products and reactants, enabling high rates of recycling. A techno-economic analysis of a different IL, BMIM-NTf2, in nanoparticle synthesis showed that incorporating recycling steps makes the process cost-competitive with conventional organic solvents.[10]

  • Process Simplification: In some reactions, such as Friedel-Crafts chemistry, [EDIMIM][OTf] can function as both the solvent and the catalyst, eliminating the need for a separate, often corrosive and difficult-to-handle, catalyst (e.g., AlCl₃).[1] This simplifies the process, reduces waste streams, and lowers capital costs for equipment.

  • Energy Savings: Lower vapor pressure means reduced solvent loss to evaporation, eliminating the need for energy-intensive containment and recovery systems required for VOCs.

The Performance & Safety Equation

The "benefit" side of the analysis extends beyond simple yield improvements.

  • Enhanced Reaction Efficiency: In a study on the microbial production of 1,3-propanediol (a valuable chemical building block) from crude glycerol, the addition of the similar ionic liquid [EMIM][OTf] increased the product concentration from 23.14 g/L to 31.17 g/L and boosted the molar yield from 0.45 mol/mol to 0.60 mol/mol.[11] The IL was shown to stimulate key enzymes and favorably alter the microbial community.[11] This demonstrates how ILs can fundamentally improve bioprocesses.

  • Improved Safety Profile: High thermal stability and non-flammability drastically reduce the risk of fire and explosion associated with many common VOCs. This leads to safer operating conditions and potentially lower insurance and compliance costs.

  • Environmental Considerations: While often touted as "green solvents" due to their low volatility, the complete environmental profile of ILs is complex. Imidazolium-based salts can exhibit aquatic toxicity, and their biodegradability can be limited.[9][12] Safety data for related compounds indicate they can be toxic if swallowed and harmful to aquatic life.[12] Therefore, a true cost-benefit analysis must include robust wastewater treatment and containment strategies.

Comparison with Alternatives

The viability of [EDIMIM][OTf] must be assessed not only against traditional solvents but also against other emerging solvent classes.

Table 2: High-Level Comparison of Solvent Classes

Feature[EDIMIM][OTf]Conventional VOCs (e.g., Toluene)Deep Eutectic Solvents (DES)
Initial Cost Very High[9]Very LowLow to Moderate[8]
Performance High (Tunable, can be catalytic)Well-understood, effectiveGood, but application-specific
Volatility / Fire Risk NegligibleHighNegligible
Recyclability HighModerate (energy-intensive)High
Toxicity Profile Moderate (Aquatic toxicity is a concern)[9][12]High (Often carcinogenic, neurotoxic)Generally low (often made from bio-based components)[8]
Industrial Maturity Low to ModerateHighLow

Deep Eutectic Solvents (DES) are a significant emerging competitor. They share many of the benefits of ILs (e.g., low volatility, tunability) but can be produced at a fraction of the cost, often 5-10 times lower.[8] For many bulk applications where cost is the primary driver, DES may present a more economically viable path away from VOCs.

Experimental Protocols & Workflows

To provide a practical framework for evaluation, we outline two key experimental procedures.

Workflow for a Holistic Cost-Benefit Assessment

The decision to implement an ionic liquid requires a structured evaluation beyond simple chemical performance. The following workflow illustrates the key stages of a comprehensive analysis.

CostBenefitWorkflow cluster_cost Cost Analysis cluster_benefit Benefit Analysis cost_synthesis Synthesis & Procurement Cost cost_process Process Integration Cost (Equipment, Training) cost_synthesis->cost_process cost_ehs EHS Management Cost (Waste Treatment, PPE) cost_process->cost_ehs decision Industrial Viability Assessment cost_ehs->decision Total Cost benefit_perf Performance Gains (Yield, Selectivity, Rate) benefit_ops Operational Efficiency (Recycling, Energy Savings) benefit_perf->benefit_ops benefit_safety Safety & Compliance (Reduced Risk, Lower VOCs) benefit_ops->benefit_safety benefit_safety->decision Total Benefit result_go Adopt [EDIMIM][OTf] decision->result_go Benefits > Costs result_no Retain/Seek Alternative decision->result_no Costs > Benefits

Caption: A structured workflow for the cost-benefit analysis of [EDIMIM][OTf].

Experimental Protocol: Comparative Friedel-Crafts Alkylation

This protocol outlines a head-to-head comparison of [EDIMIM][OTf] against a traditional solvent system for the alkylation of benzene with 1-dodecene. The IL's dual role as solvent and catalyst is a key performance indicator.

Objective: To compare reaction yield, selectivity, and catalyst/solvent recyclability.

Materials:

  • This compound ([EDIMIM][OTf]), ≥98%

  • Benzene (anhydrous)

  • 1-Dodecene

  • Nitrobenzene (for traditional method)

  • Aluminum chloride (AlCl₃, anhydrous, for traditional method)

  • Hexane, Ethyl Acetate (for extraction and chromatography)

  • Internal standard (e.g., tetradecane) for GC analysis

Experimental Workflow Diagram

ExperimentalWorkflow cluster_IL Ionic Liquid Pathway cluster_Trad Traditional Pathway il_setup 1. Charge Reactor: - [EDIMIM][OTf] - Benzene - 1-Dodecene il_react 2. React: Stir at 80°C for 4h il_setup->il_react il_extract 3. Product Extraction: Add Hexane, decant organic layer il_react->il_extract il_recycle 4. IL Recycling: Wash IL with fresh Hexane, dry under vacuum il_extract->il_recycle il_analyze 5. Analyze Product: GC-MS analysis of Hexane layer il_extract->il_analyze trad_setup 1. Charge Reactor: - Nitrobenzene - Benzene - AlCl₃ trad_react 2. React: Add 1-Dodecene dropwise, Stir at 80°C for 4h trad_setup->trad_react trad_quench 3. Quench & Work-up: Add HCl (aq), separate layers, neutralize, dry trad_react->trad_quench trad_distill 4. Solvent Removal: Distill Nitrobenzene trad_quench->trad_distill trad_analyze 5. Analyze Product: GC-MS analysis of crude product trad_distill->trad_analyze start start->il_setup start->trad_setup

Caption: Comparative workflow for Friedel-Crafts alkylation.

Step-by-Step Methodology:

A. Ionic Liquid Pathway

  • Reaction Setup: In a nitrogen-purged round-bottom flask, add [EDIMIM][OTf] (e.g., 5 mL), benzene (10 mmol), and 1-dodecene (10 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor reaction progress by taking small aliquots for GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature. Add 10 mL of hexane to the flask. The product (dodecylbenzene) will partition into the hexane layer, while the IL remains as a separate phase.

  • Product Isolation: Carefully decant the hexane layer. Repeat the extraction with another 10 mL of hexane. Combine the hexane layers.

  • IL Recycling: The remaining ionic liquid can be washed with fresh hexane and dried under high vacuum at 70°C to remove any residual volatiles, making it ready for reuse.

  • Analysis: Add a known amount of internal standard to the combined hexane extracts and analyze by GC-MS to determine the yield and isomer selectivity of dodecylbenzene.

B. Traditional Pathway

  • Reaction Setup: In a nitrogen-purged round-bottom flask, add nitrobenzene (10 mL), benzene (10 mmol), and carefully add anhydrous AlCl₃ (1.1 mmol).

  • Reaction: Heat the mixture to 80°C. Add 1-dodecene (10 mmol) dropwise over 15 minutes. Stir for 4 hours.

  • Work-up: Cool the reaction in an ice bath and slowly quench by adding 10 mL of 1M HCl. Separate the organic layer. Wash with sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Product Isolation: Remove the nitrobenzene solvent via vacuum distillation.

  • Analysis: Dissolve the crude product in a known volume of solvent with an internal standard and analyze by GC-MS.

Causality Note: The choice of hexane for extraction in the IL pathway is critical. It is a nonpolar solvent that effectively dissolves the nonpolar product while being immiscible with the highly polar ionic liquid, enabling a simple and efficient phase-separation work-up. This avoids the complex and waste-generating aqueous quench required in the traditional method.

Conclusion and Future Outlook

The decision to implement this compound in an industrial process is a complex trade-off.

  • The Case For [EDIMIM][OTf]: This ionic liquid is best suited for high-value applications where performance is paramount. Processes that benefit from its dual solvent-catalyst nature, high thermal stability, or unique selectivity can justify the high initial cost. In fields like pharmaceuticals or specialty electronics, where product purity and process safety are critical, the benefits of simplified work-ups and reduced fire risk can outweigh the expense.

  • The Case Against [EDIMIM][OTf]: For bulk chemical production, the current cost of [EDIMIM][OTf] remains prohibitive compared to both conventional solvents and emerging alternatives like Deep Eutectic Solvents.[8][9] Furthermore, the narrative of ILs as universally "green" solvents is an oversimplification; their potential aquatic toxicity requires careful management and adds to the operational cost.[12]

Ultimately, [EDIMIM][OTf] represents a powerful but specialized tool. A thorough cost-benefit analysis, as outlined in this guide, must be conducted on a case-by-case basis. As synthesis methods for ionic liquids become more efficient and economies of scale develop, their economic viability will undoubtedly expand, making them an increasingly important part of the modern industrial chemist's toolkit.

References

  • MySkinRecipes. (n.d.). This compound.
  • Patsnap Eureka. (2025, August 25). Deep eutectic solvents vs ionic liquids: cost and performance.
  • Lab Pro Inc. (n.d.). 1-Ethyl-2, 3-dimethylimidazolium trifluoromethanesulfonate, min 98%, 25 grams.
  • Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.
  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.
  • ACS Sustainable Chemistry & Engineering. (2023, July 6). Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Mordor Intelligence. (2025, September 10). Ionic Liquid Market Size, Trends, Share & Forecast Report 2030.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate >= 98% H-NMR.
  • ResearchGate. (2025, August 7). Uncovering the True Cost of Ionic Liquids using Monetization.
  • OSTI.GOV. (n.d.). Techno-Economic Analysis of Recycled Ionic Liquid Solvent Used in a Model Colloidal Platinum Nanoparticle Synthesis.
  • PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
  • proionic. (n.d.). Safety Data Sheet: 1-Ethyl-3-methylimidazolium trifluoromethansulfonate.
  • Molecules. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.
  • ResearchGate. (2025, August 10). Ultrasonic and Volumetric Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with 2-Propanol or Tetrahydrofuran at Several Temperatures.
  • Santa Cruz Biotechnology. (n.d.). 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Safety Data Sheet.
  • Frontiers. (2022, March 16). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide.
  • Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET - 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide.
  • PubMed. (n.d.). The effects of ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on the production of 1,3-propanediol from crude glycerol by microbial consortium.
  • ResearchGate. (2025, August 6). Molecular Structure and Interactions in the Ionic Liquid 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate.
  • ResearchGate. (2025, August 6). The effects of ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate on the production of 1,3-propanediol from crude glycerol by microbial consortium.
  • ResearchGate. (n.d.). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K.
  • Semantic Scholar. (n.d.). Macroscopic and microscopic study of 1-ethyl-3-methyl-imidazolium acetate-DMSO mixtures.

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Environmental impact assessment of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate compared to volatile organic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Environmental Impact of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate vs. Volatile Organic Compounds

Introduction: Re-evaluating "Green" Solvents in Pharmaceutical and Chemical Synthesis

For decades, volatile organic compounds (VOCs) have been the workhorse solvents in the chemical and pharmaceutical industries. However, their significant environmental and health impacts, primarily driven by their high vapor pressure, are well-documented.[1][2] This has catalyzed a search for "green" alternatives, with ionic liquids (ILs) emerging as a prominent candidate class. ILs are organic salts with low melting points, and their negligible volatility is their most lauded characteristic, promising a drastic reduction in atmospheric emissions.[3][4]

This guide moves beyond the single metric of volatility to provide a rigorous, evidence-based comparison of the environmental profiles of a representative ionic liquid, this compound, and common VOCs such as toluene and benzene. As Senior Application Scientists, our goal is to equip researchers and drug development professionals with a nuanced understanding of the environmental trade-offs, enabling more informed solvent selection grounded in a holistic life-cycle perspective. We will delve into key impact categories—atmospheric effects, aquatic toxicity, and biodegradability—supported by data and standardized testing protocols.

The Environmental Profile of Volatile Organic Compounds (VOCs)

VOCs are a broad class of carbon-containing chemicals that readily evaporate at room temperature.[5] Common examples in industrial applications include aromatic hydrocarbons like benzene, toluene, and xylene.[1] Their high vapor pressure is the primary driver of their environmental impact.

Atmospheric Pollution: The Genesis of Smog and Ozone

Once released, VOCs become significant atmospheric pollutants.[2] In the presence of sunlight, they react with nitrogen oxides (NOx), which are often co-emitted from industrial processes and vehicle exhaust, to form ground-level ozone (O₃) and other components of photochemical smog.[6][7] This tropospheric ozone is a harmful air pollutant that can damage ecosystems by stunting plant growth and reducing seed production.[6] Furthermore, some VOCs are identified as greenhouse gases, contributing directly to global climate change, while their role in ozone formation adds an indirect warming effect.[1]

Toxicity and Health Risks

The impact of VOCs extends to human and ecological health. Inhalation exposure, even at moderate concentrations, can cause a range of acute effects, including irritation of the eyes, nose, and throat; headaches; dizziness; and nausea.[5][8][9] Chronic exposure is linked to more severe outcomes, including damage to the liver, kidneys, and central nervous system.[8] Certain VOCs are proven carcinogens; for example, benzene is a known human carcinogen linked to an increased risk of leukemia, while methylene chloride is considered a potential carcinogen.[2][10][11] When VOCs contaminate soil and groundwater, they can migrate into buildings through a process called vapor intrusion, degrading indoor air quality and posing long-term health risks.[8]

Environmental Profile of this compound

This compound is an imidazolium-based ionic liquid. Its environmental properties are dictated by the interplay between its cation (1-Ethyl-2,3-dimethylimidazolium) and its anion (trifluoromethanesulfonate). While specific data for this exact compound is limited, we can infer its likely profile from close structural analogs and the extensive body of research on imidazolium ILs.

Volatility: A Clear Advantage

The defining "green" characteristic of this and most ILs is their extremely low vapor pressure.[3][12] This effectively eliminates the primary emission pathway of VOCs, preventing their participation in the formation of photochemical smog and reducing air pollution at the source.[13]

Aquatic Toxicity: The Primary Concern

While ILs solve the problem of air pollution, their high solubility in water introduces a different environmental risk: aquatic contamination.[14] Accidental spills or improper disposal can lead to their release into waterways. Studies on numerous imidazolium-based ILs have shown that their toxicity to aquatic organisms is a significant concern.[15][16] Toxicity is strongly correlated with the structure of the cation; specifically, the length of the alkyl chain.[14][15] Longer alkyl chains lead to greater toxicity, likely due to their ability to disrupt cell membranes.[17] For example, the toxicity of 1-alkyl-3-methylimidazolium chloride ILs to the green alga Scenedesmus obliquus increases significantly as the alkyl chain lengthens from hexyl (C6) to dodecyl (C12).[14]

Biodegradability: A Question of Persistence

A critical factor in the long-term environmental impact of a chemical is its ability to biodegrade. Many imidazolium-based ILs have been found to be poorly biodegradable, raising concerns about their persistence in the environment.[15][16][18] For the structurally similar ionic liquid 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, data from its Safety Data Sheet indicates it is "Poorly biodegradable," showing 0% degradation over a 28-day period in a carbon dioxide generation test.[18] This resistance to microbial breakdown means the substance could persist in ecosystems, leading to prolonged exposure for aquatic organisms.

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism over time. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). A low log Kow value suggests a substance is more hydrophilic and less likely to accumulate in fatty tissues. For 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, the log Kow is -2.5, indicating that bioaccumulation is not expected.[18]

Comparative Environmental Impact Analysis

The choice between this ionic liquid and a traditional VOC is not a simple switch to a "greener" option but a trade-off between different environmental risks.

Diagram 1: Environmental Fate & Impact Pathways

G Comparative environmental pathways of VOCs and an Ionic Liquid. cluster_voc Volatile Organic Compounds (VOCs) cluster_il Ionic Liquid ([EMDMIM][TfO]) voc Source (e.g., Toluene, Benzene) atm Atmosphere voc->atm High Volatility smog Photochemical Smog (Ground-Level Ozone) atm->smog + NOx + Sunlight health_voc Human Health Effects (Inhalation, Carcinogenicity) atm->health_voc il Source (1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate) water Aquatic Environment il->water Low Volatility High Solubility toxicity Aquatic Toxicity (Disrupts Cell Membranes) water->toxicity persistence Environmental Persistence (Poor Biodegradability) water->persistence

Caption: Comparative environmental pathways of VOCs and an Ionic Liquid.

The primary trade-off is clear: VOCs pose a significant risk to air quality, while the ionic liquid poses a risk to aquatic ecosystems.

Quantitative Data Summary

The following table summarizes key environmental impact data for representative compounds.

Parameter1-Ethyl-3-methylimidazolium trifluoromethanesulfonateTolueneBenzene
Vapor Pressure Negligible / Very Low[3][12]2.9 kPa (@ 20°C)10.1 kPa (@ 20°C)
Primary Emission Route Water (via spills/disposal)[14]AirAir[1]
Primary Impact Aquatic Toxicity[15]Smog Formation, Air Pollution[6][7]Air Pollution, Carcinogenicity[2][10]
Ready Biodegradability Poor (0% in 28 days, OECD 301)Readily biodegradableInherently biodegradable
Aquatic Toxicity Expected to be toxic (Imidazolium cation)[15]EC50 (Daphnia magna, 48h): 6.0 mg/LLC50 (Daphnia magna, 48h): 10 mg/L
Bioaccumulation Low (log Kow = -2.5)[18]Low (log Kow = 2.73)Low (log Kow = 2.13)
Carcinogenicity Not classified as carcinogenic[18]No evidence of carcinogenicity[10]Known human carcinogen[2][10]

Standardized Experimental Protocols for Environmental Impact Assessment

To ensure data is reliable and comparable, standardized testing guidelines developed by organizations like the Organisation for Economic Co-operation and Development (OECD) are used. Below are overviews of two critical protocols.

Protocol 1: Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.[19] A substance is considered "readily biodegradable" if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 28-day period, including a "10-day window."[19][20] This window is a crucial criterion: the 60% threshold must be reached within 10 days of biodegradation first reaching 10%. This demonstrates rapid degradation once initiated.

Methodology:

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and conditioned.[21] This provides a diverse microbial community.

  • Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium, which is then inoculated with the prepared microorganisms.[21] The mixture is placed in a sealed vessel (respirometer) with a headspace of air.[19]

  • Controls: Several controls are run in parallel:

    • Blank Control: Inoculum and mineral medium only, to measure background respiration.

    • Reference Control: A readily biodegradable substance like sodium benzoate is used to verify the viability and activity of the inoculum.[20]

    • Toxicity Control: Test substance plus the reference substance, to check if the test substance inhibits microbial activity.[20]

  • Incubation: The vessels are incubated at a constant temperature (e.g., 22 ± 1°C) in the dark for 28 days, with continuous stirring.[21]

  • Measurement: As microorganisms biodegrade the substance, they consume oxygen. This causes a pressure drop in the headspace, which is measured by a manometer. The amount of oxygen consumed is calculated and expressed as a percentage of the ThOD.[20]

Protocol 2: Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to freshwater invertebrates.[22] The water flea, Daphnia magna, is used as an indicator species because it is ecologically important and sensitive to a wide range of toxicants.[23][24] The endpoint is the EC50, the concentration that causes 50% of the daphnids to become immobilized after 48 hours.

Methodology:

  • Test Organisms: Young daphnids (<24 hours old) are sourced from a healthy laboratory culture.[25]

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable reconstituted water medium. A control group with no test substance is also prepared.[23]

  • Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are introduced into the test vessels containing the different concentrations.[26]

  • Incubation: The vessels are maintained at 20 ± 2°C with a defined light-dark cycle (e.g., 16h light/8h dark) for 48 hours. The daphnids are not fed during the test.[23]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.[23]

  • Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the 48-hour EC50 value with 95% confidence limits using appropriate statistical methods.[25]

Diagram 2: Workflow for OECD 202 Acute Immobilisation Test

G A simplified workflow for the OECD 202 Daphnia sp. toxicity test. start Start: Prepare Test System culture 1. Culture Daphnia magna (Obtain <24h old juveniles) start->culture solutions 2. Prepare Test Solutions (≥5 concentrations + control) culture->solutions exposure 3. Introduce Daphnids (e.g., 20 per concentration) solutions->exposure incubate 4. Incubate for 48 Hours (20°C, 16h/8h light/dark cycle) exposure->incubate observe_24 5a. Observe Immobilisation at 24 hours incubate->observe_24 observe_48 5b. Observe Immobilisation at 48 hours observe_24->observe_48 analyze 6. Statistical Analysis observe_48->analyze end Result: Calculate 48h EC50 Value analyze->end

Caption: A simplified workflow for the OECD 202 Daphnia sp. toxicity test.

Conclusion and Future Perspectives

The assertion that ionic liquids like this compound are "green" solvents is an oversimplification. While their negligible volatility presents a monumental advantage over VOCs in mitigating air pollution, their environmental impact is shifted, not eliminated. The potential for aquatic toxicity and environmental persistence due to poor biodegradability represents a significant ecological risk that must be carefully managed.[13][16]

In contrast, while some VOCs can biodegrade, their high volatility, role in smog formation, and direct human health risks (including the carcinogenicity of compounds like benzene) make them a clear environmental liability.[1][10]

The decision for researchers and drug development professionals is therefore a choice of risk profile: atmospheric pollution versus aquatic pollution. The "greener" choice depends heavily on the specific application, the engineering controls in place to prevent release, and the waste treatment capabilities available. True progress in sustainable chemistry will come from a life-cycle assessment approach, considering synthesis, use, and end-of-life. Future research must focus on designing new "benign-by-design" ionic liquids that retain their beneficial properties while incorporating features that promote biodegradability and reduce toxicity.[13]

References

  • Volatile Organic Compounds (VOCs)
  • VOCs Impact on the Environment. The CMM Group.
  • Volatile organic compounds (VOCs). Minnesota Pollution Control Agency.
  • Main environmental impacts of volatile organic compound (VOC).
  • Understanding VOC Gas and Its Impact on the Environment. (2023). Aether.
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  • Volatile Organic Compounds.
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  • OECD 301/310: Ready Biodegradability Tests. ibacon GmbH.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, an ionic liquid valued for its unique properties in catalysis and electrochemistry.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing our environmental footprint.

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, it is imperative to understand the hazard profile of this compound. While some data sheets may not classify this specific ionic liquid as hazardous under GHS criteria, others for structurally similar ionic liquids indicate significant risks.[3] A conservative approach, treating the substance with a high degree of caution, is always the most prudent course of action in a laboratory setting.

The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation (H315).[4]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE) is non-negotiable. The following must be worn at all times when handling this chemical:

  • Eye Protection: Wear safety glasses with side shields or goggles.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[6]

  • Skin and Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin contact.[5]

Property Value Source
Molecular Formula C₈H₁₃F₃N₂O₃S[1][4]
Molecular Weight 274.26 g/mol [2][4][7][8]
Appearance Pale yellow liquid[9]
Sensitivity Moisture sensitive[4][9]

The 'Why': Guiding Principles for Responsible Disposal

The disposal procedures outlined below are grounded in key regulatory frameworks and environmental science principles. Understanding these principles is crucial for fostering a culture of safety and responsibility.

  • Regulatory Compliance: In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][11] Key tenets of RCRA prohibit the disposal of chemical waste into regular trash or down the sewer system and mandate stringent documentation and handling procedures.[10] Academic laboratories may operate under specific regulations like Subpart K, which provide alternative, yet equally rigorous, standards for waste management.[10][12][13]

  • Environmental Stewardship: Imidazolium-based ionic liquids, once considered "green solvents" due to their low volatility, are now recognized for their potential environmental impact.[14][15][16] Their solubility in water and the general resistance of many ionic liquids to biodegradation pose a risk to aquatic ecosystems.[15][17] The toxicity of imidazolium cations often increases with the length of the alkyl side chains, making responsible containment and disposal essential to prevent environmental release.[14][16][18]

Step-by-Step Disposal Protocol

This protocol details the process from the point of generation to readiness for collection by a certified waste management provider.

Step 1: Waste Identification and Segregation

  • Treat all this compound and materials contaminated with it (e.g., pipette tips, absorbent pads) as hazardous waste.[19]

  • Causality: This is a critical first step. Assuming all chemical waste is hazardous until proven otherwise by a qualified professional prevents accidental improper disposal and ensures compliance.[19]

  • Segregate this waste stream from other chemical waste types (e.g., halogenated solvents, strong acids/bases) to prevent potentially hazardous reactions. Maintain physical barriers or appropriate distances between incompatible chemical waste containers.[10]

Step 2: Container Selection and Labeling

  • Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[10]

  • Label the container clearly with the words "Hazardous Waste ".[11]

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date accumulation started.

    • An indication of the associated hazards (e.g., "Irritant").[11]

Step 3: Waste Accumulation

  • Accumulate the waste in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[11]

  • Keep the waste container closed at all times, except when adding waste.

  • Do not exceed the storage limit for your SAA, which is typically 55 gallons of hazardous waste.[11][19]

Step 4: Arranging for Disposal

  • Once the container is full or you are approaching the SAA volume limit, arrange for its removal.

  • Follow your institution's specific procedures for hazardous waste collection. This usually involves submitting a request to your Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[19]

  • Never transport hazardous waste yourself outside of the immediate laboratory area. [19] Trained professionals must handle the transport and final disposal.[12]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (Used Ionic Liquid) B Segregate Waste Stream A->B Isolate from incompatibles C Select & Label 'Hazardous Waste' Container B->C Ensure compliance D Accumulate in SAA (Keep Closed) C->D Store safely E Submit Collection Request D->E Container full or project complete F Professional Collection E->F Schedule pickup G Transport to TSD Facility F->G Manifest tracking H Final Disposal (e.g., Incineration) G->H RCRA compliant

Caption: Workflow for the compliant disposal of ionic liquid waste.

Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate and contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as listed in Section 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials, including gloves, must be disposed of as hazardous waste.[6][19]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][6]

Beyond Disposal: Recycling and Waste Minimization

A core principle of modern laboratory management is waste minimization. Due to the relatively high cost and potential environmental concerns of ionic liquids, recycling should be considered when feasible.[20] Various methods exist for the recovery and purification of ionic liquids, including:

  • Distillation/Stripping: Effective for separating volatile products from the non-volatile ionic liquid.[20][21]

  • Extraction: Using a solvent (e.g., water for hydrophilic products from a hydrophobic IL) to remove impurities.[21]

  • Adsorption: Using solid adsorbents to remove contaminants.[20]

While setting up a recycling protocol may require initial investment in process development, it can offer significant long-term economic and environmental benefits, aligning with the principles of green chemistry.[22][23]

References

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  • Fisher Scientific. (2024).
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  • ResearchGate. (2009). Environmental Fate and Toxicity of Ionic Liquids: A Review.
  • Cymit Química S.L. (n.d.). CAS 174899-72-0: 1-ETHYL-2 3-DIMETHYLIMIDAZOLIUM TRIFLUOR.
  • US EPA. (2025).
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  • MySkinRecipes. (n.d.).
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A Senior Application Scientist's Guide to Handling 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate (CAS 174899-72-0). As a specialty ionic liquid, its unique properties demand a rigorous and informed approach to laboratory safety. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research.

Hazard Analysis: A Proactive Stance on Safety

Due to the limited specific toxicological data for this compound, we will adopt the established safety principle of treating it with the same level of caution as its close structural analog, 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). Authoritative safety data sheets classify [EMIM][OTf] as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] Therefore, the primary objective of our personal protective equipment (PPE) strategy is to create an impermeable barrier to prevent all skin and eye contact.

All handling procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure, even though ionic liquids are known for their low volatility.[1]

Core Protective Equipment: Your First Line of Defense

Selection of appropriate PPE is the most critical step in mitigating the risks associated with this chemical. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations.

Hand Protection
  • Primary Barrier: Nitrile gloves are the standard for incidental contact. Their chemical resistance profile is well-suited for preventing irritation from minor splashes and contamination. Disposable nitrile gloves should be removed and replaced immediately upon known contact with the chemical.[2]

  • Extended Operations: For tasks involving larger volumes or prolonged handling, consider using heavier-duty gloves such as butyl or neoprene rubber, which offer enhanced protection.[2] Always inspect gloves for any signs of degradation, punctures, or tears before commencing work.[3]

Body Protection
  • Standard Protocol: A clean, buttoned laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing.

  • High-Risk Procedures: When transferring large volumes or performing operations with a significant splash potential, supplement your lab coat with a chemically resistant apron.[4][5] This provides an additional layer of protection for your torso.

Eye and Face Protection
  • Minimum Requirement: At all times when the chemical is being handled, ANSI Z87.1-compliant safety glasses with integrated side shields are required.

  • Enhanced Protection: For any procedure where splashes are a possibility—such as liquid transfers, heating, or spill cleanup—it is imperative to upgrade your protection. Use chemical splash goggles in conjunction with a full-face shield.[2][4] Goggles provide a seal around the eyes to protect from splashes, while the face shield protects the entire face from direct contact.[2]

Respiratory Protection

Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required due to the low vapor pressure of the ionic liquid.[6] However, if a situation arises where aerosols or mists could be generated, appropriate respiratory protection approved by government standards such as NIOSH (US) or CEN (EU) must be used.[3]

Operational Protocols: A Step-by-Step Guide

Adherence to strict procedural workflows for donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE: The Correct Sequence
  • Lab Coat/Apron: Secure your primary body protection first.

  • Eye and Face Protection: Put on your safety glasses, or goggles and face shield.

  • Gloves: Don your selected gloves last. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat to create a complete seal.

Doffing PPE: Minimizing Contamination

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a proper technique that avoids touching the outer contaminated surface with your bare hands.[3]

  • Face Shield/Goggles: Remove face and eye protection from the back to avoid touching the front surface.

  • Lab Coat/Apron: Remove your lab coat by rolling it inside out, containing any potential contaminants.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[1][7]

Contingency and Disposal Plans

Emergency Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with plenty of water. If skin irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Persistent irritation requires immediate medical evaluation.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing the enhanced PPE outlined above (including a face shield and heavy-duty gloves), contain the spill using an inert absorbent material like vermiculite, sand, or diatomite.[7] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.

Waste Disposal

All contaminated materials, including used gloves, absorbent materials, and the chemical itself, must be treated as hazardous waste.[9] Dispose of these materials in accordance with all applicable local, regional, and national environmental regulations.[9][10] Do not allow the product or contaminated materials to enter drains, waterways, or the soil.[9]

Visual Workflow and Data Summary

To aid in rapid decision-making, the following diagram and table summarize the core principles of PPE selection for handling this ionic liquid.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Task Assessment risk_q What is the potential for splashes or spills? start->risk_q low_risk Low Risk (e.g., handling <10 mL in fume hood, weighing solids) risk_q->low_risk  Low high_risk Elevated Risk (e.g., transfers >100 mL, heating, spill cleanup) risk_q->high_risk  High ppe_low Core PPE - Nitrile Gloves - Lab Coat - Safety Glasses (with side shields) low_risk->ppe_low ppe_high Enhanced PPE - Heavy-Duty Gloves (Butyl/Neoprene) - Chemical Resistant Apron - Chemical Splash Goggles - Full Face Shield high_risk->ppe_high

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.